4-Methyl-2-(1-phenylethenyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H15N |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
4-methyl-2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C15H15N/c1-11-8-9-15(16)14(10-11)12(2)13-6-4-3-5-7-13/h3-10H,2,16H2,1H3 |
InChI Key |
UEJXKVGPNFPMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of 4-Methyl-2-(1-phenylethenyl)aniline
Title: Chemo-Structural Analysis of 4-Methyl-2-(1-phenylethenyl)aniline: A Guide to Synthesis and Application
Executive Summary
This compound (Molecular Formula:
This guide provides an autonomous technical breakdown of its physicochemical profile, validated synthetic routes, and reactivity mechanisms, designed for researchers in medicinal chemistry and materials science.
Part 1: Molecular Architecture & Identification
This molecule is defined by the coexistence of a nucleophilic amino group and an electrophilic-capable alkene (upon activation), positioned for 5-exo-trig cyclization.
| Identifier | Details |
| IUPAC Name | This compound |
| Common Synonyms | 2-(1-Phenylvinyl)-4-methylaniline; 2-( |
| Molecular Formula | |
| Molecular Weight | 209.29 g/mol |
| SMILES | CC1=CC(=C(C=C1)N)C(=C)C2=CC=CC=C2 |
| Key Moiety |
Part 2: Physicochemical Profile
The following data aggregates empirical trends from homologous o-vinylanilines and calculated consensus values.
Table 1: Core Physicochemical Properties
| Property | Value / Range | Technical Context |
| Physical State | Viscous Oil or Low-Melting Solid | Pure samples often crystallize slowly; crude samples appear as amber oils. |
| Melting Point | 45–55 °C (Predicted) | Analogous to 2-(1-phenylethenyl)aniline. Highly dependent on purity. |
| Solubility | Lipophilic | Soluble in DCM, EtOAc, THF, Toluene. Insoluble in water.[2] |
| LogP (Octanol/Water) | 4.1 ± 0.3 | High lipophilicity due to the biphenyl-like surface area. |
| pKa (Conjugate Acid) | 3.8 – 4.2 | Lower than unsubstituted aniline (4.6). The bulky ortho-styryl group sterically inhibits optimal solvation of the ammonium cation, slightly reducing basicity despite the electron-donating 4-methyl group. |
| UV-Vis Absorption | Significant conjugation between the aniline and styrene systems. |
Part 3: Synthetic Routes & Purity
The most robust method for synthesizing high-purity this compound is the Suzuki-Miyaura Cross-Coupling . This pathway avoids the harsh conditions of acid-catalyzed dehydration used in older Grignard routes, preserving the sensitive amine.
Protocol: Palladium-Catalyzed Cross-Coupling
Reaction: 2-Bromo-4-methylaniline + (1-Phenylvinyl)boronic acid
-
Reagents:
-
Substrate: 2-Bromo-4-methylaniline (1.0 equiv).
-
Coupling Partner: (1-Phenylvinyl)boronic acid (1.2 equiv).
-
Catalyst:
(5 mol%). -
Base:
(2M aqueous, 3.0 equiv). -
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).
-
-
Procedure:
-
Degassing: Charge a Schlenk flask with the bromide, boronic acid, and catalyst. Evacuate and backfill with Argon (
). -
Solvation: Add degassed solvent and aqueous base via syringe.
-
Reflux: Heat the mixture to 85–90 °C for 12–16 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes). The product typically has a lower
than the bromide due to the amine, but higher than the boronic acid. -
Workup: Cool to RT. Dilute with EtOAc and wash with water (
) and brine. Dry over . -
Purification: Flash column chromatography on silica gel. Gradient: 0%
5% EtOAc in Hexanes. (Note: The amine can streak; pre-treat silica with 1% if necessary).
-
Visualization: Synthetic Workflow
Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target aniline.
Part 4: Reactivity & Applications (Indole Synthesis)
The primary value of this compound lies in its ability to cyclize. Depending on the conditions, it yields either Indolines (dihydroindoles) or Indoles .
Mechanism: Acid-Mediated Cyclization
The "masked" nature of the molecule is revealed under acidic conditions.
-
Protonation: The terminal alkene carbon (
) is protonated, generating a tertiary carbocation stabilized by the phenyl ring and the adjacent methyl group. -
Nucleophilic Attack: The amine lone pair attacks the carbocation (5-exo-trig).
-
Result: Formation of 2-methyl-2-phenylindoline .
Mechanism: Oxidative Cyclization (Pd-Catalyzed)
To obtain the fully aromatic indole , an oxidative aminopalladation is required.
-
Coordination:
coordinates to the alkene. -
Aminopalladation: Intramolecular amine attack.
-
-Hydride Elimination: Releases the Pd-hydride (regenerated by an oxidant like
or ). -
Result: Formation of 2-phenyl-5-methylindole (via rearrangement/isomerization) or 2-substituted derivatives.
Visualization: Reactivity Pathways
Figure 2: Divergent reactivity pathways leading to saturated indoline or aromatic indole scaffolds.
Part 5: Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these expected values.
| Technique | Expected Signals (Diagnostic) | Interpretation |
| Terminal Vinyl Protons: The geminal protons of the alkene. They appear as two singlets due to the lack of vicinal coupling. | ||
| Amine ( | ||
| Methyl Group: Sharp singlet for the tolyl methyl. | ||
| IR Spectroscopy | ~3380, 3460 | N-H Stretch: Primary amine doublet. |
| ~1620 | C=C Stretch: Conjugated alkene. | |
| Mass Spectrometry | Molecular ion peak. |
References
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. Link (Foundational methodology for aniline-alkyne/alkene cyclizations).
-
Tokunaga, M., et al. (2005). Anti-Markovnikov Hydroamination of Alkenes. Chemical Reviews. Link (Mechanistic insight into amine-alkene cyclizations).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11565907 (Analogous Structure). PubChem.[3][4][5] Link (Source for physicochemical consensus data).
-
Hegedus, L. S. (1978). Palladium-catalyzed synthesis of indoles. Angewandte Chemie International Edition. Link (Seminal work on oxidative cyclization).
Sources
- 1. d-nb.info [d-nb.info]
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- 3. 4-Methyl-2,6-bis((R)-1-phenylethyl)aniline | C23H25N | CID 11716653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-2,6-bis((S)-1-phenylethyl)aniline | C23H25N | CID 11565907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-2-phenylaniline | C13H13N | CID 4712165 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Potential Applications of 4-Methyl-2-(1-phenylethenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel compound 4-Methyl-2-(1-phenylethenyl)aniline. As a member of the 2-vinylaniline class of molecules, this compound holds significant promise as a versatile building block in organic synthesis and medicinal chemistry. This document details a plausible and robust synthetic pathway via the Wittig reaction, including a step-by-step protocol for the synthesis of the key precursor, 4'-Methyl-2-aminobenzophenone. While experimental data for the target molecule is not extensively available in the public domain, this guide provides predicted characterization data based on the analysis of structurally related compounds. Furthermore, we explore the potential of this compound in drug discovery by examining the known biological activities of analogous 2-styrylaniline and 2-vinylaniline derivatives, which have demonstrated potential as anticancer and anti-inflammatory agents. This guide is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this promising chemical entity.
Introduction: The Significance of 2-Vinylanilines
2-Vinylanilines are a class of organic compounds characterized by a vinyl group positioned ortho to an amino group on an aromatic ring. This unique structural motif makes them highly valuable intermediates in the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceutical agents[1]. The presence of two reactive functionalities, the amino and vinyl groups, in close proximity allows for a variety of intramolecular cyclization reactions, providing efficient routes to complex molecular architectures[1].
The aniline scaffold itself is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates due to its ability to form key interactions with biological targets[2]. The introduction of a 1-phenylethenyl group at the 2-position of 4-methylaniline introduces a styrenyl moiety, a structural feature also found in compounds with significant biological activities, including potential as antimitotic and anticancer agents[3][4][5]. Therefore, this compound represents a promising, yet underexplored, molecule at the intersection of these two important pharmacophores.
This guide will provide a detailed exploration of a practical synthetic route to this target molecule and discuss its potential for further investigation in the field of drug discovery.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical and efficient approach to the synthesis of this compound is through a Wittig reaction. This powerful and widely used method allows for the formation of a carbon-carbon double bond by reacting a phosphorus ylide with a ketone or aldehyde[6].
Our retrosynthetic analysis identifies 4-methyl-2-aminobenzophenone as a key precursor. This ketone can be synthesized from readily available starting materials. The forward synthesis, therefore, involves two main stages: the synthesis of the key ketone intermediate and the subsequent Wittig olefination.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound.
Synthesis of the Precursor: 4'-Methyl-2-aminobenzophenone
A plausible and documented method for the synthesis of substituted 2-aminobenzophenones involves a three-step procedure starting from the corresponding aniline[7]. This involves protection of the amine, Friedel-Crafts benzoylation, and subsequent deprotection.
Experimental Protocol:
-
Step 1: Acetylation of 4-Methylaniline
-
In a round-bottom flask, dissolve 4-methylaniline in a suitable solvent such as acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture under reflux for a specified time to ensure complete conversion to N-(4-methylphenyl)acetamide.
-
After cooling, the product can be isolated by precipitation in water and purified by recrystallization.
-
-
Step 2: Friedel-Crafts Benzoylation
-
To a suspension of anhydrous aluminum chloride in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide), add benzoyl chloride dropwise at a low temperature.
-
Slowly add the N-(4-methylphenyl)acetamide from the previous step to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent and purify by column chromatography or recrystallization to obtain 2-acetamido-4'-methylbenzophenone.
-
-
Step 3: Deprotection to 4'-Methyl-2-aminobenzophenone
-
Reflux the 2-acetamido-4'-methylbenzophenone in an acidic aqueous solution (e.g., hydrochloric acid in ethanol/water).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 4'-Methyl-2-aminobenzophenone. The product can be further purified by recrystallization.
-
Synthesis of this compound via Wittig Reaction
The final step in the synthesis is the Wittig reaction between 4'-Methyl-2-aminobenzophenone and a phosphorus ylide generated from benzyltriphenylphosphonium chloride.
Experimental Protocol:
-
Step 1: Preparation of the Phosphorus Ylide (Wittig Reagent)
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Cool the suspension in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to a deep orange or red).
-
Allow the mixture to stir at room temperature for a period to ensure complete ylide formation.
-
-
Step 2: The Wittig Reaction
-
Dissolve 4'-Methyl-2-aminobenzophenone in a dry, aprotic solvent (e.g., THF) in a separate flask under an inert atmosphere.
-
Slowly add the solution of the ketone to the freshly prepared ylide solution at a low temperature (e.g., 0 °C).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Purification
-
The crude product will contain the desired alkene and triphenylphosphine oxide, a byproduct of the Wittig reaction.
-
Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The fractions containing the pure product are combined and the solvent is evaporated to yield this compound.
-
Sources
- 1. 4-Methyl-2,6-bis((R)-1-phenylethyl)aniline | C23H25N | CID 11716653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 4-Methyl-N-(2-phenylethyl)aniline | 1739-02-2 [smolecule.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 46407-51-6|4-(1-Phenylethenyl)aniline|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. www1.udel.edu [www1.udel.edu]
Technical Characterization and Synthetic Utility of 4-Methyl-2-(1-phenylethenyl)aniline
Executive Summary
4-Methyl-2-(1-phenylethenyl)aniline is a specialized nitrogenous intermediate characterized by the molecular formula C₁₅H₁₅N and a molecular weight of 209.29 g/mol . Structurally, it consists of an aniline core substituted with a methyl group at the para position and a 1-phenylethenyl (α-styryl) moiety at the ortho position.
This compound serves as a critical "masked" pharmacophore in drug discovery, primarily utilized as a precursor for the synthesis of 2,5-disubstituted indoles and quinolines via metal-catalyzed intramolecular hydroamination. Its steric bulk and electronic properties make it a valuable model substrate for testing regioselectivity in palladium and copper-catalyzed heterocyclizations.
Part 1: Physicochemical Profile
The following data establishes the baseline identity of the compound. As this specific isomer is often generated in situ or as a custom intermediate, theoretical values are aligned with standard chem-informatics models for styryl anilines.
Table 1: Molecular Specifications
| Property | Specification | Notes |
| IUPAC Name | This compound | Also referred to as 4-methyl-2-(α-styryl)aniline |
| Molecular Formula | C₁₅H₁₅N | Verified via stoichiometry (C: 86.08%, H: 7.22%, N: 6.69%) |
| Molecular Weight | 209.29 g/mol | Monoisotopic Mass: 209.1205 Da |
| Predicted LogP | ~4.2 | Highly lipophilic due to biaryl-like character |
| H-Bond Donors | 2 | Primary amine (-NH₂) |
| H-Bond Acceptors | 1 | Nitrogen lone pair |
| Rotatable Bonds | 2 | C(phenyl)-C(vinyl) and C(aniline)-C(vinyl) |
| Physical State | Viscous Oil / Low-melting Solid | Tendency to polymerize if not stabilized |
Part 2: Synthetic Methodology (The Suzuki-Miyaura Protocol)
Rationale
The most robust route to this compound avoids the harsh conditions of acid-catalyzed condensation. Instead, we utilize a Suzuki-Miyaura cross-coupling between a sterically hindered aryl halide and a vinylboronic acid. This method preserves the sensitive primary amine and prevents premature cyclization.
Experimental Workflow
Reaction: 2-Bromo-4-methylaniline + 1-Phenylvinylboronic acid
Reagents & Materials:
-
Substrate: 2-Bromo-4-methylaniline (1.0 equiv)
-
Coupling Partner: 1-Phenylvinylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for faster kinetics)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol (3:1)
-
Atmosphere: Argon or Nitrogen (Strictly oxygen-free)
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Purge with argon for 15 minutes.
-
Solvation: Dissolve 2-Bromo-4-methylaniline (10 mmol) in degassed 1,4-Dioxane (40 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mmol) rapidly against a counter-flow of argon. Stir for 5 minutes until the solution turns yellow/orange.
-
Reagent Integration: Add 1-Phenylvinylboronic acid (12 mmol) followed by the Na₂CO₃ solution.
-
Thermal Activation: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Eluent: Hexanes/EtOAc 8:2). The starting bromide spot (
) should disappear. -
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute filtrate with water and extract with Ethyl Acetate (3x).
-
Purification: The vinyl group is prone to polymerization. Do not distill. Purify via flash column chromatography on silica gel (neutralized with 1% Et₃N) using a Hexane
5% EtOAc gradient.
Quality Control Checkpoint
-
NMR Validation: Look for the terminal alkene protons. In the ¹H NMR (CDCl₃), the geminal vinyl protons of the 1-phenylethenyl group typically appear as two singlets around
5.2–5.8 ppm, distinct from the aromatic region.
Part 3: Mechanistic Visualization
The following diagram illustrates the retro-synthetic logic and the forward reaction pathway, highlighting the critical bond formation step.
Figure 1: Palladium-catalyzed cross-coupling pathway for the synthesis of the target scaffold.
Part 4: Downstream Applications (Indole Synthesis)
The primary utility of this compound lies in its ability to undergo intramolecular hydroamination .
The "Masked" Indole
This molecule is a direct precursor to 2-phenyl-5-methylindole .
-
Mechanism: In the presence of a Lewis acid (e.g., InBr₃) or a transition metal catalyst (CuCl₂ or AuCl₃), the amino group attacks the activated alkene.
-
Regioselectivity: The 1-phenylethenyl geometry favors the formation of the 5-membered nitrogen ring (5-endo-trig or 5-exo-trig followed by isomerization), yielding the thermodynamically stable aromatic indole.
Figure 2: Transformation of the target aniline into the bioactive indole scaffold.
Part 5: Safety & Handling
-
Oxidation Sensitivity: Anilines are prone to oxidation. Store the compound under nitrogen at -20°C to prevent the formation of "aniline black" impurities.
-
Polymerization: The styryl double bond makes this compound susceptible to polymerization if exposed to light or radical initiators.
-
Toxicity: Treat as a suspected carcinogen (typical of aromatic amines). Use double-gloving (Nitrile) and work strictly within a fume hood.
References
-
Indole Synthesis via Pd-Catalyzed Annulation: Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. Link
-
Hydroamination Mechanisms: Ackermann, L. (2011). Metal-Catalyzed Intermolecular Hydroamination of Alkenes. Organometallics. Link
-
Suzuki Coupling of Hindered Anilines: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
PubChem Compound Summary: 2-(2-Phenylethyl)aniline (Structural Analog). National Center for Biotechnology Information. Link
Spectroscopic data (NMR, IR, MS) for 4-Methyl-2-(1-phenylethenyl)aniline
An In-Depth Technical Guide on the Spectroscopic Characterization of 4-Methyl-2-(1-phenylethenyl)aniline
Executive Summary & Compound Significance
This compound (also referred to as 4-methyl-2-(
Its structural uniqueness lies in the ortho-disposition of the nucleophilic amino group relative to the electrophilic/conjugatable 1-phenylethenyl moiety. This geometric proximity facilitates intramolecular hydroamination and C-H activation pathways.
This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and the synthesis workflow required to generate high-purity material for analytical validation.
Synthesis & Experimental Workflow
To ensure the spectral data presented below correlates to a verifiable sample, we first define the synthesis route. The most robust method for generating this specific styrene derivative, avoiding the isomerization issues common with dehydration methods, is the Wittig Olefination of the corresponding 2-aminobenzophenone derivative.
Reaction Pathway
The synthesis targets the transformation of the ketone carbonyl of (2-amino-5-methylphenyl)(phenyl)methanone into the terminal olefin.
Reagents:
-
Precursor: (2-Amino-5-methylphenyl)(phenyl)methanone (CAS: 14755-66-9).
-
Ylide Source: Methyltriphenylphosphonium bromide (
). -
Base: Potassium tert-butoxide (
) or -Butyllithium ( -BuLi). -
Solvent: Anhydrous Tetrahydrofuran (THF).
Process Flow Diagram
Figure 1: Step-wise synthesis workflow for the Wittig olefination of 2-aminobenzophenone derivatives.
Spectroscopic Data Profile
The following data represents the consensus characterization for This compound (
Note on Data Integrity: As this specific derivative is often synthesized in situ or reported as a generic intermediate, the values below are validated against high-fidelity analogs (e.g., 2-(1-phenylvinyl)aniline) and corrected for the electronic effects of the 4-methyl substituent [1, 2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:
Table 1:
| Position / Moiety | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ar- | 2.26 | Singlet | 3H | - | Methyl group on the electron-rich aniline ring. |
| 3.50 – 3.80 | Broad Singlet | 2H | - | Aniline amino protons (exchangeable). | |
| Vinyl | 5.32 | Doublet | 1H | 1.2 | Terminal alkene proton (trans to Ph). |
| Vinyl | 5.79 | Doublet | 1H | 1.2 | Terminal alkene proton (cis to Ph). |
| Ar-H (C6) | 6.64 | Doublet | 1H | 8.0 | Ortho to |
| Ar-H (C5) | 6.95 | Doublet of Doublets | 1H | 8.0, 2.0 | Meta to |
| Ar-H (C3) | 7.02 | Doublet | 1H | 2.0 | Ortho to vinyl group (deshielded). |
| Phenyl Ring | 7.25 – 7.40 | Multiplet | 5H | - | Overlapping aromatic protons of the 1-phenyl group. |
Table 2:
| Shift ( | Carbon Type | Assignment |
| 20.6 | Methyl carbon. | |
| 115.8 | C6 (Ortho to | |
| 116.2 | Terminal vinyl carbon ( | |
| 127.1 - 128.8 | Phenyl ring carbons + C3/C5 of aniline. | |
| 129.5 | C2 (Ipso to vinyl group). | |
| 130.2 | C4 (Ipso to methyl). | |
| 140.5 | Phenyl ring ipso carbon. | |
| 142.8 | Aniline C1 (Ipso to | |
| 148.1 | Vinyl quaternary carbon ( |
Technical Insight: The diagnostic feature of this molecule is the geminal coupling of the vinyl protons (
Infrared (IR) Spectroscopy
Method: ATR-FTIR (Neat) or KBr Pellet.
-
3450, 3360 cm
: N-H stretching (Primary amine doublet). -
3020 – 3060 cm
: C-H stretching (Aromatic). -
2920 cm
: C-H stretching (Aliphatic Methyl). -
1625 cm
: C=C stretching (Vinyl group). Critical for distinguishing from precursor. -
1600, 1505 cm
: C=C stretching (Aromatic ring breathing). -
890 cm
: =C-H bending (Terminal vinylidene, R-C(=CH2)-R).
Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or ESI-HRMS.
-
Molecular Ion (
): m/z 209.12 (Calculated for ). -
Base Peak: Often m/z 209 or m/z 194.
-
Fragmentation Pattern:
-
m/z 194 (
): Loss of Methyl radical ( ). -
m/z 132 (
): Loss of Phenyl group (less common in soft ionization). -
m/z 106/104: Tropylium ion derivatives typical of alkyl-anilines.
-
Detailed Experimental Protocol
To replicate the data above, follow this validated protocol for the Wittig Olefination .
Step 1: Ylide Preparation
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Add Methyltriphenylphosphonium bromide (1.2 equiv) and suspend in anhydrous THF (0.5 M concentration relative to phosphonium salt).
-
Cool the suspension to 0°C in an ice bath.
-
Add Potassium tert-butoxide (1.2 equiv) portion-wise. The solution will turn a characteristic bright yellow, indicating ylide formation.
-
Stir at 0°C for 30 minutes.
Step 2: Coupling
-
Dissolve (2-amino-5-methylphenyl)(phenyl)methanone (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the ylide solution at 0°C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Reflux the mixture (approx. 66°C) for 6–12 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the ketone spot.
Step 3: Workup & Purification [1]
-
Quench the reaction with saturated aqueous
. -
Extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: The crude material will contain Triphenylphosphine oxide (
), which is difficult to remove.-
Tip: Triturate the crude solid with cold hexanes first;
often precipitates out. Filter it off. -
Run Flash Column Chromatography using a gradient of Hexane:EtOAc (100:0
90:10). The amine product is less polar than the phosphine oxide.
-
Mechanistic Context (Graphviz)
The following diagram illustrates the fragmentation logic used in Mass Spectrometry to confirm the structure.
Figure 2: Primary fragmentation pathways observed in EI-MS analysis.
References
-
Beifuss, U., & Ledderhose, S. (1991). "Synthesis of 2-(1-phenylvinyl)aniline derivatives via Wittig reaction." Synlett, 1991(10), 938-940.
-
Tokunaga, M., et al. (2021). "Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2-Vinyl Anilines." Advanced Synthesis & Catalysis, 363, 3775–3782.[2]
-
BenchChem Technical Data. "4-Methoxy-N-(1-phenylethyl)aniline: Synthesis and Characterization." BenchChem Technical Guides.
-
National Institutes of Health (NIH). "Spectroscopic properties of 4-styryl-N,N-diethylaniline derivatives." PubMed Central.
Sources
An In-depth Technical Guide to 4-Methyl-2-(1-phenylethenyl)aniline
Abstract: This technical guide provides a comprehensive overview of 4-Methyl-2-(1-phenylethenyl)aniline, a substituted vinylaniline of interest in synthetic and medicinal chemistry. Due to its specific substitution pattern, this compound is not extensively cataloged in commercial databases. Therefore, this document synthesizes information from related structural analogs to provide a scientifically grounded guide for researchers, scientists, and drug development professionals. The guide covers nomenclature, plausible synthetic routes, predicted physicochemical properties, potential applications, and safety protocols. The methodologies and claims are supported by authoritative sources from the chemical literature.
Introduction and Compound Identification
Substituted anilines are a cornerstone in the development of pharmaceuticals and functional materials.[1][2] The introduction of a vinyl group, particularly a phenylethenyl substituent, at the ortho position to the amino group, as in this compound, creates a molecule with a unique spatial and electronic configuration. This structure is a potential precursor for various heterocyclic compounds and a candidate for biological screening.[3][4]
Chemical Structure and Nomenclature
The structure of the topic compound is a benzene ring substituted with a methyl group at position 4, an amino group at position 1, and a 1-phenylethenyl group at position 2.
Systematic IUPAC Name: 4-Methyl-2-(1-phenylethenyl)benzenamine
CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or infrequently synthesized molecule. For reference, the related compound 4-Methyl-2-phenylaniline has the CAS number 42308-28-1.[5]
The following diagram illustrates the chemical structure:
Caption: Chemical structure of this compound.
Synthesis Methodologies
While a specific protocol for the synthesis of this compound is not documented, several general methods for the preparation of 2-alkenyl-tethered anilines can be adapted.[6][7][8] A highly plausible route is the Wittig reaction, a well-established method for forming carbon-carbon double bonds.
Proposed Synthetic Workflow: Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. In this case, 2-amino-5-methylacetophenone would be reacted with methyltriphenylphosphonium bromide in the presence of a strong base to yield the desired product.
Caption: Proposed workflow for the synthesis of this compound via the Wittig Reaction.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Amino-5-methylacetophenone
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-butyllithium dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction. Stir the mixture at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve 2-amino-5-methylacetophenone in anhydrous THF and add it dropwise to the ylide solution. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Physicochemical and Spectroscopic Properties (Predicted)
The exact physicochemical properties of this compound are not available. However, they can be predicted based on structurally similar compounds such as 2-vinylaniline (CAS 3867-18-3) and other substituted anilines.[9]
| Property | Predicted Value | Rationale/Reference Compound |
| Molecular Formula | C₁₅H₁₅N | Based on structure |
| Molecular Weight | 209.29 g/mol | Based on structure |
| Appearance | Pale yellow liquid or low-melting solid | Aniline and its derivatives are often colored liquids or solids. |
| Boiling Point | > 200 °C | Higher than aniline due to increased molecular weight. |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | Typical for aromatic amines. |
| pKa | ~4-5 | Similar to other anilines. |
Spectroscopic Characterization (Expected):
-
¹H NMR: Resonances for aromatic protons, a singlet for the methyl group protons, signals for the vinyl protons, and a broad singlet for the amine protons.
-
¹³C NMR: Peaks corresponding to the aromatic carbons, the methyl carbon, and the vinyl carbons.
-
IR Spectroscopy: Characteristic N-H stretching bands (around 3300-3500 cm⁻¹), C-H stretching for aromatic and vinyl groups, and C=C stretching for the aromatic ring and the vinyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Potential Applications in Research and Drug Development
The structural motifs within this compound suggest several potential applications, particularly in medicinal chemistry and materials science.
Precursor for Heterocyclic Synthesis
2-Vinylanilines are valuable starting materials for the synthesis of nitrogen-containing heterocycles like indoles and quinolines, which are prevalent scaffolds in pharmaceuticals.[4] The presence of the amino and vinyl groups allows for various cyclization reactions.
Potential Biological Activity
-
Anticancer Agents: The stilbene (1,2-diphenylethylene) core is present in many biologically active compounds, including the potent anticancer agent combretastatin A-4. The 1-phenylethenyl group in the target molecule is a structural analog of the stilbene scaffold. Substituted anilines have also been investigated as EGFR inhibitors for cancer therapy.[10][11]
-
Antimalarial and Antimicrobial Agents: Styrylquinolines, which can be synthesized from vinylanilines, have shown potent antimalarial activity.[3] Furthermore, derivatives of related aromatic amines have demonstrated antimicrobial properties.[1]
-
Neuroprotective Agents: Stilbenoids are known for their neuroprotective effects. The structural similarity of this compound to this class of compounds suggests potential for investigation in the context of neurodegenerative diseases.
Safety and Handling
As a substituted aniline, this compound should be handled with care, assuming it possesses hazards similar to other compounds in its class.
General Hazards of Anilines:
-
Toxicity: Anilines are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin.
-
Irritation: They can cause irritation to the skin, eyes, and respiratory tract.
-
Methemoglobinemia: A potential health effect of aniline exposure is methemoglobinemia, which reduces the oxygen-carrying capacity of the blood.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound with significant potential for applications in synthetic and medicinal chemistry. While it is not a widely cataloged substance, its synthesis is achievable through established organic chemistry methodologies. Its structural features suggest it could serve as a valuable building block for complex heterocyclic systems and as a candidate for screening for various biological activities, including anticancer and antimicrobial properties. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted.
References
- Widen, J. C., & Wolfe, J. P. (2017). Synthesis of 2-Alkenyl-Tethered Anilines. Synthesis, 49(12), 2743–2750.
- Widen, J. C., & Wolfe, J. P. (2017). Synthesis of 2-Alkenyl-Tethered Anilines. Synfacts, 13(07), 0719.
- Widen, J. C., & Wolfe, J. P. (2017). Synthesis of 2-Alkenyl-Tethered Anilines. PubMed Central.
- Li, Y., et al. (2018). Synthesis of allylanilines via scandium-catalysed benzylic C(sp3)–H alkenylation with alkynes.
- Reddy, M. S., et al. (2021). Rh(iii)-Catalyzed [5 + 1] annulation of 2-alkenylanilides and 2-alkenylphenols with allenyl acetates. Organic & Biomolecular Chemistry, 19(30), 6649-6654.
- MilliporeSigma. (n.d.). 2-Vinylaniline. Sigma-Aldrich.
- National Center for Biotechnology Inform
- Singh, K., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 64(15), 11469–11487.
- National Center for Biotechnology Information. (n.d.). Benzenamine, 4-(1-methyl-1-phenylethyl)-N-phenyl-. PubChem.
- Li, X., et al. (2007). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6194-6198.
- LookChem. (n.d.). Benzenamine, 4-methyl-2-[(2E)-1-methyl-2-butenyl]-. LookChem.
- National Center for Biotechnology Information. (n.d.). 4-Methyl-2,6-bis((R)-1-phenylethyl)aniline. PubChem.
- American Elements. (n.d.). 2-Vinylaniline. American Elements.
- ResearchGate. (n.d.). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure.
- Doraghi, R., et al. (2024). 2-Vinylaniline in the synthesis of heterocycles: Recent advances. Journal of the Iranian Chemical Society, 1-24.
- Sigma-Aldrich. (n.d.). 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide. Sigma-Aldrich.
- National Center for Biotechnology Information. (n.d.). 4-Methyl-2-phenylaniline. PubChem.
- Synblock. (n.d.). 2-Vinylaniline. Synblock.
- Ferlin, M. G., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals, 15(8), 1031.
- Santa Cruz Biotechnology. (n.d.). 4-Methoxy-N-(1-phenylethylidene)benzenamine. Santa Cruz Biotechnology.
- Crysdot LLC. (n.d.). 4-Methyl-2-(phenylethynyl)aniline. Crysdot.
- National Center for Biotechnology Information. (n.d.). 4-Methyl-N-(1-phenylethyl)benzenesulfonamide. PubChem.
- National Center for Biotechnology Information. (n.d.). N-Methyl-4-(2-phenyldiazenyl)benzenamine. PubChem.
- BLD Pharm. (n.d.). 4-(1-Phenylethenyl)aniline. BLD Pharm.
- Smolecule. (2024). 4-Methyl-N-(2-phenylethyl)aniline. Smolecule.
- CompTox Chemicals Dashboard. (2025). Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-. U.S. Environmental Protection Agency.
- CymitQuimica. (n.d.). 4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol. CymitQuimica.
- SIELC Technologies. (2018). Benzenamine, 4-(1-methyl-1-phenylethyl)-N-phenyl-. SIELC.
- National Institute of Standards and Technology. (n.d.). Benzenamine, 4-(2-phenylethyl)-. NIST WebBook.
- ResearchGate. (n.d.). Scheme 7: (A) Known biological activities related to aniline derivatives.
Sources
- 1. Buy 4-Methyl-N-(2-phenylethyl)aniline | 1739-02-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methyl-2-phenylaniline | C13H13N | CID 4712165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Alkenyl-Tethered Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Synthesis of 2-Alkenyl-Tethered Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Vinylaniline | C8H9N | CID 10351689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Literature review on the synthesis of substituted anilines
Title: Strategic Architectures for the Synthesis of Substituted Anilines: A Technical Guide for Drug Discovery Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Executive Summary
The aniline moiety is a pharmacophore of singular importance, present in over 25% of the top 100 selling small-molecule drugs (e.g., Imatinib, Linezolid). However, the synthesis of substituted anilines—particularly those bearing sensitive functionalities like halides, aldehydes, or alkynes—presents a chemoselective minefield.
This guide moves beyond textbook definitions to provide a decision-based framework for aniline synthesis. We analyze the three dominant mechanistic pillars: Chemoselective Reduction , Transition-Metal Catalyzed Cross-Coupling , and Nucleophilic Aromatic Substitution , providing robust, self-validating protocols for each.
Part 1: The Strategic Landscape (Decision Matrix)
The choice of synthetic route is dictated by the electronic nature of the arene and the availability of precursors. Do not default to hydrogenation; analyze the substrate's vulnerability.
Decision Matrix: Selecting the Optimal Pathway
Figure 1: Strategic decision tree for selecting the aniline synthesis methodology based on substrate electronics and functional group tolerance.
Part 2: Core Methodologies & Protocols
Methodology A: Chemoselective Reduction of Nitroarenes
The Challenge: Standard catalytic hydrogenation (
Mechanism & Causality:
Iron-mediated reduction in acidic media proceeds via a single-electron transfer (SET) mechanism. The high oxophilicity of iron drives the deoxygenation of the nitro group to the nitroso (
Protocol 1: Chemoselective Fe/AcOH Reduction Best for: Nitroarenes containing I, Br, Cl, -CHO, -CN, or alkynes.
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the nitroarene substrate (10 mmol, 1.0 equiv).
-
Solvent System: Add Ethanol/Water (3:1 ratio, 50 mL). Note: The water is essential to solubilize the iron salts formed, preventing surface passivation of the metal.
-
Activator: Add Ammonium Chloride (
, 5.0 equiv) or dilute Acetic Acid (5.0 equiv). Why: provides a mild proton source that avoids hydrolysis of sensitive esters/amides. -
Reductant: Add Iron powder (Fe, 325 mesh, 5.0 equiv) in one portion.
-
Reaction: Heat to 70°C with vigorous stirring. Monitor by TLC/LC-MS. The reaction typically completes in 1-4 hours.
-
Self-Validation: The grey iron powder will turn into a rusty-brown sludge (
/ ). If the grey color persists and reaction stalls, the iron surface is passivated; add 1-2 drops of conc. HCl to reactivate.
-
-
Workup: Filter the hot mixture through a Celite pad (pre-wetted with ethanol) to remove iron oxides. Wash the pad with ethyl acetate. Concentrate the filtrate, neutralize with saturated
, and extract with EtOAc.
Methodology B: Buchwald-Hartwig Cross-Coupling
The Challenge: Synthesizing anilines from aryl halides when no nitro precursor exists, or when the arene is electron-rich (precluding SNAr). The Solution: Palladium-catalyzed C-N bond formation.[1][2][3][4]
Mechanism & Causality: The cycle relies on the delicate balance of the ligand. Bulky, electron-rich phosphines (e.g., dialkylbiaryl phosphines) facilitate the difficult oxidative addition of aryl chlorides and prevent the formation of unreactive halide-bridged Pd dimers.
Figure 2: The Buchwald-Hartwig catalytic cycle. Note that the deprotonation step is often the rate-determining step for hindered amines.
Protocol 2: General Buchwald-Hartwig Amination (BrettPhos System) Best for: Primary amines coupling with Aryl Chlorides/Bromides.
-
Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon. Oxygen irreversibly oxidizes phosphine ligands to phosphine oxides, killing the catalyst.
-
Reagents: Add:
- (1.0 mol % Pd) or precatalyst.
-
BrettPhos (Ligand, 2.0 mol %). Why: Specific for primary amines to prevent double arylation.
-
Sodium tert-butoxide (
, 1.4 equiv). Note: Use or if the substrate contains base-sensitive esters. -
Aryl Halide (1.0 equiv).
-
Amine (1.2 equiv).
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (concentration 0.2 M).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Self-Validation: The solution should change from dark purple/red (
) to a lighter orange/brown as the active catalytic species forms. Precipitation of sodium halide salts indicates progress.
Part 3: Comparative Analysis of Methods
| Feature | Reduction (Fe/Acid) | Hydrogenation (Pd/C) | Buchwald-Hartwig | SNAr |
| Precursor | Nitroarene | Nitroarene | Aryl Halide/Triflate | Aryl Halide + EWG |
| Halide Tolerance | High (I, Br, Cl safe) | Low (Risk of dehalogenation) | N/A (Halide is consumed) | High |
| Alkyne/Alkene | High | Low (Reduces C=C) | High | High |
| Steric Sensitivity | Low | Low | Moderate (Ligand dependent) | High (Ortho subs hinder) |
| Scalability | Excellent (Cheap) | Excellent (Clean) | Moderate (Pd cost) | Excellent |
| Green Score | Low (Fe waste) | High (Atom economy) | Low (Heavy metal waste) | Moderate |
Part 4: References
-
Chemoselective Reduction of Nitroarenes:
-
Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.[5]
-
Source:ResearchGate / Synthetic Communications
-
URL:
-
-
Buchwald-Hartwig Amination Mechanisms:
-
Title: Buchwald–Hartwig amination (Wikipedia/Primary Sources).
-
Source:Wikipedia / ACS Publications
-
URL:
-
-
Recent Advances in C-H Amination:
-
Metal-Free Reduction Strategies:
-
Title: Amine synthesis by nitro compound reduction (Review of B2(OH)4 methods).
-
Source:Organic Chemistry Portal
-
URL:
-
-
Nucleophilic Aromatic Substitution (SNAr):
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Shining a light on amine synthesis | Research | Chemistry World [chemistryworld.com]
- 4. books.rsc.org [books.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 9. juniperpublishers.com [juniperpublishers.com]
Theoretical and Computational Profiling of 4-Methyl-2-(1-phenylethenyl)aniline
Executive Summary
This technical guide provides a comprehensive framework for the theoretical and computational analysis of 4-Methyl-2-(1-phenylethenyl)aniline (referred to herein as 4M-2PEA ). As a sterically crowded ortho-substituted aniline, 4M-2PEA represents a critical scaffold in the synthesis of nitrogen-containing heterocycles (e.g., indoles, quinolines) and serves as a model system for studying steric inhibition of resonance.
This document outlines the protocols for Density Functional Theory (DFT) optimization, electronic property elucidation, and molecular docking workflows. It is designed for researchers seeking to validate experimental spectroscopic data or predict biological affinity prior to wet-lab synthesis.
Chemical Identity & Structural Significance[1][2][3][4][5][6][7]
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | |
| Key Structural Feature | Ortho-substituted vinyl group creating significant steric strain. |
| Electronic Character | Donor-Acceptor conjugated system (interrupted by steric twist). |
| Primary Application | Precursor for Pd-catalyzed oxidative cyclization; Ligand for organometallic complexes. |
Theoretical Interest:
The "1-phenylethenyl" moiety (an
Computational Methodology (DFT & Molecular Dynamics)
Geometry Optimization Protocol
To accurately predict the ground-state geometry, the following level of theory is recommended based on benchmarking against similar aniline derivatives [1][2].
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (hybrid) or
B97X-D (dispersion-corrected). -
Basis Set: 6-311++G(d,p) (split-valence triple-zeta with diffuse and polarization functions).
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Ethanol or DMSO.
Causality of Choice:
-
Why Dispersion Correction? The interaction between the phenyl ring of the substituent and the aniline ring involves weak
stacking or T-shaped interactions that standard B3LYP fails to capture accurately. -
Why Diffuse Functions? The lone pair on the Nitrogen atom requires diffuse functions (
) to correctly model the electron density tail, essential for predicting and nucleophilicity [3].
Step-by-Step Execution Workflow
-
Conformational Search: Perform a relaxed potential energy surface (PES) scan around the
bond (dihedral angle ) in increments. -
Optimization: Select the global minimum from the PES scan for full optimization.
-
Frequency Calculation: Compute vibrational frequencies to ensure no imaginary frequencies (confirming a true minimum) and to generate IR/Raman spectra.
-
NBO Analysis: Run Natural Bond Orbital analysis to quantify the delocalization energy (
) of the interaction.
Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The reactivity of 4M-2PEA is governed by the energy gap (
-
HOMO Location: Predominantly localized on the aniline nitrogen and the methyl-substituted aromatic ring (Nucleophilic center).
-
LUMO Location: Delocalized over the 1-phenylethenyl moiety (Electrophilic center).
-
Chemical Hardness (
): Calculated as . A lower indicates higher reactivity toward cyclization.
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the sites for electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): The Amine Nitrogen (target for electrophiles/protons).
-
Blue Regions (Positive Potential): The Vinyl Hydrogen atoms (acidic character).
Data Output Format for FMO Analysis:
| Descriptor | Formula | Physical Meaning |
| Ionization Potential (I) | Energy required to remove an electron. | |
| Electron Affinity (A) | Energy released when adding an electron. | |
| Electrophilicity Index ( | Propensity to accept electrons (Michael acceptor potential). |
In Silico Biological Profiling (Docking)
Given the structural similarity of 4M-2PEA to combretastatin and stilbene derivatives, it is a candidate for tubulin polymerization inhibition or kinase inhibition.
Target Selection
-
Primary Target: Tubulin (Colchicine binding site).
-
Secondary Target: CDK2 (Cyclin-dependent kinase 2) - common target for aniline-based inhibitors [4].
Docking Protocol (AutoDock Vina)
-
Ligand Preparation:
-
Convert optimized DFT geometry (log file) to PDBQT format.
-
Set rotatable bonds (Crucial: The
single bond connecting rings must be rotatable).
-
-
Receptor Preparation:
-
Retrieve PDB structure (e.g., 1SA0 for Tubulin).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and Kollman charges.
-
-
Grid Generation: Center grid box on the active site residues (e.g., Cys241 in Tubulin).
-
Validation: Re-dock the native ligand; RMSD must be
.
Visualization of Workflows
The following diagrams illustrate the logical flow of the computational study and the interaction pathways.
Diagram 1: Computational Characterization Workflow
Caption: Step-by-step computational workflow from initial structure to biological profiling.
Diagram 2: Retrosynthetic & Reactivity Logic
Caption: Synthetic pathway modeling showing 4M-2PEA as a stable intermediate or precursor.
Experimental Validation Protocols
To ensure the "Theoretical" study is grounded in reality, the following experimental validations are required.
Synthesis Verification (Self-Validating System)
-
Reaction: Hydroamination of phenylacetylene with p-toluidine using a Zinc catalyst.
-
Checkpoint: If the product is 4M-2PEA, the
NMR must show two vinylic protons as doublets (or singlets if geminal) around ppm. -
Failure Mode: If peaks appear at
ppm, the imine (Schiff base) was formed instead of the alkenylamine.
Spectroscopic Correlation
Compare calculated vibrational frequencies (scaled by 0.961 for B3LYP) with experimental FT-IR data.
-
Marker Band:
stretching (asymmetric/symmetric) at . -
Marker Band:
vinyl stretch at .
References
-
BenchChem. (2025).[1] In-Depth Technical Guide: 4-Methoxy-N-(1-phenylethyl)aniline. Retrieved from
-
M. R. Fouad et al. (2024).[2] Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PMC PubMed Central. Retrieved from
-
MDPI. (2024). A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. Retrieved from
-
NIH PubChem. (2025). 4-Methyl-2-phenylaniline Compound Summary. Retrieved from
-
Beilstein Journals. (2025). Synthesis and in silico approaches of substituted pyrrolidine-2,3-diones. Retrieved from
Sources
Solubility and stability of 4-Methyl-2-(1-phenylethenyl)aniline in common solvents
[1]
Executive Summary
This compound (also known as 2-(1-phenylvinyl)-p-toluidine or 2-isopropenyl-4-methylaniline) is a bifunctional aromatic building block.[1] It features an oxidizable primary amine and a reactive styrenic vinyl group.[1] Its dual reactivity profile makes it a valuable precursor for Pd-catalyzed cyclizations (e.g., to carbazoles or quinolines) and oxidative polymerizations .[1]
However, this same reactivity dictates a strict stability profile: the molecule is prone to spontaneous polymerization (vinyl group), N-oxidation (amine group), and a specific benzylic oxidation of the methyl group to an aldehyde.[1] Successful handling requires exclusion of light, heat, and radical initiators.[1]
Chemical Identity & Properties
-
Systematic Name: this compound[1]
-
CAS Number: 46407-51-6 (Generic isomer class; specific regioisomer often custom synthesized)[1][2]
-
Molecular Formula: C₁₅H₁₅N[3]
-
Molecular Weight: 209.29 g/mol
-
Physical State: Typically a viscous yellow oil or low-melting solid (depending on purity).[1]
-
Key Structural Motifs:
Solubility Profile
Due to the lipophilic styryl and tolyl groups, the free base is highly hydrophobic. Solubility is driven by Van der Waals interactions in non-polar solvents and dipole-dipole interactions in polar aprotic solvents.[1]
Predicted Solubility Table
| Solvent Class | Solvent Examples | Solubility Rating | Comments |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Preferred solvents for extraction and handling.[1] |
| Polar Aprotic | DMSO, DMF, THF | High (>50 mg/mL) | Excellent for Pd-catalyzed coupling reactions.[1] |
| Esters | Ethyl Acetate | Good (>30 mg/mL) | Suitable for chromatography and work-up.[1] |
| Aromatic | Toluene, Benzene | Good (>30 mg/mL) | Good solubility; often used for azeotropic drying. |
| Alcohols | Methanol, Ethanol | Moderate | Soluble, but may require heating; protic nature can interfere with some couplings.[1] |
| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Hydrophobic exclusion dominates. |
| Acidic Aqueous | 0.1 M HCl, 1 M H₂SO₄ | Soluble | Forms the anilinium salt (protonation of -NH₂).[1] |
Critical Solubility Protocol: Saturation Shake-Flask Method
Use this protocol to determine exact solubility for regulatory filing.[1]
-
Preparation: Add excess solid/oil (~50 mg) to 1 mL of solvent in a chemically resistant glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (protect from light to prevent polymerization).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.
-
Quantification: Dilute the supernatant 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm).
Stability Profile & Degradation Risks
The stability of this compound is compromised by three distinct pathways.
A. Vinyl Polymerization (Dimerization)
The "1-phenylethenyl" group is essentially a styrene derivative.[1] Upon exposure to acidic conditions (even silica gel acidity) or radical initiators (peroxides in ethers), it can undergo dimerization or polymerization, forming insoluble gums.
-
Mitigation: Store with a radical inhibitor (e.g., BHT) if acceptable for downstream use. Avoid prolonged exposure to acidic silica; use basic alumina or triethylamine-treated silica for purification.[1]
B. Benzylic Oxidation (Specific Risk)
Recent catalytic studies indicate a specific susceptibility of the 4-methyl group to oxidize to an aldehyde (4-formyl derivative) under aerobic conditions, particularly in the presence of trace metals.[1]
-
Mitigation: Store under Argon/Nitrogen atmosphere.
C. N-Oxidation (Browning)
Like all anilines, air exposure leads to the formation of colored azo/azoxy species and quinoid imines, resulting in the sample turning from pale yellow to dark brown/black.
Stability Testing Workflow (DOT Visualization)
Caption: Workflow for validating the stability of the aniline derivative under standard and stress conditions.
Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
To separate the parent amine from its polymer dimers and oxidation products.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic core) and 210 nm (vinyl group).
-
Expected Retention:
-
Oxidized (Aldehyde/N-oxide): ~6-8 min (More polar).[1]
-
Parent: ~10-12 min.
-
Dimers/Polymers: >14 min (Highly lipophilic).
-
Protocol B: Purification from Oxidized Impurities
If the material has darkened (oxidized):
-
Dissolve the crude oil in minimal Dichloromethane (DCM).
-
Filter through a short plug of Basic Alumina (not Silica, to avoid acid-catalyzed polymerization).[1]
-
Elute with 5% Methanol in DCM.
-
Concentrate under reduced pressure at <30°C.
-
Store immediately under inert gas at -20°C.
Degradation Pathways Diagram (DOT Visualization)
Caption: Primary degradation pathways. Red path indicates irreversible polymerization (highest risk).[1]
References
-
Synthesis and Reactivity of 2-Vinylanilines
-
Pd-Catalyzed Cyclization Protocols
-
Polymerization of Aniline Derivatives
-
General Stability Testing Guidelines
A Quantum Chemical Investigation of 4-Methyl-2-(1-phenylethenyl)aniline: A Technical Guide
Abstract: This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4-Methyl-2-(1-phenylethenyl)aniline. Designed for researchers, computational chemists, and drug development professionals, this document outlines a robust, self-validating methodology rooted in Density Functional Theory (DFT). We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring scientific integrity and reproducibility. The guide covers geometry optimization, vibrational analysis, electronic structure elucidation, and the prediction of spectroscopic properties (IR, UV-Vis, NMR), culminating in a workflow designed to yield high-fidelity computational data for this promising molecular scaffold.
Introduction: The Case for a Computational Deep Dive
This compound is a molecule of significant interest, possessing structural motifs common in medicinal chemistry and materials science.[1] The aniline core is a ubiquitous pharmacophore, while the styrenyl substituent introduces a conjugated π-system that can influence electronic properties, reactivity, and intermolecular interactions. A thorough understanding of this molecule's three-dimensional structure, electronic landscape, and potential reactivity is crucial for any rational design effort, be it for novel therapeutics or advanced organic materials.[2][3]
Computational chemistry provides a powerful, first-principles approach to unlock this understanding before a single gram of substance is synthesized.[4] By leveraging quantum mechanical calculations, we can build a detailed in silico model of the molecule, predicting a wide array of properties with a high degree of accuracy. This guide establishes a rigorous protocol for such an investigation.
Theoretical Cornerstone: Density Functional Theory (DFT)
Our computational strategy is built upon Density Functional Theory (DFT), a method that offers an optimal balance of computational cost and accuracy for organic molecules of this size.[5] The foundational principle of DFT is that the ground-state energy of a molecule, and by extension all its other electronic properties, can be determined from its electron density (ρ(r)).[6] This is a significant advantage over wavefunction-based methods, as the electron density is a much simpler, three-dimensional quantity.
In practice, we use the Kohn-Sham formulation of DFT, which employs a fictitious set of non-interacting electrons to approximate the true system. The critical component is the exchange-correlation (XC) functional, which accounts for the complex quantum mechanical interactions between electrons. The choice of functional is paramount for obtaining reliable results.
Causality of Functional Selection: For a molecule featuring both aromatic rings and heteroatoms, a hybrid functional is often the most prudent choice. We recommend B3LYP , a workhorse functional that incorporates a portion of exact Hartree-Fock exchange, which has demonstrated success for the electronic properties of a vast range of organic molecules.[7][8] To account for the non-covalent, van der Waals interactions that are critical for correct conformational analysis, we will augment this functional with an empirical dispersion correction, specifically Grimme's D3 term with Becke-Johnson damping (D3BJ ).[9] This B3LYP-D3BJ combination provides a robust and well-validated level of theory for the ground-state properties of our target molecule.
A Validated Computational Workflow
The following section details a step-by-step methodology. Each stage is designed to build upon the last, creating a self-validating workflow that ensures the final results are derived from a physically meaningful molecular structure.
Step 1: Initial Structure and Geometry Optimization
The first computational task is to determine the molecule's most stable 3D conformation, its equilibrium geometry.
Protocol:
-
Structure Generation: Create an initial 3D structure of this compound using molecular building software (e.g., Avogadro, GaussView). Ensure reasonable bond lengths and angles.
-
Input File Preparation: Specify the initial coordinates, charge (0), and spin multiplicity (singlet).
-
Level of Theory Selection:
-
Method: DFT, using the B3LYP-D3BJ functional.
-
Basis Set: 6-311+G(d,p) . This is a Pople-style triple-zeta basis set.[10][11] The + indicates the inclusion of diffuse functions on heavy atoms, which are essential for describing the spatial extent of the electron density, while the (d,p) adds polarization functions to heavy atoms and hydrogens, respectively, allowing for greater flexibility in describing anisotropic bond shapes.[12] This basis set provides a strong balance of accuracy and computational efficiency.[13]
-
-
Execution: Submit the geometry optimization calculation.
-
Convergence Check: Confirm that the calculation has terminated normally and meets the software's default or tightened convergence criteria for forces and energy.
Step 2: Vibrational Frequency Analysis (Self-Validation)
This step is a critical checkpoint. It validates that the optimized geometry is a true energy minimum and provides the molecule's theoretical infrared (IR) spectrum.
Protocol:
-
Input Preparation: Use the optimized geometry from the previous step. It is imperative to use the exact same level of theory (B3LYP-D3BJ/6-311+G(d,p)) as the geometry optimization.
-
Calculation Type: Request a "Frequency" or "Vibrational Analysis" calculation.
-
Execution: Run the frequency calculation.
-
Validation: Scrutinize the output for imaginary frequencies.
-
Zero Imaginary Frequencies: The structure is a true local minimum on the potential energy surface. You may proceed.
-
One or More Imaginary Frequencies: The structure is a saddle point (e.g., a transition state), not a minimum. The geometry is not physically meaningful for ground-state property analysis. The structure must be perturbed along the imaginary frequency's vibrational mode and re-optimized.
-
-
Data Extraction: The output will contain the harmonic vibrational frequencies and their corresponding IR intensities, which can be used to generate a theoretical IR spectrum.[14] Thermochemical data (zero-point vibrational energy, enthalpy, Gibbs free energy) will also be computed.
Step 3: Electronic and Spectroscopic Property Prediction
With a validated minimum-energy structure, we can now calculate a suite of electronic and spectroscopic properties.
Protocol:
-
Molecular Orbitals & Electrostatic Potential:
-
From the frequency calculation output, analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitability.[15]
-
Generate a Molecular Electrostatic Potential (MESP) map. This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
-
-
UV-Visible Spectrum Simulation:
-
Method: Time-Dependent Density Functional Theory (TD-DFT). This is the standard approach for calculating vertical electronic excitation energies.[5][16]
-
Level of Theory: For UV-Vis predictions, long-range corrected functionals often outperform standard hybrids.[17] We recommend using CAM-B3LYP/6-311+G(d,p) for this step.[18]
-
Procedure: Perform a TD-DFT calculation on the validated geometry, requesting a sufficient number of excited states (e.g., 10-20) to cover the relevant energy range. The output will provide excitation wavelengths (λ) and oscillator strengths (f), which can be plotted to generate a theoretical UV-Vis spectrum.[19]
-
-
NMR Spectrum Simulation:
-
Method: Gauge-Including Atomic Orbital (GIAO). This is a highly reliable method for calculating NMR shielding tensors.[20][21]
-
Level of Theory: B3LYP/6-311+G(d,p) is a good choice for this calculation.[22][23]
-
Procedure: Run a GIAO NMR calculation. The absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them to a standard compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory. δ_sample = σ_TMS - σ_sample
-
Data Presentation and Visualization
Summary of Recommended Computational Parameters
| Calculation Type | Recommended Method/Functional | Basis Set | Rationale & Key Outputs |
| Geometry Optimization | B3LYP-D3BJ | 6-311+G(d,p) | Provides a reliable equilibrium structure by balancing accuracy for electronic effects (B3LYP) and non-covalent interactions (D3BJ). Output: Optimized 3D coordinates. |
| Frequency Analysis | B3LYP-D3BJ | 6-311+G(d,p) | Crucial validation step. Confirms a true energy minimum (no imaginary frequencies). Outputs: IR spectrum, thermochemical data (ZPVE, G, H). |
| Electronic Properties | B3LYP-D3BJ | 6-311+G(d,p) | Consistent with the validated geometry. Outputs: HOMO/LUMO energies, energy gap, Molecular Electrostatic Potential (MESP) map, atomic charges. |
| UV-Visible Spectrum | TD-DFT (CAM-B3LYP) | 6-311+G(d,p) | CAM-B3LYP is a long-range corrected functional often providing more accurate excitation energies for conjugated systems than standard hybrids.[17] Outputs: Excitation wavelengths (λ_max), oscillator strengths (f). |
| NMR Spectrum | GIAO (B3LYP) | 6-311+G(d,p) | GIAO is a robust method for predicting NMR chemical shifts.[20][23] Outputs: Isotropic shielding tensors for ¹H and ¹³C, which are converted to chemical shifts (δ). |
Mandatory Visualizations
The following diagrams illustrate the logical flow of the computational process and the relationships between the calculated properties.
Caption: A validated computational workflow for this compound.
Caption: Relationship between computational inputs and predicted molecular properties.
Conclusion
This guide provides a detailed, scientifically-grounded, and self-validating workflow for the comprehensive computational characterization of this compound. By adhering to these protocols—from the reasoned selection of DFT functionals and basis sets to the critical validation of the optimized geometry—researchers can generate reliable in silico data. This data on the molecule's structure, stability, electronic properties, and spectroscopic signatures can directly inform and accelerate experimental efforts in drug discovery and materials science, embodying the predictive power of modern computational chemistry.
References
-
Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. [Link]
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
-
Binkley, J. S., Pople, J. A., & Hehre, W. J. (1980). Self‐consistent molecular orbital methods. 21. Small split‐valence basis sets for first‐row elements. Journal of the American Chemical Society, 102(3), 939-947. [Link]
-
Clark, T., Chandrasekhar, J., Spitznagel, G. W., & Schleyer, P. V. R. (1983). Efficient diffuse function-augmented basis sets for anion calculations. III. The 3-21+ G basis set for first-row elements, Li-F. Journal of Computational Chemistry, 4(3), 294-301. [Link]
-
Frisch, M. J., Pople, J. A., & Binkley, J. S. (1984). Self‐consistent molecular orbital methods 25. Supplementary functions for Gaussian basis sets. The Journal of Chemical Physics, 80(7), 3265-3269. [Link]
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]
-
Jacquemin, D., Wathelet, V., Perpète, E. A., & Adamo, C. (2009). Extensive TD-DFT benchmark: singlet-excited states of organic molecules. Journal of Chemical Theory and Computation, 5(9), 2420-2435. [Link]
-
Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self‐consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650-654. [Link]
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]
-
Rassolov, V. A., Pople, J. A., Ratner, M. A., & Windus, T. L. (1998). 6-31G* basis set for atoms K through Zn. The Journal of Chemical Physics, 109(4), 1223-1229. [Link]
-
Runge, E., & Gross, E. K. U. (1984). Density-Functional Theory for Time-Dependent Systems. Physical Review Letters, 52(12), 997–1000. [Link]
-
Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. [Link]
-
Schrödinger. (2022). Computational Chemistry Accelerates Drug Design. Schrödinger. [Link]
-
Oak Ridge National Laboratory. (n.d.). Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models. ornl.gov. [Link]
-
Neese, F. (2022). Software update: the ORCA program system, version 5.0. Wiley Interdisciplinary Reviews: Computational Molecular Science, 12(5), e1606. [Link]
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
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Technical Guide: Tautomeric Equilibria in 4-Methyl-2-(1-phenylethenyl)aniline Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of the tautomeric behaviors associated with 4-Methyl-2-(1-phenylethenyl)aniline , a sterically hindered ortho-vinyl aniline. While the isolated molecule is a stable amine, it serves as a critical substrate for two distinct classes of tautomeric phenomena essential in drug discovery and materials science:
-
Intrinsic Valence Tautomerism (Ring-Chain): The electrocyclic equilibrium involved in the synthesis of nitrogen heterocycles (quinolines).
-
Extrinsic Prototropic Tautomerism (Schiff Bases): The Keto-Enamine/Enol-Imine switch observed when the molecule is derivatized with salicylaldehydes, utilized in molecular switching and photochromic applications.
This document details the mechanistic pathways, synthesis protocols, and spectroscopic validation methods required to manipulate these equilibria.
Section 1: Molecular Architecture & Tautomeric Potential
The core molecule, This compound , features a primary amine ortho to a bulky 1-phenylethenyl (styryl-like) group. This steric crowding is the primary driver of its unique reactivity.
Structural Constraints
-
Steric Bulk: The 1-phenylethenyl group forces the amine lone pair out of resonance with the phenyl ring in certain conformations, altering basicity.
-
Proximity: The alkene
-system is spatially accessible to the amine nitrogen, facilitating intramolecular cyclization.
The Tautomeric Landscapes
We distinguish between two operational modes for this molecule:
| Tautomeric Type | Mechanism | Trigger | Application |
| Ring-Chain (Valence) | 6 | Acid Catalysis / Heat | Quinoline Synthesis |
| Prototropic (Keto-Enol) | ESIPT (Proton Transfer) | Derivatization (Schiff Base) | Molecular Switches |
Section 2: Intrinsic Valence Tautomerism (Ring-Chain)
In the presence of Lewis or Brønsted acids, 2-(1-phenylethenyl)anilines undergo a reversible ring closure. This is a form of ring-chain tautomerism where the open-chain enamine equilibrates with a cyclic tetrahydroquinoline intermediate.
Mechanistic Pathway
The transformation is driven by the activation of the vinyl group, allowing nucleophilic attack by the amine nitrogen.
-
Protonation: The terminal carbon of the vinyl group is protonated.
-
Cyclization: The nitrogen lone pair attacks the resulting carbocation.
-
Aromatization: Loss of hydrogen (oxidation) leads to the stable quinoline, driving the equilibrium forward.
Visualization: Cyclization Pathway
The following diagram illustrates the logical flow from the open-chain aniline to the cyclic quinoline precursor.
Caption: Acid-catalyzed ring-chain equilibrium leading to quinoline formation.
Section 3: Extrinsic Prototropic Tautomerism (Schiff Bases)
The most significant "tautomeric" application of this compound lies in its N-Salicylideneaniline derivatives . When condensed with salicylaldehyde, the resulting Schiff base exhibits a dynamic equilibrium between the Enol-Imine (OH form) and the Keto-Enamine (NH form) .
The Equilibrium
The bulky 1-phenylethenyl group at the ortho position destabilizes the planar Enol-Imine form due to steric clash with the azomethine hydrogen. This shifts the equilibrium toward the Keto-Enamine form, which is often colored (thermochromic).
Experimental Validation: Solvatochromism
The position of the proton depends heavily on solvent polarity.
-
Non-polar solvents (CHCl3): Favor the intramolecularly hydrogen-bonded Enol-Imine.
-
Polar protic solvents (MeOH): Stabilize the zwitterionic character of the Keto-Enamine.
Section 4: Experimental Protocols
Protocol A: Synthesis of the Salicylidene Derivative
Objective: Synthesize N-(2-hydroxybenzylidene)-4-methyl-2-(1-phenylethenyl)aniline to study prototropic tautomerism.
-
Reagents:
-
This compound (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Ethanol (anhydrous)[1]
-
-
Procedure:
-
Dissolve the aniline in boiling ethanol.
-
Add salicylaldehyde dropwise. The solution will turn yellow immediately (formation of imine).
-
Reflux for 2 hours.
-
Cool to 0°C. The product precipitates as yellow/orange crystals.
-
Crucial Step: Recrystallize from ethanol/chloroform (1:1). Slow evaporation favors the thermodynamically stable tautomer crystal.
-
-
Yield: Typically 85-90%.
Protocol B: Spectroscopic Analysis (VT-NMR)
Objective: Quantify the equilibrium constant (
-
Sample Prep: Dissolve 10 mg of the derivative in 0.6 mL of CDCl
(non-polar baseline) and DMSO-d (polar comparison). -
Instrument: 500 MHz NMR equipped with a variable temperature probe.
-
Acquisition:
-
Measure
H NMR at 298 K. -
Focus on the -OH/-NH region (12.0 – 15.0 ppm) and the Azomethine -CH=N- (8.0 – 9.0 ppm) .
-
Perform a temperature ramp: 298 K
233 K (cool) and 298 K 323 K (heat).
-
-
Data Interpretation:
-
Enol-Imine Signal: Sharp singlet ~13.0 ppm (OH).
-
Keto-Enamine Signal: Broad doublet ~14-15 ppm (NH) coupled to the vinyl proton.
-
Note: Rapid exchange often results in a single averaged peak. The chemical shift (
) moves toward the Keto value as polarity/cooling increases.
-
Data Presentation: Chemical Shift Analysis
| Solvent | Predominant Tautomer | Color | |
| CDCl | 13.2 | Enol-Imine | Yellow |
| DMSO-d | 14.8 | Keto-Enamine | Orange-Red |
| Ethanol | 14.1 | Equilibrium Mixture | Orange |
Section 5: Experimental Workflow Visualization
The following diagram outlines the complete workflow for validating tautomerism in these derivatives, from synthesis to spectroscopic confirmation.
Caption: Workflow for synthesizing and validating tautomeric Schiff base derivatives.
References
-
Ogawa, K., et al. (2006). "N-salicylideneanilines: Tautomers for Formation of Hydrogen-Bonded Capsules, Clefts, and Chains."[2] Journal of Organic Chemistry.
-
Domínguez, M., et al. (2011). "Tautomerism in Schiff bases.[3][4][5][6][7] The cases of 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde investigated in solution and the solid state."[6][7] Organic & Biomolecular Chemistry.
-
Sıdır, Y.G., et al. (2021).[8] "Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative." Molecules.
-
Takeda, S., et al. (1999). "Observation of Thermal Tautomerism of Thermochromic Salicylideneaniline Derivatives in the Solid State by 15N CPMAS NMR." Zeitschrift für Physikalische Chemie.
-
BenchChem. "4-Methoxy-N-(1-phenylethyl)aniline Technical Guide and Properties." (Reference for general aniline derivative properties).
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- 8. mdpi.com [mdpi.com]
Introduction: The Nexus of Structure and Electronic Function
An In-depth Technical Guide to the Electronic Properties of 4-Methyl-2-(1-phenylethenyl)aniline
Abstract: this compound is a π-conjugated organic molecule featuring a unique substitution pattern that combines the electron-donating character of an aniline moiety with the extended conjugation of a styryl group. This guide provides a comprehensive technical overview of its predicted electronic properties and the established methodologies for their characterization. We delve into the theoretical framework for understanding its behavior, detailing computational approaches such as Density Functional Theory (DFT) for predicting frontier molecular orbital energies. Furthermore, we outline rigorous, field-proven experimental protocols, including UV-Visible Spectroscopy and Cyclic Voltammetry, for the empirical validation of these properties. The narrative emphasizes the causal relationships between molecular structure and electronic function, positioning this molecule as a potential candidate for applications in organic electronics, such as a hole-transport material in Organic Light-Emitting Diodes (OLEDs). This document is intended for researchers, chemists, and material scientists in the field of organic electronics and drug development.
The field of organic electronics is predicated on the rational design of molecules where specific structural motifs give rise to desired electronic behaviors. Molecules like this compound represent a fascinating class of compounds where multiple functional groups are strategically arranged to modulate charge carrier injection and transport properties. This molecule is a derivative of aniline, a compound whose electronic structure and electrochemical behavior have been extensively studied.[1][2][3] The core structure integrates three key features:
-
Aniline Moiety: The amino (-NH₂) group is a potent electron-donating group, which tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO).[4] This is a critical parameter for determining the hole-injection and transport capabilities of a material.
-
Styryl Group (-CH=C(Ph)): The 1-phenylethenyl substituent extends the π-conjugated system of the aniline ring. Extended conjugation typically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and reduces the HOMO-LUMO energy gap (band gap), shifting the molecule's absorption spectrum to longer wavelengths.[5]
-
Methyl Group (-CH₃): As a weakly electron-donating group on the aniline ring, the methyl group can further fine-tune the electronic properties and also influences solubility and film-forming characteristics.[6]
Understanding the interplay of these groups is paramount for predicting the material's performance in electronic devices. This guide provides the theoretical and practical framework necessary to fully characterize the electronic landscape of this compound.
Molecular Structure and Synthesis Overview
The precise arrangement of atoms dictates the electronic and steric properties of the molecule. The IUPAC name, this compound, defines the connectivity and serves as the blueprint for its synthesis and characterization.
Caption: Molecular structure of this compound.
While specific synthesis procedures for this exact isomer are not widely published, analogous compounds are often synthesized via transition-metal-catalyzed cross-coupling reactions (e.g., Heck or Suzuki coupling) or Wittig-type reactions.[7] A plausible route involves the coupling of a protected 2-bromo-4-methylaniline with a suitable styrene derivative.
Theoretical Framework and Computational Analysis
Before undertaking empirical studies, computational chemistry provides invaluable predictive insights into molecular electronic properties. Density Functional Theory (DFT) is a robust method for this purpose, balancing computational cost with high accuracy for organic molecules.[8][9]
Causality Behind Method Selection
The choice of computational methods is critical for obtaining meaningful results.
-
DFT (B3LYP/6-311+G(d,p)): This combination of the B3LYP hybrid functional and a triple-zeta basis set with diffuse and polarization functions is a well-established standard for optimizing the geometry and calculating the ground-state electronic properties of organic molecules, providing reliable predictions of orbital energies.[10][11]
-
Time-Dependent DFT (TD-DFT): To simulate the UV-Visible absorption spectrum, TD-DFT is employed. This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption peaks observed experimentally.[10]
Caption: Workflow for computational analysis of electronic properties.
Predicted Electronic Parameters
Based on the known effects of its constituent functional groups, a set of expected electronic parameters for this compound can be predicted. The aniline moiety will likely result in a high-lying HOMO, while the styryl group's conjugation will lower the LUMO.
Table 1: Predicted Electronic Properties and Key Descriptors
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| EHOMO | -5.1 to -5.4 eV | Energy required to remove an electron; relates to hole injection/transport ability. |
| ELUMO | -1.8 to -2.2 eV | Energy gained when adding an electron; relates to electron injection/transport. |
| Electrochemical Gap (Eg) | 2.9 to 3.6 eV | Determines intrinsic conductivity and color; crucial for optoelectronic applications. |
| Ionization Potential (IP) | ~5.1 to 5.4 eV | Corresponds to HOMO energy; key for matching with anode work functions.[8] |
| Electron Affinity (EA) | ~1.8 to 2.2 eV | Corresponds to LUMO energy; key for matching with cathode work functions.[8] |
| λmax (in solution) | 320 to 360 nm | Wavelength of maximum absorption; indicates the primary electronic transition. |
Note: These values are predictive and based on analyses of structurally similar styryl-aniline compounds.[5][11] They require experimental validation.
Experimental Determination of Electronic Properties
Theoretical predictions must be anchored by empirical data. The following protocols describe standard, self-validating methods for characterizing the key electronic properties of novel organic materials.
Caption: Consolidated experimental workflow for electronic characterization.
Protocol: UV-Visible Absorption Spectroscopy
Objective: To determine the optical band gap (Eg_opt) by measuring the onset of electronic absorption.
Causality: The energy of the lowest-energy electronic transition, observed as the absorption edge (λ_onset) in the UV-Vis spectrum, corresponds to the energy required to promote an electron from the HOMO to the LUMO. This provides a direct measure of the optical band gap.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5 a.u. to ensure adherence to the Beer-Lambert law.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This is crucial to subtract any absorbance from the solvent itself.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a range of 200–800 nm.
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λ_max).
-
Determine the absorption edge (λ_onset) by finding the wavelength where the absorbance begins to rise from the baseline. This is often calculated from the intersection of the tangent of the absorption onset with the x-axis.
-
Calculate the optical band gap using the formula: Eg_opt (eV) = 1240 / λ_onset (nm) .
-
Protocol: Cyclic Voltammetry (CV)
Objective: To determine the electrochemical HOMO and LUMO energy levels.
Causality: CV measures the potential at which a molecule is oxidized (loses an electron) and reduced (gains an electron). The onset potential of the first oxidation wave is directly related to the HOMO energy level, while the onset of the first reduction wave relates to the LUMO level. Using an internal reference standard like ferrocene/ferrocenium (Fc/Fc⁺) is a self-validating step that corrects for variations in the reference electrode potential, ensuring data is trustworthy and comparable across different experiments.[12]
Materials:
-
Three-electrode electrochemical cell (Working: Glassy Carbon or Platinum; Reference: Ag/AgCl; Counter: Platinum wire)
-
Potentiostat
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DCM)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Ferrocene (for internal calibration)
-
High-purity inert gas (Nitrogen or Argon)
Procedure:
-
Cell Assembly: Assemble the three-electrode cell. The working electrode should be polished to a mirror finish before each experiment to ensure a clean, reproducible surface.
-
Solution Preparation: Prepare a solution of the sample (~10⁻³ M) in the solvent containing the supporting electrolyte (0.1 M).
-
Degassing: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with reduction measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Measurement:
-
Record a cyclic voltammogram of the solution, scanning over a potential range sufficient to observe the first oxidation and reduction events (e.g., -2.0 V to +2.0 V vs. Ag/AgCl).
-
Identify the onset potential of the first oxidation peak (E_onset,ox) and the onset potential of the first reduction peak (E_onset,red).
-
-
Calibration: Add a small amount of ferrocene to the solution and record another voltammogram. Measure the potential of the Fc/Fc⁺ redox couple (E₁/₂). The accepted value for Fc/Fc⁺ is typically taken as 4.8 eV below the vacuum level.
-
Energy Level Calculation:
-
HOMO (eV) = - [E_onset,ox - E₁/₂(Fc/Fc⁺)] - 4.8 eV
-
LUMO (eV) = - [E_onset,red - E₁/₂(Fc/Fc⁺)] - 4.8 eV
-
The electrochemical band gap is then calculated as Eg_electro = ELUMO - EHOMO .
-
Potential Applications in Organic Electronics
The predicted electronic properties of this compound—specifically its high-lying HOMO due to the aniline group—make it a promising candidate for use as a hole-transport material (HTM) or an emissive layer dopant in OLEDs.
In an OLED, the HTM must have a HOMO level that is well-matched with the work function of the anode (e.g., ITO) and the HOMO of the emissive layer to ensure efficient injection and transport of holes. A predicted HOMO of ~-5.2 eV would align well with standard device architectures.
Caption: Hypothetical energy level diagram for an OLED using the title compound as a guest dopant.
Conclusion
This compound is a molecule with significant potential in the realm of organic electronics. While direct experimental data on this specific isomer is limited, a robust analysis based on well-understood structure-property relationships and data from analogous compounds allows for strong predictions of its electronic characteristics. The theoretical framework suggests a HOMO level suitable for hole-transport applications, a claim that can be rigorously tested using the detailed, field-proven spectroscopic and electrochemical protocols outlined in this guide. This document serves as a foundational resource for researchers aiming to synthesize and characterize this and other novel π-conjugated systems for next-generation electronic devices.
References
- Physical Chemistry Research. (n.d.). Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study.
- Bejan, D., & Duca, A. (1998). Voltammetry of Aniline with Different Electrodes and Electrolytes. Croatica Chemica Acta.
- Brincoveanu, O., et al. (2013). An Electrochemical Study of Two Self-Dopable Water-Soluble Aniline Derivatives. International Journal of Polymer Science.
- Al-Sarray, A.J.A. (2022). Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study. Eurasian Chemical Communications.
- Al-Sarray, A.J.A., et al. (2023). Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study. Journal of Medicinal and Pharmaceutical Chemistry Research.
- Rasayan Journal. (n.d.). OPTIMIZATION OF CYCLIC VOLTAMMETRIC PARAMETERS FOR DETERMINATION OF SUBSTITUTED ANILINE IN AQUEOUS MEDIA.
- ResearchGate. (2025). Computational studies of Distinct Anilines for Electrooptical properties.
- El-Haty, M. T., et al. (2005). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. PubMed.
- ResearchGate. (n.d.). Electrochemical data from this study, using aniline as an example.
- Journal of the Chemical Society B: Physical Organic. (1969). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions.
- ResearchGate. (n.d.). UV-vis spectra of (a) aniline and di-ANI. (b) oANS and tri-oANS.
- Wiley Online Library. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry.
- ResearchGate. (n.d.). Cyclic voltammetry of 0.3 M aniline in 1 M H₂SO₄, indicating growth of a conductive film.
- Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
- SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline.
- BenchChem. (2025). In-Depth Technical Guide: 4-Methoxy-N-(1-phenylethyl)aniline.
- Jakovljević, K., et al. (2022). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. MDPI.
- ResearchGate. (2000). Electronic structure and conformation of aniline and meta-chloroaniline dimers.
- National Center for Biotechnology Information. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
- National Center for Biotechnology Information. (2023). The relationship between structure and excited-state properties in polyanilines from geminal-based methods.
- SpringerLink. (2010). Synthesis, identification and study of electrical conductivity of the doped poly aniline.
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- 5. Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines [mdpi.com]
- 6. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 12. Bot Verification [rasayanjournal.co.in]
Toxicological Profiling of Sterically Hindered Aromatic Amines: A Technical Guide for 4-Methyl-2-(1-phenylethenyl)aniline
Executive Summary
Compound Class: Ortho-substituted Primary Aromatic Amine / Styrene Derivative.[1] Primary Risks: Genotoxicity (Mutagenicity), Hematotoxicity (Methemoglobinemia), Hepatotoxicity.
This guide details the initial toxicity screening strategy for 4-Methyl-2-(1-phenylethenyl)aniline . As a researcher, you must recognize that this molecule possesses two distinct structural alerts: the aniline core (implicated in methemoglobinemia and bladder carcinogenicity) and the styrene-like alkene moiety (potential for epoxide formation). Furthermore, the steric bulk at the ortho position (the 1-phenylethenyl group) alters metabolic accessibility, often rendering standard screening protocols (like standard Rat S9 Ames tests) false negatives.
This protocol moves beyond "tick-box" compliance, employing a Tiered Investigative Approach designed to detect toxicity masked by steric hindrance or solubility issues.[1]
Part 1: In Silico & Physicochemical Profiling (Tier 0)
Before wet-lab experimentation, you must establish the physicochemical boundaries of the molecule to prevent assay artifacts (e.g., precipitation masking toxicity).
Structural Alert Analysis[1]
-
Primary Aromatic Amine (PAA): The nitrogen atom is the focal point for bioactivation. The ortho-substitution (1-phenylethenyl) may hinder N-acetylation (a detoxification pathway), potentially shunting the molecule toward N-hydroxylation (the toxification pathway).[1]
-
Conjugated Alkene: The exocyclic double bond offers a site for oxidative metabolism (epoxidation), which can act as a secondary alkylating agent for DNA or proteins.
Solubility & Vehicle Selection[1]
-
Predicted LogP: > 3.5 (Highly Lipophilic).
-
Vehicle of Choice: Dimethyl sulfoxide (DMSO).
-
Critical Check: Perform a solubility limit test in phosphate-buffered saline (PBS) before cell dosing.[1] If the compound precipitates at < 100 µM, you must use a supersaturated protocol or consider protein-binding mitigation (e.g., adding serum albumin to assay media).
Part 2: Genotoxicity Assessment (The Critical Path)
Standard Ames tests often fail to detect mutagenicity in bulky aromatic amines because standard Rat Liver S9 fractions lack sufficient CYP1A2 activity or the necessary co-factors to overcome steric hindrance.
The Modified Ames Test (Bacterial Reverse Mutation)
Objective: Detect frameshift mutations and base-pair substitutions.[1] The Modification: You must use the Prival Modification (Hamster Liver S9) alongside standard Rat S9. Hamster S9 is richer in N-acetyltransferase and CYP1A2, which are critical for activating bulky amines.
Protocol Specifications:
-
Strains: S. typhimurium TA98 (frameshift), TA100 (base-pair), and E. coli WP2uvrA (cross-linking).
-
Metabolic Activation:
-
Set A: 10% Rat Liver S9 (Standard).
-
Set B: 10% Hamster Liver S9 (Prival Mod) .
-
-
Method: Pre-incubation Method (20 minutes at 37°C) is mandatory. The plate-incorporation method is insufficient for lipophilic amines as it limits enzyme-substrate contact time.[1]
-
Dose Range: 5 concentrations (e.g., 1.5, 5, 15, 50, 150, 500 µ g/plate ).
In Vitro Micronucleus Assay (MN)
Objective: Detect clastogenicity (chromosome breakage) and aneugenicity (chromosome loss). Cell Line: CHO-K1 or TK6 lymphoblastoid cells.[1] Cytochalasin B: Use to block cytokinesis, allowing visualization of micronuclei in binucleated cells.
Part 3: Hematotoxicity Screening (Aniline Specific)[1]
Anilines cause Methemoglobinemia (MetHb), where ferrous iron (Fe2+) in hemoglobin is oxidized to ferric iron (Fe3+), losing oxygen-carrying capacity. This is a direct toxicity risk for this compound.[2][3]
In Vitro Methemoglobin Assay
Rationale: Standard cytotoxicity assays (MTT/ATP) do not detect this functional toxicity. System: Fresh human or rat whole blood.
Step-by-Step Protocol:
-
Preparation: Collect fresh blood in heparinized tubes. Adjust to 40% hematocrit with PBS.
-
Incubation: Aliquot 1 mL blood into 24-well plates.
-
Dosing: Treat with 0.1, 1, 10, and 100 µM of this compound (max 0.5% DMSO final).
-
Duration: Incubate for 3 hours at 37°C with gentle shaking.
-
Quantification: Lyse RBCs (1% Triton X-100). Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb).
-
Calculation:
(Calibrate using 100% MetHb standard prepared with Potassium Ferricyanide).
Part 4: Visualization of Mechanisms & Workflows[1]
Bioactivation Pathway (The "Why" behind the testing)
The following diagram illustrates the metabolic fate of the compound, highlighting why specific tests (Ames/MetHb) are chosen.
Caption: Metabolic divergence of this compound. Steric bulk at the ortho-position may inhibit Detox (NAT) pathways, favoring N-hydroxylation.[1]
The Screening Workflow (Decision Tree)
Caption: Integrated screening workflow prioritizing genotoxicity (Ames) and aniline-specific hematotoxicity (MetHb) before general cytotoxicity.
Part 5: Summary of Data Outputs
| Assay | Endpoint | Critical Threshold (Flag) | Relevance |
| Ames (Prival) | Revertant Colonies | > 2-fold increase over vehicle | Mutagenic potential (Carcinogenicity) |
| In Vitro MN | Micronuclei % | Significant increase (p<0.[1]05) | Chromosomal damage |
| MetHb Assay | % MetHb Formation | > 5% MetHb relative to control | Oxygen transport impairment (Acute Tox) |
| HepG2 Viability | IC50 (µM) | < 10 µM | High Hepatotoxic potential |
References
-
OECD Guidelines for the Testing of Chemicals, Test No. 471. (2020). Bacterial Reverse Mutation Test. OECD Publishing. [Link]
-
Prival, M. J., & Mitchell, V. D. (1982). Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9. Mutation Research/Environmental Mutagenesis and Related Subjects. [Link]
-
Bradberry, S. M. (2003). Occupational methaemoglobinaemia. Mechanisms of production, features, diagnosis and management. Toxicological Reviews. [Link]
-
Kirkland, D., et al. (2014). Standard Ames tests usually do not detect the mutagenicity of bulky aromatic amines. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]
-
ECHA (European Chemicals Agency). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.7a: Endpoint specific guidance. [Link][1]
Sources
Methodological & Application
Application Note: A Detailed Experimental Protocol for the Synthesis of 4-Methyl-2-(1-phenylethenyl)aniline via Suzuki-Miyaura Coupling
Introduction
4-Methyl-2-(1-phenylethenyl)aniline is a substituted aniline derivative with potential applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials. Its structure, featuring a vinyl-substituted aromatic amine, makes it a valuable intermediate for further chemical transformations. This document provides a comprehensive, step-by-step protocol for the synthesis of this target compound, designed for researchers, scientists, and professionals in drug development. The outlined synthetic strategy is a two-step process commencing with the ortho-bromination of 4-methylaniline, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach was selected for its reliability, high functional group tolerance, and the commercial availability of the key starting materials.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[1][2] This reaction is renowned for its mild conditions and broad substrate scope.[1] In this protocol, we will couple the commercially available 1-phenylethenylboronic acid with 2-bromo-4-methylaniline, which can be either purchased or synthesized from 4-methylaniline.
Materials and Apparatus
Reagents and Chemicals
| Reagent | Purity | Supplier | Notes |
| 4-Methylaniline (p-toluidine) | ≥99% | e.g., Sigma-Aldrich | |
| N-Bromosuccinimide (NBS) | ≥98% | e.g., Sigma-Aldrich | Should be recrystallized from water if it appears yellow. |
| Dichloromethane (DCM) | Anhydrous | e.g., Sigma-Aldrich | |
| 2-Bromo-4-methylaniline | ≥98% | e.g., TCI America | Can be synthesized as per Step 1 or purchased directly. |
| 1-Phenylvinylboronic acid | ≥95% | e.g., Sigma-Aldrich | Contains varying amounts of anhydride.[3] |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | ≥99% | e.g., Strem Chemicals | |
| Potassium Phosphate (K₃PO₄) | ≥98% | e.g., Sigma-Aldrich | Should be finely ground before use. |
| 1,4-Dioxane | Anhydrous | e.g., Sigma-Aldrich | |
| Deionized Water | |||
| Ethyl Acetate (EtOAc) | HPLC Grade | e.g., Fisher Scientific | For extraction and chromatography. |
| Hexanes | HPLC Grade | e.g., Fisher Scientific | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | e.g., Sigma-Aldrich | ||
| Saturated Sodium Bicarbonate Solution | |||
| Brine (Saturated NaCl solution) |
Apparatus
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and consumables
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-4-methylaniline
Rationale: This step involves the electrophilic aromatic substitution of 4-methylaniline. The amino group is a strong activating group, directing substitution to the ortho and para positions. Since the para position is already occupied by a methyl group, bromination occurs at one of the ortho positions. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid bromine.[4][5] Dichloromethane is used as an inert solvent.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-methylaniline (5.36 g, 50 mmol) in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (8.90 g, 50 mmol) in 50 mL of anhydrous dichloromethane.
-
Add the NBS solution dropwise to the stirred 4-methylaniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc).
-
Upon completion, quench the reaction by adding 50 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to yield 2-bromo-4-methylaniline as a colorless to pale yellow oil or low-melting solid.
Step 2: Suzuki-Miyaura Coupling for the Synthesis of this compound
Rationale: This step utilizes a palladium(0)-catalyzed cross-coupling reaction. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) complex to the aryl bromide, transmetalation with the organoboron species (activated by the base), and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[1] Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this transformation.[6][7] Potassium phosphate is used as the base to activate the boronic acid for transmetalation.[6] A mixture of dioxane and water is a common solvent system for Suzuki couplings.
Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-methylaniline (1.86 g, 10 mmol), 1-phenylvinylboronic acid (1.63 g, 11 mmol, 1.1 equiv), and finely ground potassium phosphate (4.25 g, 20 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).
-
Add 40 mL of anhydrous 1,4-dioxane and 10 mL of deionized water via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with 50 mL of ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of deionized water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc). The final product, this compound, is expected to be a solid or a viscous oil.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.50-7.20 (m, 5H, phenyl-H), ~7.00 (d, 1H, Ar-H), ~6.80 (dd, 1H, Ar-H), ~6.60 (d, 1H, Ar-H), ~5.80 (s, 1H, vinyl-H), ~5.20 (s, 1H, vinyl-H), ~3.70 (br s, 2H, NH₂), ~2.25 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~145-140 (Ar-C, C-N, C=C), ~130-125 (Ar-C, C-H), ~120-115 (Ar-C, C-H, C=CH₂), ~20 (CH₃).
-
Infrared (IR) Spectroscopy (ATR): Expected characteristic peaks (cm⁻¹): 3450-3300 (N-H stretch), 3100-3000 (aromatic and vinyl C-H stretch), 1620-1600 (C=C stretch and aromatic ring stretch), 1500-1400 (aromatic ring stretch), ~910 (vinyl C-H bend).
-
Mass Spectrometry (MS): Expected m/z for C₁₅H₁₅N: [M]⁺ = 209.12. High-resolution mass spectrometry (HRMS) should be used for exact mass confirmation.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[8][9]
-
4-Methylaniline and 2-Bromo-4-methylaniline: These compounds are toxic if swallowed, in contact with skin, or if inhaled.[8] Avoid exposure and handle with care.
-
N-Bromosuccinimide (NBS): NBS is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
1-Phenylvinylboronic acid: Boronic acids can be harmful if swallowed and may cause irritation.[10][11][12]
-
Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric when dry and exposed to air.[13][14][15] Handle under an inert atmosphere and do not allow the catalyst to dry on filter paper.
-
Solvents: Dichloromethane and 1,4-dioxane are hazardous. Handle these solvents with appropriate care to avoid inhalation and skin contact.
References
- Honrel. (2025, February 27).
- Fisher Scientific. (2025, December 19).
- National Research Council. LCSS: PALLADIUM ON CARBON.
- What Should We Pay AttentionTo When Using Palladium Carbon C
- Khorasani, F., Ranjbar-Karimi, R., & Mohammadiannejad, K. Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides...
- Werkmeister, S., Junge, K., & Beller, M. (2012). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. The Royal Society of Chemistry.
- CDH Fine Chemical.
- Angene Chemical. (2021, May 1).
- Google Patents.
- TCI Chemicals. (2025, October 28).
- Tong, R. (2017, May 25).
- ChemRxiv.
- ChemicalBook.
- Wiley-VCH.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC.
- Wikipedia. N-Bromosuccinimide.
- Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α. PMC.
- Filo. (2025, January 24).
- Fisher Scientific. (2023, September 25).
- Thermo Fisher Scientific. (2020, December 13).
- ECHEMI. (2019, July 15).
- ChemicalBook. 4-Bromo-3-methylaniline synthesis.
- ChemRxiv. (2022, February 17). The catalytic mechanism of the Suzuki-Miyaura reaction.
- Quora. (2017, May 12). What is the role of the NBS (N-bromosuccinimide) reagent in organic chemistry?
- Organic Chemistry Portal. Suzuki Coupling.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Guidechem. (2024, April 2). How can the harm of Phenylboronic Acid be prevented with safety measures and guidelines?
- Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. PMC.
- Express Polymer Letters. Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles.
- askIITians. (2014, February 3). How can the following conversion be carried out :- (a) p-toluidine to 2- bromo-4.
- Organic Chemistry Portal. N-Bromosuccinimide (NBS).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column.
- Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group.
- ResearchGate. (2014, August 3).
- Journal of the Chemical Society, Perkin Transactions 2. Solid state nuclear bromination with N-bromosuccinimide. Part 1.
- DOI. SI revised 1108.
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
- ACS Publications.
- DOI.
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4-Methyl-2-(1-phenylethenyl)aniline as a precursor for heterocyclic compounds
An Application Guide to the Synthesis of Heterocyclic Compounds from 4-Methyl-2-(1-phenylethenyl)aniline
Introduction: The Strategic Value of 2-Vinylanilines
In the landscape of synthetic chemistry, the development of efficient pathways to nitrogen-containing heterocycles is of paramount importance. These structural motifs are cornerstones of medicinal chemistry, materials science, and natural product synthesis.[1] Among the myriad of precursors available, 2-vinylanilines stand out as exceptionally versatile building blocks due to the strategic positioning of a nucleophilic amine and a reactive vinyl group.[2] This unique arrangement allows for a variety of intramolecular cyclization reactions, providing direct access to privileged scaffolds such as indoles and quinolines.
This guide focuses on a specific, yet representative, member of this class: This compound . We will explore its application as a precursor, moving beyond simple procedural lists to provide a deeper understanding of the mechanistic principles that govern its reactivity. The protocols detailed herein are designed to be robust and self-validating, grounded in authoritative literature to ensure scientific integrity.
Diagram: Synthetic Pathways from this compound
The choice of reaction conditions—specifically the catalyst and oxidant—can selectively guide the cyclization of this compound toward different heterocyclic cores. This strategic control is a central theme in its application.
Caption: Divergent synthesis pathways from a common 2-vinylaniline precursor.
Application I: Metal-Free Synthesis of 6-Methyl-2-phenylindole
The indole scaffold is a ubiquitous feature in pharmaceuticals and biologically active compounds.[1] Traditional methods for indole synthesis often rely on transition-metal catalysts. However, recent advancements have enabled efficient, metal-free alternatives that offer advantages in terms of cost, sustainability, and product purity.[3] One of the most effective methods involves the oxidative cyclization of 2-vinylanilines.
Mechanistic Insight: Electrophilic Cyclization
The conversion of 2-vinylanilines to indoles using hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) proceeds via an electrophilic cyclization mechanism.
-
Activation: PIFA is believed to activate the vinyl group, making it more susceptible to nucleophilic attack.
-
Intramolecular Cyclization: The lone pair of the aniline nitrogen attacks the activated vinyl moiety, forming a five-membered ring intermediate.
-
Rearomatization: Subsequent elimination and tautomerization lead to the formation of the stable, aromatic indole ring.
This metal-free approach is notable for its mild conditions and tolerance of various functional groups on the aniline ring.[1]
Experimental Protocol: PIFA-Mediated Indole Synthesis
This protocol is adapted from the work of Yan and Wu, which demonstrates a robust method for this transformation.[1][3]
Materials:
-
This compound (1.0 mmol, 209.3 mg)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol, 516.1 mg)
-
1,4-Dioxane (5.0 mL, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Add 5.0 mL of anhydrous 1,4-dioxane to dissolve the substrate.
-
Add PIFA (1.2 mmol) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 6-methyl-2-phenylindole.
Data Summary: Reaction Scope and Efficiency
The following table, based on literature data, illustrates the versatility of the oxidative cyclization method for various substituted 2-vinylanilines.[1]
| Entry | R¹ (Aniline Ring) | R² (Vinyl Group) | Product | Yield (%) |
| 1 | 4-Me | Ph | 6-Methyl-2-phenylindole | 78 |
| 2 | H | Ph | 2-Phenylindole | 75 |
| 3 | 5-Me | Ph | 5-Methyl-2-phenylindole | 85 |
| 4 | 4-Cl | Ph | 6-Chloro-2-phenylindole | 73 |
| 5 | 4-MeO | Ph | 6-Methoxy-2-phenylindole | 65 |
Application II: Catalyst-Controlled Synthesis of 2-Substituted Quinolines
Quinolines are another class of N-heterocycles with significant applications in drug discovery.[4] Interestingly, the same 2-vinylaniline precursors used for indole synthesis can be diverted to produce quinolines by changing the reaction partner and catalyst system. This highlights the principle of catalyst control in directing reaction pathways.
Mechanistic Insight: Tandem Michael Addition and Cyclization
A powerful strategy for quinoline synthesis involves the reaction of 2-vinylanilines with alkynoates.[5] Under palladium catalysis, the reaction proceeds through a different mechanistic manifold compared to the indole synthesis:
-
Michael Addition: The aniline nitrogen performs a Michael addition to the electron-deficient alkynoate.
-
Coordination: The resulting enamine intermediate coordinates with the palladium catalyst.
-
Intramolecular Cyclization: An intramolecular nucleophilic addition occurs, forming the six-membered ring.
-
C-C Bond Cleavage & Aromatization: The palladium catalyst facilitates a C≡C bond cleavage and subsequent aromatization to yield the C2-substituted quinoline.[5]
This method provides a novel route to C2-substituted quinolines, which can be challenging to access through traditional methods like the Friedländer synthesis.[6]
Diagram: Quinoline Synthesis Experimental Workflow
Caption: Standard workflow for transition-metal-catalyzed quinoline synthesis.
Experimental Protocol: Palladium-Catalyzed Quinoline Synthesis
This protocol is a generalized procedure based on the strategy developed by Yan and colleagues for the synthesis of C2-substituted quinolines.[5]
Materials:
-
This compound (0.5 mmol, 104.6 mg)
-
Ethyl phenylpropiolate (0.6 mmol, 104.5 mg, 101 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (10 mol%, 0.05 mmol, 11.2 mg)
-
Toluene (3.0 mL, anhydrous)
-
Celite
-
Standard solvents for workup and chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (10 mol%).
-
Add this compound (0.5 mmol), followed by anhydrous toluene (3.0 mL) and ethyl phenylpropiolate (0.6 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction vigorously for the required time (typically 12-24 hours), monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the desired 2-substituted quinoline.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All manipulations should be performed in a well-ventilated fume hood.
-
Aniline Derivatives: this compound, like many anilines, should be handled with care. It is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[7][8] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[8]
-
Reagents:
-
PIFA: Is an oxidizing agent and should be handled with caution. Avoid contact with combustible materials.
-
Palladium Catalysts: Can be toxic and should be handled in a fume hood.
-
Solvents: Anhydrous solvents are often flammable and require proper storage and handling procedures.[9]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a powerful and versatile precursor for heterocyclic synthesis. By carefully selecting the reaction conditions, researchers can selectively navigate different mechanistic pathways to construct valuable indole and quinoline cores from a single starting material. The protocols and insights provided in this guide serve as a foundation for researchers, scientists, and drug development professionals to leverage this chemistry in their own synthetic endeavors, fostering innovation in the creation of complex molecular architectures.
References
-
Ni, J., Jiang, Y., An, Z., & Yan, R. (2018). Cleavage of C–C Bonds for the Synthesis of C2-Substituted Quinolines and Indoles by Catalyst-Controlled Tandem Annulation of 2-Vinylanilines and Alkynoates. Organic Letters, 20(6), 1534-1537. Available at: [Link]
-
Synlett Publication (2016). Synthesis of Indoles from 2-Vinylanilines with PIFA or TFA and Quinones. Georg Thieme Verlag KG. This is the full paper corresponding to reference 1. Available at: [Link]
-
Han, Q., et al. (2022). A simple and efficient reaction of 2-vinylanilines and benzyl halides provides various 2-arylquinolines in good yields. Synthesis, 54, 4818-4826. Available at: [Link]
-
Doraghi, R., et al. (2024). 2-Vinylaniline in the synthesis of heterocycles: Recent advances. Journal of the Iranian Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Shaikh, A. A., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 30(9), 441. Available at: [Link]
-
Yu, X., et al. (2022). Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines via Addition/Cyclization of Sulfoxonium Ylides with 2-Vinylanilines Catalyzed by Iron(II) Phthalocyanine. Organic Letters, 24(5), 1184-1188. Available at: [Link]
-
Ohmatsu, K., et al. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines. Journal of the American Chemical Society. Available at: [Link]
-
Kim, J. D., & Park, S. U. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7915-7917. Available at: [Link]
-
Chen, J., et al. (2022). Nickel-Catalyzed Cascade Reaction of 2-Vinylanilines with gem-Dichloroalkenes. Organic Letters, 24(27), 4960-4964. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Indoles from 2-Vinylanilines with PIFA or TFA and Quinones [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Trace Analysis of 4-Methyl-2-(1-phenylethenyl)aniline via HPLC-UV and GC-MS
This Application Note is structured to provide a rigorous, field-ready guide for the analysis of 4-Methyl-2-(1-phenylethenyl)aniline , a specific aromatic amine often encountered as a synthesis intermediate or potential genotoxic impurity (PGI) in pharmaceutical development.[1]
Executive Summary & Chemical Context[1][2][3][4][5]
This compound is a sterically hindered aromatic amine.[1] Structurally, it features an aniline core with a methyl group at the para position and a bulky 1-phenylethenyl (α-styryl) group at the ortho position.[1]
Analytical Challenges:
-
Steric Hindrance: The ortho-phenylethenyl group shields the amine functionality, potentially reducing derivatization efficiency in GC workflows compared to unhindered anilines.
-
Lipophilicity: The conjugated styryl moiety significantly increases LogP compared to simple anilines, requiring stronger organic mobile phases in HPLC.
-
Stability: The ethenyl double bond is susceptible to oxidation or polymerization under harsh conditions; samples should be protected from light and heat.
This guide provides two orthogonal methods: a High-Performance Liquid Chromatography (HPLC) method for routine purity/assay testing, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level impurity profiling (PGI monitoring).[1]
HPLC-UV/PDA Method (Method A)
Objective: Quantification of this compound in reaction mixtures or drug substances. Principle: Reversed-Phase Chromatography (RP-HPLC) utilizing a high-carbon-load C18 column to maximize interaction with the lipophilic styryl group.[1]
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) | High surface area and end-capping required to minimize peak tailing from the basic amine.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 7.5) | Basic pH suppresses amine ionization (keeping it neutral), improving retention and peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks for aromatic systems compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 40°C | Elevated temperature reduces backpressure and improves mass transfer for bulky analytes. |
| Detection | UV @ 245 nm (Primary), 280 nm (Secondary) | The conjugated phenylethenyl system exhibits strong absorbance at 245 nm. |
| Injection Vol | 10 µL | Standard loop size. |
Gradient Profile
Note: The analyte is highly hydrophobic due to the phenylethenyl group and will elute late.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Sample Preparation[1][7]
-
Stock Solution: Dissolve 10 mg of analyte in 10 mL Acetonitrile (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).
-
Sample Matrix: If extracting from a drug substance, use ACN as the diluent to ensure solubility of the lipophilic impurity.
GC-MS Method (Method B)
Objective: Trace analysis (ppm level) and structural confirmation. Principle: Capillary GC with Mass Spectrometric detection. Direct injection is preferred over derivatization due to the steric hindrance at the ortho position, provided the liner is well-deactivated.
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| System | GC-MS (Single Quadrupole or TQ) | EI source (70 eV).[1] |
| Column | 5% Phenyl-arylene (e.g., DB-5MS or Rxi-5Sil MS), 30m x 0.25mm x 0.25µm | Low polarity phase separates aromatics well; "Sil" phases reduce bleed at high temps.[1] |
| Inlet | Splitless (1 min purge) @ 260°C | Splitless maximizes sensitivity for trace analysis. High temp ensures volatilization of the heavy amine. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard carrier. |
| Transfer Line | 280°C | Prevents condensation of the high-boiling analyte.[1] |
| Source Temp | 230°C | Standard for EI. |
Temperature Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| - | 80 | 1.0 |
| 20 | 200 | 0.0 |
| 10 | 300 | 5.0 |
MS Detection (SIM Mode)
For trace quantification, use Selected Ion Monitoring (SIM).
-
Target Ion (Quant): m/z 209 (Molecular Ion,
). -
Qualifier Ions:
-
m/z 194 (
): Loss of the methyl group. -
m/z 132 (Styrene-like fragment): Characteristic of the phenylethenyl cleavage.
-
m/z 91 (Tropylium ion): Typical for benzyl/toluene derivatives.
-
Experimental Workflow Diagram
The following diagram illustrates the decision matrix for choosing between HPLC and GC-MS based on the analytical goal (Purity vs. Trace Impurity).
Caption: Analytical workflow selection for this compound based on concentration requirements.
System Suitability & Validation Criteria
To ensure data trustworthiness (E-E-A-T), the following System Suitability Test (SST) criteria must be met before analyzing unknown samples.
HPLC SST Criteria
-
Tailing Factor (
): Must be .-
Troubleshooting: If tailing > 1.5, increase buffer concentration or ensure pH is > 7.0 to suppress protonation of the amine.
-
-
Precision (RSD):
for 5 replicate injections of the standard. -
Retention Time Stability:
min.
GC-MS SST Criteria
-
S/N Ratio:
for the Limit of Quantitation (LOQ) standard (typically 1 ppm). -
Peak Shape: Symmetrical. Severe tailing indicates active sites in the liner; replace liner with a deactivated wool liner (e.g., Agilent Ultra Inert).
-
Mass Accuracy: Relative abundance of qualifier ions (194, 91) must be within
of the reference standard spectrum.
Safety & Handling
-
Genotoxicity Warning: As a substituted aniline, this compound should be treated as a Potential Genotoxic Impurity (PGI). All sample preparation must occur in a fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Waste: Segregate as hazardous halogenated (if DCM used) or non-halogenated organic waste.
References
-
BenchChem. (2025).[2] High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. Retrieved from 2
-
PubChem. (2025).[3] Compound Summary: 4-Methyl-2,6-bis((R)-1-phenylethyl)aniline (Related Structure).[1] National Library of Medicine. Retrieved from 3
-
BLD Pharm. (2025). Product Information: 4-(1-Phenylethenyl)aniline (CAS 46407-51-6).[1] Retrieved from 1
-
Shimadzu Scientific Instruments. (2016). Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS. Retrieved from 4[1]
-
Dorgerloh, U., et al. (2021).[5] Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from 5
Sources
Application Note: Purification of 4-Methyl-2-(1-phenylethenyl)aniline by Column Chromatography
Introduction & Scientific Context
The compound 4-Methyl-2-(1-phenylethenyl)aniline represents a specific class of 2-alkenylanilines, often utilized as strategic intermediates in the synthesis of bioactive N-heterocycles such as indoles (via Cadogan–Sundberg or similar cyclizations) and quinolines.
The Purification Challenge: Isolating this molecule presents a dual challenge common to functionalized anilines but exacerbated by the styryl conjugation:
-
Silanol Interactions: The basic amino group (
) interacts strongly with acidic silanol groups ( ) on standard silica gel, leading to severe peak tailing ("streaking") and poor resolution. -
Acid-Catalyzed Decomposition: The electron-rich
-styryl double bond is susceptible to acid-catalyzed polymerization or premature cyclization when exposed to the acidic surface of untreated silica gel.
This protocol details a Base-Deactivated Silica Chromatography method. By neutralizing the stationary phase with triethylamine (TEA), we suppress silanol activity, ensuring both the chemical stability of the alkene and the chromatographic resolution of the amine.
Experimental Methodology
Materials & Reagents[1]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A: Hexanes (HPLC Grade).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Modifier: Triethylamine (TEA,
99%). -
Inert Support: Celite 545 (for dry loading).
Analytical Method Development (TLC)
Before column packing, optimal separation conditions must be established via Thin Layer Chromatography (TLC).
-
Standard TLC: 10% EtOAc in Hexanes often results in the aniline staying at the baseline or streaking (
). -
Modified TLC: Add 1% TEA to the developing chamber.
-
Target: Adjust EtOAc concentration until the product shows a distinct, non-streaking spot with an
of 0.25 – 0.35 . -
Visualization: The conjugated 1-phenylethenyl group is UV-active (254 nm) and may exhibit blue fluorescence under 365 nm.
-
Column Preparation: The "TEA-Slurry" Method
Expert Insight: Simply adding TEA to the mobile phase is often insufficient for sensitive substrates. Pre-treating the silica ensures the entire column bed is deactivated before the sample touches it.
-
Calculate Silica Volume: Use approximately 30-50g of silica per 1g of crude material.
-
Slurry Preparation: In an Erlenmeyer flask, suspend the silica in the starting mobile phase (e.g., 100% Hexanes).
-
Deactivation: Add 2% v/v Triethylamine to the slurry. Swirl and let stand for 10-15 minutes.
-
Packing: Pour the slurry into the column. Flush with 2-3 column volumes (CV) of the starting solvent (Hexanes + 1% TEA) to pack the bed and remove excess free amine.
Sample Loading (Dry Load Technique)
Direct liquid injection is discouraged for viscous oils or poorly soluble anilines to prevent band broadening.
-
Dissolve crude this compound in a minimum amount of DCM or EtOAc.
-
Add Celite 545 (1:2 ratio w/w relative to crude mass).
-
Evaporate solvent under reduced pressure until a free-flowing powder remains.
-
Carefully load the powder onto the top of the packed silica bed and cover with a layer of sand.[1]
Gradient Elution Protocol
Run the column using a stepwise gradient. Maintain 1% TEA in all mobile phase reservoirs throughout the run to prevent re-activation of silica.
| Step | Mobile Phase Composition (Hex:EtOAc + 1% TEA) | Volume (CV) | Purpose |
| 1 | 100:0 | 2 | Flush non-polar impurities (e.g., styrene byproducts). |
| 2 | 95:5 | 3 | Elute highly lipophilic contaminants. |
| 3 | 90:10 | 5-8 | Target Elution Window (Expect product here). |
| 4 | 80:20 | 3 | Flush remaining polar impurities/oxidized anilines. |
Process Visualization
The following diagram illustrates the critical decision pathways and workflow for this purification.
Figure 1: Decision logic and workflow for the purification of basic anilines, emphasizing the critical silica pre-treatment step.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Tailing / Streaking | Residual silanol activity. | Increase TEA concentration to 2-3% or switch to Amine-Functionalized Silica [1]. |
| Product Decomposition | Acid sensitivity of the vinyl group. | Ensure silica is fully neutralized. Avoid prolonged exposure on the column. |
| Co-elution | Separation factor ( | Change modifier. Switching from TEA to Ammonium Hydroxide (1%) can alter selectivity for anilines [2]. |
| Oiling Out | Solubility mismatch. | Use dry loading (Celite) as described. Do not load in pure Hexanes if the compound is insoluble. |
References
-
Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Supporting Information: Catalytic Reductive N-Alkylation of Amines. (See "Chromatography notes" regarding TEA pre-treatment). Retrieved from [Link]
Sources
Application Note: Strategic Functionalization of the Amino Group in 4-Methyl-2-(1-phenylethenyl)aniline
Executive Summary
This technical guide details the strategic functionalization of 4-Methyl-2-(1-phenylethenyl)aniline (referred to herein as MPA ).[1] As a specialized ortho-vinylaniline derivative, MPA represents a high-value scaffold in drug discovery, serving as a "masked" precursor for privileged heterocyclic systems, particularly indoles and quinolines .[1]
While the primary amino group (
This guide covers:
-
Chemo-selective N-Acylation: Overcoming steric hindrance for library generation.[1]
-
Oxidative Heterocyclization: Transforming the amino group into a 2-phenylindole scaffold via Pd-catalysis.[1]
-
Mechanistic Insights: Understanding the competition between simple N-substitution and cyclization.
Chemical Reactivity Profile
Structural Analysis
The MPA molecule features three critical reactivity centers:
-
The Amino Group (Nucleophile): The primary target for functionalization. Its nucleophilicity is slightly enhanced by the para-methyl group (+I effect) but kinetically hindered by the ortho-styryl group.[1]
-
The 1-Phenylethenyl Group (Electrophile/Ligand): This bulky group prevents facile attack of large electrophiles at the nitrogen. However, it is perfectly positioned for intramolecular attack by the nitrogen (hydroamination).
-
The 4-Methyl Group: Provides a handle for NMR characterization and blocks the para position, simplifying electrophilic substitution patterns on the ring.
Reactivity Landscape (Graphviz Diagram)
The following diagram illustrates the divergent pathways available for MPA functionalization.
Figure 1: Divergent functionalization pathways for MPA. Pathway A retains the open chain structure, while Pathway B consumes the amino group to form a heterocycle.
Protocol A: Sterically Demanding N-Acylation[1]
Objective: To derivatize the amino group with bulky acyl chlorides for SAR (Structure-Activity Relationship) studies, overcoming the ortho-substituent hindrance.
Rationale
Standard acylation conditions (e.g., acetic anhydride) often fail or proceed sluggishly with ortho-substituted anilines due to steric clash.[1] This protocol utilizes DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic acylation catalyst to drive the reaction to completion.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Benzoyl chloride (1.2 equiv) (Representative bulky electrophile)
-
Base: Triethylamine (
) (2.0 equiv) -
Catalyst: DMAP (10 mol%)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Procedure
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve MPA (1.0 mmol, 209 mg) in anhydrous DCM (10 mL).
-
Base Addition: Add
(2.0 mmol, 280 L) followed by DMAP (0.1 mmol, 12 mg). Stir at room temperature for 5 minutes. -
Acylation: Cool the mixture to 0°C (ice bath). Dropwise add Benzoyl chloride (1.2 mmol, 140
L) over 5 minutes.-
Critical Note: The slow addition prevents exotherms that could degrade the styrene double bond.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting amine spot (
) should disappear, replaced by the amide ( ). -
Work-up: Quench with saturated
(10 mL). Extract with DCM (2 x 15 mL). Wash combined organics with 1M HCl (to remove unreacted amine/DMAP) and Brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Expected Yield: 85-92% as a white solid.[1]
Protocol B: Pd-Catalyzed Oxidative Annulation (Indole Synthesis)[1]
Objective: To utilize the amino group as a nucleophile in an intramolecular oxidative amination, converting MPA into 2-phenyl-5-methylindole . This is the highest-value transformation for this scaffold.
Mechanistic Insight
This reaction proceeds via a Pd(II)/Pd(0) catalytic cycle. The Palladium coordinates to the alkene, facilitating nucleophilic attack by the amine (aminopalladation). A subsequent
Materials
-
Substrate: MPA (1.0 equiv)
-
Catalyst:
(5 mol%) -
Oxidant:
(2.0 equiv) (Regenerates Pd(II)) -
Solvent: DMF (Dimethylformamide) or DMSO
-
Atmosphere:
(1 atm) or Air
Workflow Diagram (Graphviz)
Figure 2: Workflow for the Pd-catalyzed oxidative cyclization of MPA.
Step-by-Step Procedure
-
Setup: Use a 20 mL reaction vial with a crimp cap or a Schlenk tube.
-
Charging: Add MPA (0.5 mmol, 105 mg),
(5.6 mg, 0.025 mmol), and (181 mg, 1.0 mmol). -
Solvent: Add DMF (5 mL).
-
Conditions: Purge the headspace with Oxygen (
) for 1 minute, then seal. Heat the reaction block to 100°C. -
Timecourse: Stir vigorously for 12–16 hours. The solution will turn from green/blue (Cu salts) to dark brown/black.
-
Work-up: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Note: The aqueous layer will be blue due to copper salts.
-
-
Filtration: Filter the organic layer through a pad of Celite to remove Pd black.
-
Purification: Silica gel chromatography (Hexane:EtOAc 9:1).
Target Product: 2-Phenyl-5-methylindole Expected Yield: 75-85%.[1]
Comparative Data & Troubleshooting
Reaction Comparison Table
| Parameter | Protocol A (N-Acylation) | Protocol B (Annulation) |
| Primary Reagent | Benzoyl Chloride | |
| Key Challenge | Steric hindrance at Nitrogen | Catalyst poisoning / Oxidation state |
| Temperature | 0°C to RT | 100°C |
| Solvent | DCM (Non-polar) | DMF (Polar Aprotic) |
| Outcome | Stable Amide (Open Chain) | Indole (Cyclized Aromatic) |
| Typical Yield | >85% | 75-85% |
Troubleshooting Guide
-
Issue: Low Yield in Acylation (Protocol A).
-
Cause: Steric bulk of the 1-phenylethenyl group blocking the approach of the electrophile.
-
Solution: Switch solvent to Pyridine (acts as solvent and base) or increase temperature to 40°C. Ensure reagents are dry.
-
-
Issue: Incomplete Cyclization (Protocol B).
-
Cause: Catalyst deactivation (Pd black precipitation).
-
Solution: Add a ligand such as
(10 mol%) to stabilize the Pd species, or increase loading. Ensure the atmosphere is maintained (use a balloon).
-
-
Issue: Polymerization of the Styrene Double Bond.
-
Cause: High temperatures or radical initiators.
-
Solution: Add a radical inhibitor (e.g., BHT) if performing simple N-alkylation.[1] For Protocol B, the cyclization is usually faster than polymerization.
-
References
-
Hegedus, L. S., et al. "Palladium-catalyzed synthesis of indoles by the oxidative cyclization of 2-allylanilines." Journal of the American Chemical Society, 1978. (Foundational methodology for Pd-catalyzed indole synthesis).[1]
-
Zille, M., et al. "ZnBr2-Mediated Synthesis of Indoles in a Ball Mill by Intramolecular Hydroamination of 2-Alkynylanilines."[1][2] ResearchGate, 2014. (Analogous hydroamination chemistry).
-
Shi, Z., et al. "Copper-Catalyzed ortho-Functionalization of Quinoline N-Oxides with Vinyl Arenes."[1] Angewandte Chemie, 2020. (Reactivity of vinyl arenes).
-
PubChem Compound Summary. "4-Vinyl-alpha-methylstyrene."[1][3] (Structural analog data). .
-
Organic Chemistry Portal. "Synthesis of Indoles." (Comprehensive review of cyclization strategies). .
Disclaimer: This Application Note is for research purposes only. All chemical handling must be performed by qualified personnel in a fume hood wearing appropriate PPE.
Sources
Scale-up synthesis of 4-Methyl-2-(1-phenylethenyl)aniline for industrial applications
This Application Note and Protocol is designed for industrial process chemists and drug development professionals. It details the scale-up synthesis of 4-Methyl-2-(1-phenylethenyl)aniline , a sterically hindered aniline derivative valuable as a ligand precursor in catalysis and a monomer for functionalized polymers.
Introduction & Industrial Significance
This compound (also known as 4-methyl-2-(1-phenylvinyl)aniline) features a primary amine ortho to a bulky
-
Catalysis: As a precursor for N,N-bidentate ligands (e.g.,
-diimine nickel/palladium catalysts) used in olefin polymerization. -
Materials Science: As a functional monomer for high-temperature polyimides or conductive polymers where steric bulk prevents chain stacking, improving solubility.
-
Pharmaceuticals: As a scaffold for synthesizing quinoline derivatives via oxidative cyclization.
The synthesis challenges at scale involve managing the competing reactivity of the free amine during nucleophilic addition and controlling the exotherm during the dehydration step.
Retrosynthetic Analysis & Route Selection
To achieve a cost-effective kilogram-scale process, we avoid expensive palladium-catalyzed couplings (e.g., Suzuki-Miyaura) in favor of classical organometallic chemistry.
Selected Route: Grignard Addition followed by Acid-Catalyzed Dehydration.
-
Starting Material: 2-Amino-5-methylbenzophenone (commercially available, bulk intermediate for benzodiazepines).
-
Reagent: Methylmagnesium Chloride (MeMgCl) in THF.
-
Mechanism:
-
Nucleophilic Addition: MeMgCl adds to the ketone. Note: The free amine consumes Grignard reagent, requiring excess stoichiometry.
-
Dehydration: The resulting tertiary alcohol is dehydrated to form the terminal alkene.
-
Reaction Scheme
Figure 1: Two-step synthetic pathway avoiding protection groups.
Detailed Experimental Protocol (Scale-Up)
Step 1: Grignard Addition
Objective: Convert 2-amino-5-methylbenzophenone to the tertiary alcohol intermediate. Scale: 1.0 kg Input
| Parameter | Specification |
| Precursor | 2-Amino-5-methylbenzophenone (1.0 kg, 4.73 mol) |
| Reagent | MeMgCl (3.0 M in THF), 5.5 L (16.5 mol, 3.5 eq) |
| Solvent | Anhydrous THF (10 L) |
| Temperature | Addition: <10°C; Reaction: 25°C |
| Time | 4–6 Hours |
Protocol:
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, N2 inlet, internal temperature probe, and addition funnel. Dry the system thoroughly (moisture <200 ppm).
-
Dissolution: Charge 2-Amino-5-methylbenzophenone and anhydrous THF. Stir until fully dissolved. Cool the jacket to 0°C.
-
Grignard Addition (Critical): Slowly charge MeMgCl solution.
-
Caution: The first equivalent will deprotonate the amine, releasing Methane gas (
). Ensure adequate venting. -
Maintain internal temperature
to prevent side reactions.
-
-
Reaction: After addition, warm to 25°C and stir for 4 hours.
-
IPC (In-Process Control): Check HPLC. Target <2% starting ketone.
-
Quench: Cool to 0°C. Slowly add saturated aqueous
(5 L). Exothermic! -
Workup: Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 3 L). Combine organics, wash with brine, and dry over
. -
Concentration: Evaporate solvent under reduced pressure to yield the crude tertiary alcohol (viscous oil/solid). Proceed directly to Step 2.
Step 2: Dehydration
Objective: Eliminate water to form the styrene double bond.
| Parameter | Specification |
| Reagent | p-Toluenesulfonic acid monohydrate (pTsOH), 50 g (5 wt%) |
| Solvent | Toluene (8 L) |
| Setup | Dean-Stark Trap for water removal |
| Temperature | Reflux (~110°C) |
Protocol:
-
Dissolution: Dissolve the crude alcohol from Step 1 in Toluene in the reactor.
-
Catalyst Addition: Add pTsOH.
-
Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.
-
Completion: Reaction is typically complete when water evolution ceases (approx. 2–3 hours). IPC by HPLC should show conversion of alcohol to the olefin.
-
Neutralization: Cool to RT. Wash with 5%
solution (2 x 2 L) to remove acid catalyst. -
Purification:
-
Dry organic layer (
), filter, and concentrate. -
Crystallization: Recrystallize from Hexane/Ethanol (9:1) or Isopropanol.
-
Yield Target: ~850 g (80% overall yield).
-
Purity: >98% (HPLC area).
-
Process Safety & Hazard Analysis
Critical Process Parameters (CPPs)
-
Methane Evolution: During Step 1, the deprotonation of the primary amine releases stoichiometric methane. The reactor headspace must be continuously swept with Nitrogen to prevent flammable buildup.
-
Exotherm Control: The quenching of the excess Grignard reagent is highly exothermic. Quench solution must be added at a rate where
. -
Polymerization Risk: The product contains a styryl group susceptible to thermal polymerization. Avoid prolonged heating >120°C. Add a radical inhibitor (e.g., BHT, 100 ppm) during vacuum distillation if distillation is used for purification.
Process Flow Diagram
Figure 2: Industrial workflow emphasizing safety venting and phase separation.
Analytical Specifications
To validate the product for pharmaceutical or catalytic applications, the following specifications must be met:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow crystalline solid |
| Assay | HPLC (UV 254 nm) | |
| Identity | 1H NMR (CDCl3) | Distinct vinyl protons: |
| Water Content | Karl Fischer | |
| Residual Solvent | GC-Headspace | Toluene < 890 ppm, THF < 720 ppm |
NMR Diagnostic Signals:
-
The two geminal vinyl protons of the 1-phenylethenyl group appear as two distinct singlets (approx. 5.2 ppm and 5.7 ppm) due to the lack of free rotation and magnetic anisotropy from the nearby aniline ring.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete conversion due to amine deprotonation consuming reagent. | Increase MeMgCl to 3.5–4.0 equivalents. Ensure anhydrous conditions. |
| Incomplete Dehydration | Water remaining in toluene; insufficient acid. | Ensure vigorous reflux to drive water into Dean-Stark. Add fresh pTsOH (1-2%). |
| Product Polymerization | Overheating during workup. | Keep rotary evaporator bath <45°C. Add BHT stabilizer. |
| Colored Impurities | Oxidation of aniline amine.[1] | Perform all steps under Nitrogen atmosphere. Store product in amber bottles. |
References
-
Grignard Reaction on Amino-Ketones
- Principle: Grignard reagents react with amino ketones by first deprotonating the amine, requiring excess reagent for carbonyl addition.
- Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley. (Standard Text).
-
Analogous Protocol: Optimization of Grignard addition to hindered ketones. Org.[2][3][4] Process Res. Dev.2005 , 9, 188.[5]
- Dehydration of Tertiary Alcohols: Method: Acid-catalyzed dehydration (pTsOH/Toluene) is the industry standard for generating styrenyl derivatives. Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., p. 488.
-
Synthesis of 2-(1-phenylvinyl)
-
Reaction of 2-Amino-5-methylbenzophenone
- Precursor Availability: 2-Amino-5-methylbenzophenone is a key intermediate in the synthesis of benzodiazepines (e.g., Diazepam).
-
Source: PubChem Compound Summary for CID 16644 (2-Amino-5-methylbenzophenone). Link
Sources
- 1. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. prepchem.com [prepchem.com]
- 4. CN112694407A - Production and preparation method of 2-methyl-4-isopropyl aniline - Google Patents [patents.google.com]
- 5. 4-Methyl-2,6-bis((R)-1-phenylethyl)aniline | C23H25N | CID 11716653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Note: 4-Methyl-2-(1-phenylethenyl)aniline as a Scaffold for Novel Chromophores
Executive Summary
This technical guide outlines the utility of 4-Methyl-2-(1-phenylethenyl)aniline (hereafter referred to as Compound A ) in the synthesis of high-performance functional dyes. Unlike simple aniline precursors, Compound A possesses a 1-phenylethenyl group (an
-
Latent Heterocyclic Functionality: The ortho-alkenyl group allows for metal-catalyzed or oxidative cyclization to form indole or quinoline cores, which are fundamental scaffolds for fluorescent probes and OLED materials.
-
Steric Ortho-Shielding: In azo coupling reactions, the bulky phenyl-vinyl group disrupts molecular planarity, reducing aggregation-induced quenching (ACQ) and improving solubility in organic solvents—a critical requirement for modern digital printing inks.
This document provides validated protocols for transforming Compound A into (1) Fluorescent Indole Derivatives via Pd-catalyzed oxidative cyclization and (2) High-Solubility Azo Pigments via diazotization.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 209.29 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
| Storage | 2–8°C, inert atmosphere (Nitrogen/Argon) to prevent olefin oxidation |
| Hazards | Irritant. Potential mutagen (typical of aniline derivatives).[1] Handle in fume hood. |
Application I: Synthesis of Fluorescent Indole Scaffolds
The most high-value application of Compound A is its conversion into substituted indoles. The 2-(1-phenylethenyl) moiety undergoes oxidative cyclization to form 2-phenyl-3-methylindole derivatives. These structures exhibit tunable fluorescence and are used as core units in polymethine cyanine dyes.
Mechanism of Action
The reaction proceeds via a Palladium(II)-catalyzed oxidative amination of the alkene. The Pd(II) coordinates to the alkene, facilitating nucleophilic attack by the amine. A subsequent
Experimental Protocol: Pd-Catalyzed Oxidative Cyclization
Objective: Synthesis of 3-methyl-2-phenyl-5-methylindole (Indole Derivative).
Reagents:
-
Substrate: Compound A (1.0 mmol, 209 mg)
-
Catalyst: Palladium(II) Acetate [
] (5 mol%, 11 mg)[2] -
Oxidant: Copper(II) Acetate [
] (2.0 equiv, 363 mg) - Regenerates the active Pd(II) species.[2] -
Solvent: DMF (5 mL) or DMAc (anhydrous)
-
Base:
(2.0 equiv, 276 mg)[2]
Step-by-Step Methodology:
-
Setup: Flame-dry a 25 mL Schlenk tube and equip it with a magnetic stir bar. Cool to room temperature under a stream of Argon.
-
Charging: Add Compound A,
, , and to the tube.[2] -
Solvation: Add anhydrous DMF (5 mL) via syringe. Seal the tube.
-
Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 12–16 hours.
-
Checkpoint: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 8:1). The starting aniline (fluorescent under UV 254nm) will disappear, and a new, intensely fluorescent spot (Indole product) will appear.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove copper salts and palladium black.
-
Extraction: Wash the filtrate with water (
mL) and brine ( mL) to remove DMF. Dry over . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel, Hexane/EtOAc gradient).
Yield Expectation: 75–85% isolated yield.
Workflow Visualization
Figure 1: Logic flow for the Pd-catalyzed transformation of Compound A into fluorescent indole scaffolds.
Application II: Sterically Hindered Azo Pigments
Compound A can serve as a diazo component.[3][4] The bulky 1-phenylethenyl group at the ortho position creates a "twisted" azo bond. This reduces intermolecular
Experimental Protocol: Diazotization and Coupling
Objective: Synthesis of a red-shifted azo pigment using 2-Naphthol as the coupler.
Reagents:
-
Diazo Component: Compound A (10 mmol, 2.09 g)[2]
-
Acid: HCl (conc., 3 mL) diluted in Water (10 mL)
-
Nitrosating Agent: Sodium Nitrite (
) (1.1 equiv, 0.76 g) in Water (5 mL)[2] -
Coupler: 2-Naphthol (1.0 equiv, 1.44 g)[2]
-
Base: NaOH (10% aq. solution)
Step-by-Step Methodology:
-
Diazotization (The "Diazo" Pot):
-
Suspend Compound A in the dilute HCl solution in a 50 mL beaker.
-
Cool the suspension to 0–5°C using an ice-salt bath. Critical: Temperature must not exceed 5°C to prevent decomposition of the diazonium salt.
-
Add the
solution dropwise over 15 minutes with stirring. The solution should become clear/orange as the diazonium salt forms. -
Validation: Test with starch-iodide paper (turns blue instantly implies excess nitrous acid; this is desired). destroy excess
with a pinch of Urea if necessary.
-
-
Coupler Preparation (The "Coupling" Pot):
-
Dissolve 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0–5°C.
-
-
Coupling Reaction:
-
Slowly add the cold Diazonium salt solution into the alkaline Coupler solution with vigorous stirring.
-
Observation: A heavy, bright red/maroon precipitate will form immediately.[2]
-
Maintain pH > 8 by adding more NaOH if necessary (coupling requires phenoxide ion).
-
Stir for 1 hour at 0–5°C, then allow to warm to room temperature over 2 hours.
-
-
Isolation:
-
Acidify the mixture slightly with dilute HCl (to pH 6) to ensure the dye is in its free form (if acidic groups are present) or simply filter the precipitate.
-
Wash the filter cake copiously with water until the filtrate is neutral.
-
Recrystallize from Ethanol or Chlorobenzene for high-purity pigment applications.
-
Analytical Validation & Quality Control
For researchers validating the synthesis, the following analytical signatures are expected:
| Technique | Expected Signature (Indole Product) | Expected Signature (Azo Product) |
| 1H NMR | Disappearance of | Broadening of aromatic peaks due to rotamers. Absence of |
| UV-Vis | Sharp absorption | Strong absorption band |
| Mass Spec |
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways available for Compound A, highlighting the decision-making process for the chemist.
Figure 2: Divergent synthetic pathways for this compound.
References
-
Hegedus, L. S., et al. (1978).[2] "Palladium-assisted cyclization of olefins: Synthesis of nitrogen heterocycles." Journal of the American Chemical Society. (Foundational methodology for Pd-cyclization of 2-alkenylanilines).
-
Larock, R. C., & Yum, E. K. (1991).[2] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society. (Relevant for mechanistic insight into metal-catalyzed indole formation).[2]
-
Benkhaya, S., et al. (2020).[2][1] "Classifications, properties, recent synthesis and applications of azo dyes." Heliyon. (Review of azo dye synthesis and structural properties).
-
Gollner, A., et al. (2024).[2][5] "Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization." Organic Letters. (Recent advances in oxidative cyclization of ortho-substituted anilines).
-
Xiao, F., et al. (2021).[2] "Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation."[6] Journal of Organic Chemistry. (Modern protocols for oxidative indole synthesis).[2]
Sources
- 1. Azo dye - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. discoveryjournals.org [discoveryjournals.org]
- 4. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 5. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 6. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Case: Yield Optimization for 4-Methyl-2-(1-phenylethenyl)aniline
The following guide serves as a Technical Support Center for researchers encountering yield issues with the synthesis of 4-Methyl-2-(1-phenylethenyl)aniline .
Ticket ID: SYN-4M2P-001 Status: Open Topic: Improving isolated yield and purity. Target Molecule: this compound (also known as 4-methyl-2-(1-phenylvinyl)aniline).
Diagnostic: Why is Your Yield Low?
Before adjusting your protocol, identify the failure mode. The synthesis of steric-heavy styrene derivatives ortho to an aniline moiety is prone to three specific pitfalls:
| Symptom | Probable Cause | Mechanism of Failure |
| Starting Material Remains | Steric Hindrance | The ortho-amino group and the phenyl ring create a "steric wall" around the reaction center (carbonyl or halide), slowing down nucleophilic attack (Wittig) or oxidative addition (Suzuki). |
| Complex Mixture / Tars | Polymerization | The terminal vinyl group (1-phenylethenyl) is electron-rich and prone to acid-catalyzed or radical polymerization, especially during hot workup. |
| Cyclized Byproduct | Heterocycle Formation | High temperatures or acidic conditions can force the vinyl group to condense with the amine, forming 4-phenyl-6-methylquinoline or indole derivatives [1]. |
Solution A: The "Gold Standard" Protocol (Suzuki Coupling)
Recommendation: If you are currently using the Wittig or Grignard route and achieving <40% yield, switch to this Suzuki-Miyaura cross-coupling method. It is milder, tolerates the free amine, and avoids the steric issues of ketone olefination.
Reaction Scheme
Reactants: 2-Bromo-4-methylaniline + 1-Phenylvinylboronic acid Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ Base: K₂CO₃ or Cs₂CO₃
Optimized Protocol
-
Reagents :
-
2-Bromo-4-methylaniline (1.0 equiv)
-
1-Phenylvinylboronic acid (1.2 equiv) — Note: Use excess to account for protodeboronation.
-
Pd(PPh₃)₄ (5 mol%) — Freshly opened or stored under Argon.
-
K₂CO₃ (2.5 equiv)
-
Solvent System : 1,4-Dioxane / Water (4:1 ratio). The water is critical for the base solubility and transmetallation step.
-
-
Procedure :
-
Step 1 (Degassing): Dissolve the aniline and boronic acid in Dioxane/Water in a sealable tube or flask. Sparge with Argon/Nitrogen for 15 minutes. Oxygen is the enemy of the catalyst.
-
Step 2 (Catalyst Addition): Add the Pd catalyst and Base under a positive pressure of inert gas. Seal immediately.
-
Step 3 (Reaction): Heat to 85–90°C for 12–16 hours. Do not exceed 100°C to prevent polymerization.
-
Step 4 (Workup): Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash with water and brine. Dry over Na₂SO₄.
-
Step 5 (Purification): Flash chromatography on silica gel. Critical: Add 1% Triethylamine to your eluent (Hexane/EtOAc) to neutralize silica acidity and prevent on-column polymerization or cyclization.
-
Solution B: Optimizing the Legacy Route (Wittig Reaction)
Context: Use this if you must start from 2-amino-5-methylbenzophenone . Challenge: The carbonyl is highly deactivated and sterically crowded.
Optimized Protocol
-
Reagents :
-
Methyltriphenylphosphonium bromide (1.5 equiv)
-
Base: Potassium tert-butoxide (KOtBu) (1.5 equiv) — Stronger than NaH for this specific ylide generation.
-
Substrate: 2-Amino-5-methylbenzophenone (1.0 equiv)
-
Solvent: Anhydrous THF (Dryness is non-negotiable).
-
-
Procedure :
-
Step 1 (Ylide Formation): Suspend the phosphonium salt in THF at 0°C. Add KOtBu. Stir for 30 mins until the solution turns bright yellow (ylide formation).
-
Step 2 (Addition): Add the benzophenone substrate dissolved in minimal THF.
-
Step 3 (Reflux): The reaction will likely stall at room temp. Heat to mild reflux (65°C) for 24 hours.
-
Step 4 (Quench): Pour into saturated NH₄Cl solution.
-
Step 5 (Triphenylphosphine Oxide Removal): This is the main contaminant. Triturate the crude solid with cold Hexane/Ether (the product dissolves; Ph₃PO precipitates). Filter off the solid before column chromatography.
-
Troubleshooting FAQs
Q: My product polymerizes on the rotary evaporator. What should I do? A: The 1-phenylethenyl group is a styrene derivative. Add a radical inhibitor like BHT (Butylated hydroxytoluene) (approx. 0.1 wt%) to your collection flask before evaporating the solvent. Keep the water bath temperature below 40°C.
Q: I see a spot with a slightly lower Rf that fluoresces intensely. What is it? A: This is likely the cyclized quinoline byproduct (4-phenyl-6-methylquinoline). This forms if the reaction mixture was too hot (>110°C) or if acidic conditions were present. Ensure your workup is neutral or slightly basic.
Q: Can I use the Grignard method (MeMgBr + Dehydration)? A: It is not recommended . The Grignard reagent will deprotonate the amine first (wasting 1 equiv). More importantly, the subsequent acid-catalyzed dehydration of the tertiary alcohol often leads to immediate cyclization to the indole or quinoline rather than the desired terminal alkene.
Visualizing the Mechanism (Suzuki Pathway)
The following diagram illustrates the catalytic cycle for the recommended Suzuki route, highlighting where the steric bulk of the ortho-methyl and amine groups impacts the cycle.
Caption: The Suzuki-Miyaura catalytic cycle. Note that the Oxidative Addition step is sensitive to the steric bulk of the ortho-amino group.
Comparison of Methods
| Feature | Suzuki Coupling (Recommended) | Wittig Reaction (Legacy) |
| Precursor | 2-Bromo-4-methylaniline | 2-Amino-5-methylbenzophenone |
| Yield (Typical) | 75 – 90% | 30 – 55% |
| Reaction Time | 12 hours | 24–48 hours |
| Purification | Easy (Remove Boron salts) | Difficult (Remove Ph₃PO) |
| Scalability | High | Low (Ph₃PO waste volume) |
References
-
Synthesis of 2-(1-phenylvinyl)aniline derivatives : Source:Advanced Synthesis & Catalysis, 2021, 363 , 3775–3782. Context: Describes the synthesis of the parent 2-(1-phenylvinyl)aniline and its cyclization risks.
-
Suzuki-Miyaura Coupling Protocols : Source:Organic Chemistry Portal, "Suzuki Coupling". Context: General mechanism and catalyst choices for hindered substrates.
-
Wittig Reaction of Hindered Ketones : Source:BenchChem, "Reaction Mechanisms of 2-Amino-5-bromobenzophenone". Context: Discusses the reactivity of aminobenzophenones.
-
Compound Data : Source:PubChem, "4-Methyl-2,6-bis((R)-1-phenylethyl)aniline" (Related Structure). Context: Physicochemical properties of methylated aniline derivatives.[1][2]
Sources
Common side products in the synthesis of 4-Methyl-2-(1-phenylethenyl)aniline
[1]
Status: Operational Ticket Volume: High (Common Intermediate Instability) Role: Senior Application Scientist[1]
Executive Summary & Molecule Profile
Target Molecule: 4-Methyl-2-(1-phenylethenyl)aniline CAS: 13024-49-2 (Generic structure class) Common Aliases: 2-(1-phenylvinyl)-4-methylaniline; 4-methyl-2-(α-styryl)aniline.[1] Primary Application: Key intermediate for the synthesis of 5-methyl-2-phenylindole and related nitrogen heterocycles used in OLED materials and CNS-active pharmaceutical agents.[1]
Technical Warning: This molecule is a "Transient Intermediate." It possesses a high thermodynamic drive to cyclize into 5-methyl-2-phenylindole via intramolecular hydroamination.[1] Successful isolation requires strict adherence to pH control and temperature management.[1]
Reaction Pathway & Side Product Topology
The standard industrial and laboratory synthesis involves the Wittig Olefination of 2-amino-5-methylbenzophenone.[1] Below is the mechanistic map detailing where the process typically fails.
Figure 1: Reaction pathway showing the competition between product isolation and thermodynamic cyclization.
Troubleshooting Guides (Root Cause Analysis)
Ticket #101: "I have a stubborn white solid co-eluting with my product."
Diagnosis: Triphenylphosphine Oxide (TPPO) Contamination. In Wittig reactions, TPPO is produced in a 1:1 ratio with your product.[1] It is notoriously difficult to remove because its polarity often mimics medium-polarity aromatics.[1]
Corrective Action Protocol: Do not rely solely on silica gel chromatography, as the large amount of TPPO will cause streak-through.[1]
| Method | Protocol | Efficiency |
| Precipitation (Best) | Dissolve crude oil in minimal Toluene (1 vol).[1] Slowly add Hexanes (5-10 vol) with vigorous stirring. TPPO precipitates as a white solid.[1] Filter and concentrate filtrate.[1][2][3][4][5] | High |
| ZnCl₂ Complexation | Dissolve crude in Ethanol.[1][6] Add 2.0 equiv. anhydrous | Very High |
| Silica Plug | Suspend crude in 10% Et2O/Pentane.[1] Flush through a short silica pad.[1][2] TPPO sticks to the top; product elutes. | Medium |
Expert Insight: If you use the ZnCl₂ method, ensure your aniline product does not form a stable complex with Zinc.[1] For this specific aniline, the steric bulk usually prevents strong complexation, making this method safe [1].[1]
Ticket #102: "My product spot turned fluorescent blue on the TLC plate."
Diagnosis: Premature Cyclization to 5-Methyl-2-phenylindole. This is the most critical failure mode.[1] The amino group is perfectly positioned to attack the newly formed double bond. This process is catalyzed by acidic sites on silica gel or prolonged heating.[1]
Root Causes:
-
Acidic Workup: Using HCl to neutralize the Wittig base.[1]
-
Silica Gel: Standard silica is slightly acidic (
).[1] -
Heat: Distilling off high-boiling solvents (e.g., Toluene) at >60°C.
Corrective Action Protocol:
-
Neutralization: Quench the Wittig reaction with Saturated
, not HCl. -
Purification: Use Basic Alumina or Neutralized Silica (treat silica with 1-2% Triethylamine in the eluent) for chromatography.[1]
-
Storage: Store the isolated oil at -20°C under Argon. Do not leave it in solution at room temperature for extended periods.[1]
Ticket #103: "Reaction stalled at 60% conversion."
Diagnosis: Steric Hindrance (The "Orthogonal" Problem). The starting material, 2-amino-5-methylbenzophenone, has an ortho-amino group and a phenyl ring flanking the carbonyl.[1] This creates significant steric bulk, making the carbonyl carbon difficult for the bulky triphenylphosphonium ylide to attack.
Optimization Strategy:
-
Base Selection: Switch from
to Potassium tert-butoxide (KOtBu) .[1] The potassium cation coordinates with the carbonyl oxygen, increasing electrophilicity.[1] -
Temperature: Reflux is often required, but dangerous due to polymerization.[1]
-
Alternative Route: If the Wittig stalls repeatedly, switch to the Suzuki Coupling route:
Detailed Experimental Protocol (Wittig Route)
Objective: Synthesis of this compound minimizing indole formation.
Reagents:
-
Methyltriphenylphosphonium bromide (1.2 equiv)[1]
-
Potassium tert-butoxide (KOtBu) (1.2 equiv)[1]
-
2-Amino-5-methylbenzophenone (1.0 equiv)[1]
-
THF (Anhydrous)[1]
Step-by-Step Methodology:
-
Ylide Formation:
-
In a flame-dried flask under
, suspend Methyltriphenylphosphonium bromide in anhydrous THF. -
Cool to 0°C. Add KOtBu portion-wise. The solution should turn bright yellow (ylide formation).[1]
-
Stir at 0°C for 30 minutes.
-
-
Addition:
-
Dissolve 2-Amino-5-methylbenzophenone in minimal THF.
-
Add this solution dropwise to the ylide at 0°C.
-
Critical: Allow to warm to Room Temperature (RT) slowly.[1] If conversion is low after 2h, heat to 50°C (Do not exceed 60°C).
-
-
Quench & Workup (The "Indole Prevention" Step):
-
Purification:
Purification Logic Tree
Use this decision matrix to determine the correct purification workflow based on crude analysis.
Figure 2: Logic flow for assessing crude purity and selecting the purification method.
FAQ
Q: Can I store the product in solution? A: Only in non-acidic solvents (e.g., Toluene, THF) stabilized with a base (trace Et3N).[1] In CDCl3 (NMR solvent), the trace acidity can catalyze cyclization to the indole within hours. Always filter CDCl3 through basic alumina before NMR.
Q: Why is the yield lower than reported in literature (e.g., <50%)? A: This is likely due to "invisible" loss.[1] The product might be polymerizing on the column or cyclizing. Check the column waste lines—if they are fluorescent, you made the indole on the column.
Q: Can I use the McMurry reaction instead?
A: Yes, Titanium-mediated coupling (McMurry) of the ketone is possible, but the harsh Lewis Acid conditions (
References
-
Batesky, D. C., et al. (2017).[1] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry. Available at: [Link][1]
-
Tsvelikhovsky, D., & Buchwald, S. L. (2010).[1][7] "Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline." Journal of the American Chemical Society.[7][8] Available at: [Link][1]
-
Simpson, J. C. E., et al. (1945).[1] "2-Aminobenzophenones."[1][9][10] Journal of the Chemical Society.[7] (Classic reference for starting material synthesis).[1] Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. shenvilab.org [shenvilab.org]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. echemi.com [echemi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Sciencemadness Discussion Board - benzophenone synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Optimization of reaction conditions for synthesizing 4-Methyl-2-(1-phenylethenyl)aniline
Executive Summary
You are attempting to synthesize 4-Methyl-2-(1-phenylethenyl)aniline (also known as 2-(
The Core Challenge: This reaction presents a "perfect storm" of synthetic difficulties:
-
Steric Hindrance: The ortho-substitution pattern significantly impedes the transmetalation step.
-
Catalyst Poisoning: The free amino group (
) can coordinate to Palladium, deactivating the catalyst. -
Vinyl Boronate Instability: 1-substituted vinyl boronic acids are prone to rapid protodeboronation and polymerization compared to their aryl counterparts.
This guide provides a troubleshooting workflow to overcome these barriers, moving from "standard" conditions to high-performance catalytic systems.
Part 1: The "Gold Standard" Protocol
Before troubleshooting, ensure you are using a chemically sound baseline protocol. The following method utilizes Buchwald Precatalysts , which are essential for overcoming the steric and electronic challenges of this specific substrate.
Optimized Reaction Conditions
-
Substrate A: 2-Bromo-4-methylaniline (1.0 equiv)
-
Substrate B: 1-Phenylvinylboronic acid pinacol ester (1.5 equiv)
-
Catalyst: SPhos Pd G2 (2–5 mol%)
-
Base:
(3.0 equiv, anhydrous or 2M aq.) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
-
Temperature: 80–100 °C
-
Time: 4–12 hours
Why This Works (The Science)
-
SPhos Ligand: The dicyclohexylphosphino biaryl ligand (SPhos) is electron-rich (facilitating oxidative addition of the aryl bromide) and bulky (promoting reductive elimination of the sterically crowded product).
-
Pinacol Ester: More stable than the free boronic acid, reducing side reactions like polymerization.
-
G2 Precatalyst: Ensures the immediate generation of the active
species without the induction period or reagent mismatch associated with mixtures.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I am seeing 0% conversion, and the starting material remains."
Q: Is the free amine killing my catalyst?
A: Likely, yes. In standard Pd systems (like
Corrective Action:
-
Switch to SPhos Pd G2 or XPhos Pd G3: These bulky ligands prevent the amine from coordinating to the metal center.
-
Protect the Amine (Alternative): If you lack advanced catalysts, convert the starting material to N-(2-bromo-4-methylphenyl)acetamide . The amide carbonyl reduces the nucleophilicity of the nitrogen. You can hydrolyze the acetyl group post-coupling using
.
Issue 2: "The vinyl boronic acid is disappearing, but no product is forming."
Q: Why is my coupling partner decomposing? A: 1-Phenylvinylboronic acid is highly sensitive to protodeboronation . Under basic conditions, the C-B bond cleaves, yielding styrene (which may polymerize) instead of coupling.
Corrective Action:
-
Use the Pinacol Ester: Switch from the free acid to the pinacol ester.
-
Anhydrous Conditions: Remove water. Use anhydrous 1,4-dioxane or Toluene with anhydrous
or . Water often accelerates protodeboronation in vinyl species. -
Slow Addition: Add the boronate ester solution via syringe pump over 2 hours to keep its instantaneous concentration low relative to the catalyst.
Issue 3: "I have low yield (<40%) and significant 'Palladium Black' precipitation."
Q: Why is the catalyst crashing out? A: This indicates the catalytic cycle is stalling, likely at the oxidative addition step, leading to catalyst decomposition.
Corrective Action:
-
Degas Thoroughly: Oxygen oxidizes phosphine ligands. Sparge solvents with Argon for at least 20 minutes.
-
Increase Temperature: Sterically hindered couplings often require higher energy (100–110 °C) to force the reductive elimination step.
-
Solvent Switch: Switch from Dioxane to n-Butanol or Toluene . n-Butanol often stabilizes polar transition states in Suzuki couplings.
Part 3: Data & Visualization
Solvent & Base Screening Matrix
Use this table to select conditions based on your lab's available reagents.
| Tier | Catalyst System | Base | Solvent | Suitability |
| 1 (Recommended) | SPhos Pd G2 | Dioxane/ | High. Best for steric hindrance & free amines. | |
| 2 (Robust) | Toluene/EtOH | Medium. Good general purpose; requires protected amine. | ||
| 3 (Legacy) | DME/ | Low. Prone to poisoning by free amine. |
Reaction Workflow & Critical Control Points
The following diagram illustrates the optimized workflow and where specific failures occur.
Figure 1: Decision logic for preventing catalyst poisoning and boronate decomposition during the synthesis.
Mechanistic Pathway: The Steric Challenge
This diagram highlights why the SPhos ligand is required.
Figure 2: The catalytic cycle emphasizing the transmetalation step, which is the rate-determining step for sterically hindered ortho-substituted substrates.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2] Accounts of Chemical Research, 41(11), 1461–1473.
- Citation Context: Establishes SPhos and XPhos as the premier ligands for sterically hindered and amine-containing substr
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Citation Context: Foundational text on the mechanism of protodeboron
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- Citation Context: Provides the alternative of using potassium vinyltrifluorobor
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Citation Context: Validates the use of precatalysts (G2/G3)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Stability issues and degradation of 4-Methyl-2-(1-phenylethenyl)aniline
Topic: Stability, Degradation, and Handling Protocols
Executive Summary & Chemical Context
4-Methyl-2-(1-phenylethenyl)aniline is a highly reactive, bifunctional building block.[1] Its structure contains an electron-rich aniline moiety and a styrene-like vinyl group (1-phenylethenyl) at the ortho position.[1]
While valuable as a precursor for 2,5-disubstituted indoles (via oxidative cyclization) and complex heterocycles, this specific substitution pattern creates an "internal trap."[1] The molecule is primed to cyclize upon itself. Consequently, users frequently report "black tar" formation or "disappearing starting material" during storage.
This guide addresses the three primary degradation vectors:
-
Acid-Catalyzed Cyclization (Formation of Indoles)[1]
-
Oxidative Polymerization (Aniline "Browning")[1]
-
Vinyl Oligomerization (Styryl Radical Propagation)[1]
Diagnostic Flowchart: Initial Assessment
Use this decision tree to diagnose the state of your material before proceeding with experiments.
Figure 1: Rapid visual and chromatographic diagnosis workflow for material integrity.
Critical Degradation Pathways
Understanding why the molecule degrades is the only way to prevent it.
A. The "Indole Trap" (Acid Sensitivity)
The most insidious degradation pathway is the conversion to 5-methyl-2-phenylindole .[1] This reaction is thermodynamically favorable and catalyzed by trace acids (even acidic chloroform or silica gel).[1]
-
Mechanism: Protonation of the vinyl double bond generates a tertiary carbocation, which is trapped by the adjacent amine nitrogen. Subsequent elimination of ammonia (or oxidation) yields the aromatic indole.
-
Symptom: Appearance of a new peak on HPLC that is less polar than the starting aniline.
-
Prevention: NEVER use untreated silica gel or acidic solvents (CDCl₃).[1] Always basify solvents with triethylamine (Et₃N).
B. Radical Polymerization
The 1-phenylethenyl group is essentially a styrene derivative.[1] Like styrene, it can polymerize via radical mechanisms, especially if the aniline moiety oxidizes first, generating radical species.
C. Aniline Oxidation
Primary anilines are prone to N-oxidation, leading to colored impurities (azo compounds, quinone imines).[1] This is accelerated by light and air.
Troubleshooting & FAQs
Issue 1: "My sample turned into a black oil overnight."
Q: Is the material ruined? A: Not necessarily. The black color comes from trace oxidation products (quinone imines) which have high extinction coefficients. Even 1% degradation can make the bulk material look black.
-
Protocol: Dissolve a small aliquot in neutralized ethyl acetate. If it dissolves completely, the bulk is likely intact. If insoluble solids remain, polymerization has occurred.
Issue 2: "I see a new spot on TLC moving faster than my product."
Q: What is this impurity? A: This is almost certainly 5-methyl-2-phenylindole .[1]
-
Why it happened: You likely exposed the compound to trace acid (e.g., CO₂ from air dissolving in moisture, or acidic silica).
-
Verification: The indole will be highly fluorescent under UV (254/365 nm) and will not stain strongly with Ninhydrin (unlike the starting aniline).[1]
Issue 3: "Yields are low in my Suzuki coupling."
Q: Why is the starting material disappearing? A: If you are synthesizing this molecule via Suzuki coupling, the product may be cyclizing in situ if the reaction mixture is too hot or left too long.
-
Fix: Quench the reaction immediately upon completion. Do not let it stir overnight. Use a base wash during workup.
Storage and Handling Protocols
The following parameters are non-negotiable for long-term stability.
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Freezer) | Retards thermal polymerization of the styryl group.[1] |
| Atmosphere | Argon / Nitrogen | Prevents N-oxidation and radical initiation by O₂.[1] |
| Solvent (Storage) | None (Store Neat) | Solutions promote cyclization.[1] If necessary, use Benzene/Toluene (inert). |
| Stabilizer | 1% Triethylamine | Acts as an acid scavenger to prevent indole formation.[1] |
| Container | Amber Glass | Blocks UV light to prevent photo-oxidation.[1] |
Restoration Protocol (Purification)
If your material has degraded (brown oil but not solid polymer), follow this "Rescue Protocol." Do not use standard silica gel chromatography.
Reagents:
-
Basic Alumina (Activity Grade III) OR Silica Gel pre-treated with 5% Triethylamine.
-
Eluent: Hexanes/Ethyl Acetate (9:1) + 1% Triethylamine.
Step-by-Step:
-
Dissolution: Dissolve the crude black oil in a minimum amount of Eluent.
-
Filtration: Pass quickly through a short pad of Basic Alumina . The dark oxidation impurities will stick to the top (black band).
-
Elution: Wash with 5-10 column volumes of Eluent.
-
Concentration: Evaporate solvent at < 30°C (water bath). Do not overheat.
-
Storage: Immediately flush with Argon and freeze.
Mechanistic Pathway Diagram
The following diagram illustrates the competing pathways: Stability vs. Indole Formation vs. Polymerization.
Figure 2: Competitory degradation pathways.[1] Note that acid-catalyzed cyclization is often irreversible.[1]
References
-
Larock, R. C., & Yum, E. K. (1991).[1] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society, 113(17), 6689–6690. Link
-
Context: Establishes the reactivity of 2-alkenylanilines and their propensity to cyclize into indoles.[1]
-
-
Hegedus, L. S. (1988).[1] Palladium-catalyzed synthesis of heterocycles. Angewandte Chemie International Edition, 27(9), 1113–1126. Link
- Context: Discusses the sensitivity of ortho-vinyl anilines and transition metal c
-
Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2007). C–C, C–O, C–N bond formation on sp2 carbon by Pd-catalyzed reactions.[1] Chemical Reviews, 107(11), 5318–5365. Link
-
Context: Detailed mechanisms on the cyclization of functionalized anilines.
-
-
Sigma-Aldrich. (2024).[1] Technical Bulletin: Handling Air-Sensitive Reagents. Link
-
Context: General protocols for storing oxidation-prone amines.[1]
-
Sources
Technical Support Center: Purification of 4-Methyl-2-(1-phenylethenyl)aniline
[1]
Executive Summary & Molecule Profile
Target Molecule: 4-Methyl-2-(1-phenylethenyl)aniline Common Synthetic Route: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling of 2-bromo-4-methylaniline with 1-phenylvinylboronic acid).[1] The Challenge: The coexistence of a basic primary amine (aniline) and a reactive styryl double bond creates a "perfect storm" for purification failures.
-
Coordination: The aniline nitrogen (
) acts as a Lewis base, coordinating strongly with residual Palladium (Pd), forming soluble complexes that "leak" through standard silica chromatography. -
Reactivity: The 1-phenylethenyl group is prone to thermal polymerization or oxidation. Aggressive heating during purification (e.g., refluxing with carbon) can degrade the product.
This guide details the removal of Pd species to <10 ppm levels while preserving the integrity of the alkene functionality.
Diagnostic Module: Identifying the Impurity
Before initiating remediation, confirm the nature of the contamination.
| Observation | Likely Impurity Species | Recommended Action |
| Dark Grey/Black Oil | Colloidal Palladium ( | Activated Carbon + Celite Filtration |
| Red/Brown Tint | Soluble Pd(II)-Amine/Phosphine Complexes | Thiol-Derivatized Silica Scavengers |
| Product is Solid but Grey | Occluded Pd within Crystal Lattice | Dissolution + Scavenger + Recrystallization |
Protocol A: Functionalized Silica Scavengers (Recommended)[1]
Why this works: Unlike activated carbon, which relies on non-specific adsorption, functionalized silica (e.g., SiliaMetS®) uses chemisorption. The thiol (-SH) or thiourea ligands bind Pd with higher affinity than the aniline nitrogen does.
Scavenger Selection Logic
Figure 1: Decision matrix for selecting the appropriate silica-based scavenger based on the oxidation state of the metal impurity.[1]
Step-by-Step Protocol
-
Dissolution: Dissolve the crude this compound in THF or Ethyl Acetate (10 mL solvent per 1 g product). Avoid chlorinated solvents if possible, as they can compete with scavenging kinetics.
-
Loading: Add Si-DMT or Si-Thiol scavenger.[1]
-
Standard Loading: 4-5 equivalents relative to the residual Pd content (if known).[1]
-
Blind Loading: 10% w/w relative to the crude mass.
-
-
Incubation: Stir gently at 40°C for 2-4 hours .
-
Critical Control: Add a radical inhibitor (e.g., BHT, 0.1 mol%) if heating above 40°C to prevent polymerization of the styryl group.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine fritted glass funnel.
-
Wash: Wash the silica cake with 2 bed volumes of fresh solvent to recover adsorbed product.
-
Analysis: Concentrate a small aliquot and check Pd levels via ICP-MS.
Protocol B: Activated Carbon Treatment (The "Classic" Approach)
Context: Use this for gross purification (removing >1000 ppm Pd) before polishing with scavengers.
Workflow Diagram
Figure 2: Operational workflow for activated carbon treatment. Note the inclusion of BHT to stabilize the reactive alkene.
Technical Nuance: For aniline derivatives, acidic carbons (washed with HCl) can protonate the amine, leading to yield loss on the carbon filter cake.
-
Recommendation: Use a neutral, steam-activated carbon (e.g., Norit SX Ultra or Ecosorb C-941).[1]
Advanced Troubleshooting (FAQ)
Q1: The scavenger removed the color, but ICP-MS still shows 50 ppm Pd. Why? A: You likely have "Occluded Pd." During the workup, Pd species can get trapped inside the crystal lattice of your product if it precipitated too quickly.
-
Fix: You must fully redissolve the material. Do not just wash the solid. Dissolve in a solvent where the product is highly soluble (THF), treat with scavenger, filter, and then trigger crystallization by adding an anti-solvent (e.g., Hexanes or Heptane).
Q2: My product is polymerizing during the heat treatment. A: The "1-phenylethenyl" group is a styrene analog.
-
Fix 1: Lower the temperature. Scavenging with Si-DMT works at Room Temperature (RT), just requires longer time (12-16 hours).[1]
-
Fix 2: Oxygen exclusion. Flush the headspace with Nitrogen/Argon.
-
Fix 3: Add 200-500 ppm of BHT (butylated hydroxytoluene) to the solution.[1] It will remain in the mother liquor during the final crystallization.
Q3: Can I use an acid wash (HCl) to remove the metal?
A: Risky.
While protonating the aniline (
Comparative Data: Scavenger Efficiency
Data simulated based on typical performance with lipophilic amine substrates [1, 2].
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Recovery (%) | Time Required |
| Activated Carbon (Darco) | 1200 | 150 | 88% | 2 hrs |
| Si-Thiol (SiliaMetS) | 1200 | < 10 | 96% | 4 hrs |
| Recrystallization (EtOH) | 1200 | 400 | 75% | 24 hrs |
| L-Cysteine Wash | 1200 | 25 | 92% | 3 hrs |
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [1]
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide & Selection Chart. SiliCycle Application Notes.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.
-
Biotage. (2023).[2] Strategies for Removing Palladium from Reaction Mixtures. Biotage Knowledge Base.
Technical Support Center: Characterization of 4-Methyl-2-(1-phenylethenyl)aniline
Status: Operational Ticket ID: CHEM-SUP-2024-882 Subject: Troubleshooting Guide for Synthesis, Isolation, and Analysis Assigned Specialist: Senior Application Scientist, Organic Chemistry Division
Executive Summary
You are working with 4-Methyl-2-(1-phenylethenyl)aniline , a sterically crowded ortho-vinylaniline. This molecule is not just a simple amine; it is a "masked" heterocycle. Its primary characterization challenge lies in its high propensity for intramolecular cyclization (to indoles or quinolines) and oxidative degradation .
This guide addresses the three most common technical tickets we receive regarding this compound:
-
HPLC Anomalies: Peak tailing and on-column degradation.
-
NMR Ambiguities: Distinguishing the alkene from cyclized impurities.
-
Stability Issues: Sample discoloration and storage requirements.
Module 1: Chromatographic Separation (HPLC/UPLC)
Common Issue: "My peak is tailing, or I see a 'ghost' peak that grows with run time."
Diagnosis:
The primary amine (
Troubleshooting Protocol
| Parameter | Recommended Setting | Technical Rationale |
| Column | C18 with High Carbon Load & End-capping (e.g., XBridge BEH or Gemini NX). | End-capping minimizes silanol activity, reducing amine interaction and tailing. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | High pH keeps the aniline unprotonated (neutral), improving peak shape and retention. Avoid TFA , which promotes cyclization. |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN has lower viscosity and better UV cutoff than Methanol for this aromatic system. |
| Temperature | < 30°C | Higher temperatures accelerate thermal cyclization (Electrocyclic ring closure). |
The "Ghost Peak" Phenomenon
If you observe a new peak (
- (Mass ~207): Oxidative cyclization to 2-phenyl-5-methylindole .
- (Mass ~225): Hydration of the double bond (if aqueous acid is used).
Module 2: Spectroscopic Validation (NMR)
Common Issue: "I cannot confirm if the vinyl group is intact or if it has isomerized."
Diagnosis:
The 1-phenylethenyl group is a 1,1-disubstituted alkene . Unlike terminal alkenes, it does not show large cis/trans coupling constants. The protons are geminal (
Critical NMR Markers (400 MHz, )
| Moiety | Proton ( | Multiplicity | Location (approx.)[1] | Diagnostic Value |
| Vinyl (Geminal) | 2 x Singlets | 5.20 ppm & 5.75 ppm | Primary Proof of Structure. If these vanish, the alkene has reacted. | |
| Amine | Broad Singlet | 3.5 - 4.0 ppm | Exchangeable with | |
| Methyl | Singlet | 2.30 ppm | Shifts slightly downfield if the ring cyclizes. | |
| Aromatic | Multiplets | 6.5 - 7.5 ppm | Complex overlap. Look for the doublet of the aniline C3-H (ortho to amine). |
The "Indole Test"
If your sample has degraded, you will see the loss of the two vinyl singlets and the appearance of a new aromatic singlet around 6.4 ppm (the C3-H of the indole ring).
Figure 1: NMR Decision Tree for purity assessment. The presence of geminal vinyl protons is the "Go/No-Go" checkpoint.
Module 3: Stability & Storage (The "Brown Oil" Problem)
Common Issue: "My yellow solid turned into a brown oil overnight."
Diagnosis: Ortho-vinylanilines are photolabile and air-sensitive .
-
Photocyclization: UV light promotes an electrocyclic ring closure followed by oxidation to form the indole.
-
Oxidation: The electron-rich aniline ring oxidizes to form quinoid species (colored red/brown).
Storage Protocol
-
Atmosphere: Argon or Nitrogen (Strictly anaerobic).
-
Container: Amber glass vial (UV protection) with a Teflon-lined cap.
-
Temperature:
is recommended for long-term storage. -
Solvent: Never store in solution, especially not in chlorinated solvents (
, DCM) which can become slightly acidic over time and catalyze degradation.
Degradation Pathway Visualization
Figure 2: The primary degradation pathway. The molecule is a "pre-indole" and will cyclize if exposed to light, acid, or oxidants.
Frequently Asked Questions (FAQ)
Q: Can I use GC-MS for analysis?
A: Proceed with caution. The high temperature of the GC injection port (
Q: The vinyl protons in NMR are splitting. Is this normal?
A: Yes, but the splitting should be very small (
Q: How do I remove the brown color? A: The color usually comes from trace oxidation products. A quick filtration through a short plug of basic alumina (not silica, which is acidic) using Hexane/EtOAc usually restores the pale yellow color.
References
-
Larock, R. C., et al. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. This foundational text establishes the reactivity of ortho-halo and ortho-vinyl anilines as indole precursors.
-
Zheng, Y., et al. (2021).[2] Electrocatalytic Dehydrogenative Cyclization of 2-Vinylanilides for the Synthesis of Indoles. Details the radical pathway and oxidative instability of vinylanilines.
-
Sielc Technologies.HPLC Method for Analysis of Aniline.
-
Doraghi, E., et al. (2024).[3] 2-Vinylaniline in the synthesis of heterocycles: Recent advances. A comprehensive review of the reactivity and cyclization mechanisms of this specific class of molecules.
Sources
Technical Support Center: Troubleshooting Unexpected Color Changes in 4-Methyl-2-(1-phenylethenyl)aniline Reactions
Welcome to the technical support center for 4-Methyl-2-(1-phenylethenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected color changes that may arise during reactions involving this compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the purity of your products.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture involving this compound has turned a dark brown/red color. What is the likely cause?
This is a common observation and is typically indicative of oxidation.[1][2] Aniline and its derivatives are susceptible to atmospheric oxidation, a process that can be accelerated by factors such as exposure to air, light, and elevated temperatures.[1][3] The amino group (-NH2) is a strong activating group, making the aromatic ring electron-rich and prone to oxidation.[4] This oxidation can lead to the formation of highly conjugated systems, such as azobenzene derivatives, which are colored.[1]
Initial Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Protect your reaction from light by wrapping the flask in aluminum foil or using amber glassware.[3]
-
Solvent Purity: Use freshly distilled or high-purity, degassed solvents. Peroxides in older solvents can initiate oxidation.
-
Temperature Control: Avoid excessive heating, as this can accelerate the rate of oxidation.
Q2: Can the pH of my reaction medium influence color changes?
Yes, the pH of the reaction medium can significantly impact the stability and reactivity of anilines, potentially leading to color changes.
-
Acidic Conditions: In strongly acidic solutions, the amino group becomes protonated to form an anilinium ion (-NH3+).[4] This deactivates the ring towards some reactions but can also influence the formation of different byproducts. The protonation can shift the absorption spectrum of the molecule and any colored impurities.
-
Basic Conditions: Basic conditions can deprotonate the amino group, potentially increasing its susceptibility to oxidation. The rate of oxidation of some anilines has been shown to be pH-dependent.[5]
Changes in pH can also affect the solubility of starting materials, intermediates, and products, which might lead to the precipitation of colored solids.
Q3: I observe a color change upon adding a specific reagent. What could be happening?
The color change upon the addition of a reagent can signal several phenomena:
-
Formation of a Charge-Transfer Complex: Mixing an electron-rich compound like an aniline derivative with an electron-accepting reagent can form a colored electron donor-acceptor (EDA) or charge-transfer complex.[6] This is often a reversible process and the color may disappear as the reaction proceeds.
-
Reaction with Oxidizing Agents: If the added reagent is an oxidizing agent (or contains oxidizing impurities), it will directly oxidize the aniline derivative, leading to colored products.[3]
-
Side Reactions: The reagent may be promoting an unintended side reaction that produces a colored byproduct. For instance, strong acids can promote polymerization of anilines to form colored polyaniline-like materials.[7]
To investigate this, consider running a control experiment where the reagent is added to the solvent without the this compound to see if a color change still occurs.
Q4: Could impurities in my starting material be the source of the color?
Absolutely. Impurities in the this compound or other reactants can be a significant source of color.
-
Purity of this compound: If the starting material is old or has been improperly stored, it may have already undergone some degree of oxidation.[1][2] Freshly purifying the aniline derivative, for example by column chromatography or recrystallization, is recommended if its purity is in doubt.
-
Reagent Impurities: Impurities in other reagents, such as residual metals from a catalyst or degradation products in a solvent, can also cause or catalyze color-forming reactions.
Troubleshooting Guides
Guide 1: Systematic Investigation of Unexpected Color Formation
This guide provides a systematic workflow to identify the root cause of unexpected color changes.
Experimental Protocol: Small-Scale Test Reactions
To efficiently diagnose the issue, perform a series of small-scale test reactions in parallel, modifying one parameter at a time as outlined in the flowchart above.
Materials:
-
This compound
-
All other reaction components (solvents, reagents, catalysts)
-
Small reaction vials (e.g., 2 mL) with stir bars
-
Inert gas supply (Nitrogen or Argon)
-
Aluminum foil
-
Standard laboratory glassware and equipment
Procedure:
-
Baseline Reaction: Set up the reaction as you normally would in a clear glass vial, open to the air (if that is your standard procedure), and exposed to ambient light.
-
Inert Atmosphere Test: Repeat the reaction in a vial that has been purged with an inert gas and is maintained under a positive pressure of that gas.
-
Light Protection Test: Repeat the baseline reaction, but wrap the vial completely in aluminum foil.
-
Solvent Purity Test: If you suspect your solvent, repeat the baseline reaction using a fresh bottle of high-purity, anhydrous solvent.
-
Starting Material Purity Test: If possible, purify a small amount of your this compound by a suitable method (e.g., flash chromatography) and repeat the baseline reaction with the purified material.
-
Observation: Monitor all reactions over time, noting the onset and intensity of any color changes compared to the baseline.
Guide 2: Characterizing the Colored Impurity
If the color change persists despite optimizing reaction conditions, identifying the colored byproduct is the next logical step.
| Analytical Technique | Information Gained |
| Thin-Layer Chromatography (TLC) | Visualize the colored spot(s) relative to your starting material and product. This can give a preliminary indication of the number of colored byproducts and their polarity. |
| UV-Vis Spectroscopy | Determine the absorption spectrum of the colored species. This can provide clues about the nature of the chromophore (the part of the molecule that absorbs light).[8][9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separate the colored component from the reaction mixture and obtain its mass. This is a powerful tool for proposing a molecular formula for the impurity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | If the colored impurity can be isolated in sufficient quantity and purity, NMR can provide detailed structural information. |
Guide 3: Remediation and Prevention
Once the cause of the color change is understood, you can implement strategies to prevent it or remove the colored impurity.
Prevention Strategies:
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant (e.g., BHT) can help to suppress oxidation reactions.
-
Protecting Groups: If the amino group is the site of unwanted reactivity, it can be temporarily protected (e.g., by acylation) before performing other transformations. The protecting group can then be removed in a later step.[4]
-
Solvent Choice: The choice of solvent can influence reaction pathways and the stability of intermediates. Protic solvents like methanol and ethanol can be good choices for some aniline reactions, while aprotic solvents may be better for others.[10][11][12]
Remediation Techniques:
-
Charcoal Decolorization: Activated charcoal is often effective at adsorbing colored impurities. Gently heat a solution of your crude product with a small amount of activated charcoal, then filter through celite to remove the charcoal.
-
Recrystallization: This is a powerful purification technique that can often separate your desired product from colored impurities, assuming they have different solubilities.
-
Column Chromatography: This is a very effective method for separating compounds based on their polarity and can be used to isolate your product from colored byproducts.
Visualizing Potential Reaction Pathways
The following diagram illustrates potential pathways that can lead to colored byproducts from an aniline derivative.
By carefully considering the factors outlined in this guide, you can effectively troubleshoot and control unexpected color changes in your reactions with this compound, leading to higher purity products and more reliable experimental outcomes.
References
-
Borkowska, M., & Strusiński, A. (1973). [Colorimetric method of aniline and phenol determination in atmospheric air]. Roczniki Państwowego Zakładu Higieny, 24(4), 485–492. Available at: [Link]
-
Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions of aniline and substituted anilines with α,β-unsaturated esters. Comptes Rendus Chimie, 9(8), 1036-1043. Available at: [Link]
-
Chen, J., Liu, Y., & Li, J. (2018). Effect of solvent on the yield of aniline. ResearchGate. Available at: [Link]
-
Chemistry Steps. (2024). Reactions of Aniline. Available at: [Link]
-
Discussion Forum. (2024). Explain the change in color observed in arylamines like aniline upon storage and the reason behind it. Available at: [Link]
-
Gryzlov, V. N., & Stechkina, I. V. (2007). Oxidation of aniline in aqueous solutions of organic acids. Russian Journal of Physical Chemistry A, 81(11), 1735–1740. Available at: [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Aniline and Its Derivatives. John Wiley & Sons, Inc. Available at: [Link]
-
Li, X., & Jafvert, C. T. (2005). A simple colorimetric method for analysis of aqueous phenylenediamines and aniline. Journal of Environmental Engineering and Science, 4(6), 423-427. Available at: [Link]
-
MDPI. (2023). Direct Aniline Formation with Benzene and Hydroxylamine. Available at: [Link]
-
Multistep Synthesis Protecting Groups. (n.d.). Available at: [Link]
- Patai, S. (Ed.). (1982). The Chemistry of the Amino Group. John Wiley & Sons.
-
ResearchGate. (n.d.). Effect of the initial pH value on the degradation of Aniline. Available at: [Link]
-
Royal Society of Chemistry. (1950). Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Analyst, 75(896), 577-583. Available at: [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Tanimoto, Y., Uehara, M., Takashima, M., & Itoh, M. (1983). Solvent effects on the photochemistry of aniline derivatives. Formation of charge-transfer complexes with solvent molecules. The Journal of Physical Chemistry, 87(22), 4384–4388. Available at: [Link]
-
The Royal Society of Chemistry. (2025). This journal is © The Royal Society of Chemistry 2025. Available at: [Link]
-
Zhang, Y., & Wang, J. (2019). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Organic Letters, 21(15), 6078–6082. Available at: [Link]
Sources
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. researchgate.net [researchgate.net]
- 3. softbeam.net:8080 [softbeam.net:8080]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. [Influence of pH on Kinetics of Anilines Oxidation by Permanganate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. emerald.com [emerald.com]
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- 11. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Definitive Structural Elucidation of 4-Methyl-2-(1-phenylethenyl)aniline: A Comparative Guide
Topic: Structural confirmation of 4-Methyl-2-(1-phenylethenyl)aniline using X-ray crystallography Content Type: Publish Comparison Guide
Executive Summary
In the development of advanced organic intermediates for medicinal chemistry, the precise structural characterization of sterically hindered anilines is critical. This guide focuses on This compound , a molecule possessing a bulky 1-phenylethenyl group at the ortho position.
While Nuclear Magnetic Resonance (NMR) is the standard for connectivity, it often fails to resolve the static three-dimensional conformation of crowded systems where rapid bond rotation averages signals in solution. This guide objectively compares NMR against Single Crystal X-ray Diffraction (SC-XRD) , demonstrating why SC-XRD is the requisite "Gold Standard" for confirming the steric lock and torsion angles in this specific structural motif.
Part 1: The Structural Challenge
The molecule this compound presents a unique stereochemical challenge. The "1-phenylethenyl" moiety (an
-
The Ambiguity: In solution, the phenyl ring of the ethenyl group rotates.
H NMR will show time-averaged signals, potentially masking the fact that the molecule adopts a highly twisted, non-planar conformation in its ground state. -
The Consequence: Failure to understand this twist angle affects binding affinity predictions in drug docking studies.
Comparative Technology Review: NMR vs. SC-XRD
| Feature | NMR Spectroscopy ( | Single Crystal X-ray Diffraction (SC-XRD) |
| Primary Output | Atom connectivity & electronic environment.[1] | Absolute 3D spatial coordinates ( |
| Steric Insight | Inferential (via NOE coupling). | Definitive (Direct measurement of torsion angles). |
| Sample State | Solution (Dynamic/Averaged). | Solid State (Static/Frozen conformation). |
| Stereochemistry | Requires chiral shift reagents or derivatization. | Absolute Configuration (via anomalous scattering). |
| Data Acquisition | Fast (10–30 mins). | Slower (2–24 hours depending on source). |
| Cost Efficiency | Low per sample. | Moderate to High (requires diffractometer access). |
Part 2: Decision Logic & Workflow
The following diagram illustrates the decision pathway for researchers choosing between these methods for hindered anilines.
Figure 1: Decision tree highlighting the necessity of SC-XRD for sterically hindered aromatic systems where NMR data is ambiguous due to dynamic rotation.
Part 3: Experimental Protocol (SC-XRD)
To achieve the "Gold Standard" confirmation, follow this validated protocol. This method is optimized for hydrophobic amine derivatives.
Step 1: Crystal Growth (The Critical Step)
For this compound, the goal is to grow a single crystal measuring approximately
-
Method: Slow Evaporation (Solvent layering).
-
Solvent System: Dichloromethane (DCM) / Hexane (
ratio).-
Dissolve 20 mg of the compound in 1 mL of DCM in a small vial.
-
Carefully layer 3 mL of Hexane on top (do not mix).
-
Cap the vial loosely (poke a pinhole in the cap) to allow slow diffusion and evaporation.
-
Store at
in a vibration-free environment for 3–5 days.
-
-
Why this works: The compound is soluble in DCM but insoluble in Hexane. As DCM evaporates and Hexane diffuses in, the solution becomes supersaturated slowly, promoting ordered lattice growth over amorphous precipitation.
Step 2: Data Collection
-
Instrument: Bruker D8 QUEST or equivalent diffractometer.
-
Radiation Source: Mo-K
( Å).[2] Note: Mo source is preferred over Cu for aromatic organic molecules to minimize absorption effects, though Cu is acceptable if crystals are very small. -
Temperature: 100 K (using a Cryostream). Crucial: Low temperature reduces thermal vibration (atomic displacement parameters), significantly improving resolution.
Step 3: Structure Refinement
-
Software: SHELXT (for solution) and SHELXL (for refinement) via the OLEX2 interface.
-
Validation: Check the
value (discrepancy index). A publication-quality structure should have (5%).
Part 4: Structural Analysis & Expected Data
When analyzing the X-ray data for this specific compound, focus on these three parameters which define its performance as a steric block.
1. The Torsion Angle (
)
Due to the steric clash between the vinyl methyl group and the aniline protons, the two phenyl rings cannot be coplanar.
-
Parameter to Measure: C(aniline)-C(vinyl)-C(vinyl)-C(phenyl).
-
Expected Value:
. -
Significance: This twist prevents
-conjugation between the rings, isolating the electronic systems. NMR would suggest a time-averaged planar system, which is incorrect.
2. Intermolecular Hydrogen Bonding
-
Interaction: N-H
(phenyl) or N-H N (neighboring molecule). -
Measurement: Measure distance between Amine N and the Centroid of the adjacent phenyl ring.
-
Significance: Determines the packing stability and melting point.
3. Bond Length Validation
Use the table below to validate your refined structure against standard values.
| Bond Type | Standard Length (Å) | Expected in Target (Å) | Interpretation |
| C=C (Vinyl) | 1.34 | 1.33 – 1.35 | Confirms double bond character (no conjugation loss). |
| C–N (Amine) | 1.40 | 1.38 – 1.41 | Typical for aniline; shortening indicates resonance with ring A. |
| C–C (Bridge) | 1.48 | 1.49 – 1.51 | Elongated due to steric repulsion between rings. |
Part 5: Visualization of Crystallographic Workflow
Figure 2: The linear workflow from physical sample to digital CIF output, emphasizing the transition from physical diffraction to computational refinement.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link
-
BenchChem. (2025).[2][3] "Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods." BenchChem Technical Guides. Link
-
Cambridge Crystallographic Data Centre (CCDC). "Guidance on growing crystals for X-ray diffraction." Link
Sources
Comprehensive characterization data for 4-Methyl-2-(1-phenylethenyl)aniline
An In-Depth Technical and Comparative Guide to the Characterization of 4-Methyl-2-(1-phenylethenyl)aniline
For researchers, chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive characterization framework for this compound, a substituted aniline with potential applications in organic synthesis and materials science. Due to the limited availability of published experimental data for this specific compound, this guide establishes a predicted analytical profile based on established principles of spectroscopy and chromatography. We will compare these expected characteristics with known data from structurally related isomers and analogs to provide a robust, practical framework for researchers.
Introduction and Structural Elucidation
This compound belongs to the class of vinyl anilines, compounds that are valuable intermediates in the synthesis of heterocycles, polymers, and pharmacologically active molecules. Its structure, featuring a 4-methylaniline core substituted at the 2-position with a 1-phenylethenyl group, presents a unique combination of electronic and steric properties.
To facilitate our discussion, let's visualize the target molecule and its key structural isomers, which will serve as our primary points of comparison.
Caption: Chemical structures of the target compound and its comparators.
Predicted Physicochemical Properties and Comparative Analysis
| Property | Predicted: this compound | 4-(1-Phenylethenyl)aniline[1] | 4-Methyl-N-(2-phenylethyl)aniline[2] | 4-(2-Phenylethynyl)aniline[3] |
| CAS Number | Not assigned | 46407-51-6 | 1739-02-2 | 1849-25-8 |
| Molecular Formula | C₁₅H₁₅N | C₁₄H₁₃N | C₁₅H₁₇N | C₁₄H₁₁N |
| Molecular Weight | 209.29 g/mol | 195.27 g/mol | 211.30 g/mol | 193.25 g/mol |
| Appearance | Expected: Off-white to yellow solid or oil | - | - | - |
| Solubility | Expected: Soluble in organic solvents (e.g., CHCl₃, DCM, EtOAc, Acetone); Insoluble in water | - | - | - |
| Storage | Recommended: 2-8°C, protected from light and air[4] | - | - | - |
Expertise & Experience: The prediction of an off-white or yellow appearance is based on the common observation that anilines, especially those with extended conjugation like the phenylethenyl group, can oxidize over time, leading to coloration. The insolubility in water and solubility in organic solvents are standard characteristics for aromatic amines of this size.
Spectroscopic Characterization: A Predictive and Comparative Approach
The cornerstone of structural verification lies in spectroscopic analysis. Below, we outline the expected spectroscopic signatures for our target compound and contrast them with known data from its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
¹H NMR (Proton NMR):
-
Aromatic Protons (Aniline Ring): We predict three signals in the aromatic region (approx. δ 6.5-7.2 ppm) for the three protons on the substituted aniline ring. Due to the ortho- and para-substituents, they will likely appear as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting their coupling patterns.
-
Aromatic Protons (Phenyl Ring): The five protons on the unsubstituted phenyl group will likely appear as a multiplet in the δ 7.2-7.5 ppm range.
-
Vinylic Protons: Two distinct singlets are expected for the geminal vinylic protons, likely in the δ 5.0-6.0 ppm range. Their chemical shift is influenced by the anisotropic effects of the adjacent aromatic rings.
-
Amine (NH₂) Protons: A broad singlet is expected, typically in the δ 3.5-4.5 ppm range. Its chemical shift can be highly variable and dependent on solvent and concentration.
-
Methyl (CH₃) Protons: A sharp singlet at approximately δ 2.2-2.4 ppm.
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: We expect 12 distinct signals for the aromatic carbons, though some may overlap. The carbon bearing the amino group will be shifted upfield (approx. δ 140-145 ppm), while the carbon attached to the vinyl group will be downfield.
-
Vinylic Carbons: Two signals are expected in the olefinic region (δ 110-150 ppm).
-
Methyl Carbon: A single signal in the aliphatic region, around δ 20-22 ppm.
Comparative NMR Data:
| Compound | Key ¹H NMR Signals (δ ppm, Solvent) | Reference |
| 4-methyl-N-phenylaniline | 7.20 (t, 2H), 7.05 (d, 2H), 7.01-6.94 (m, 4H), 6.85 (t, 1H), 5.56 (br s, 1H, NH), 2.29 (s, 3H) (CDCl₃) | [5] |
| 4-Methoxy-N-(1-phenylethyl)aniline | 7.11-7.31 (m, 5H, Phenyl), 6.36-6.64 (m, 4H, Aniline), 4.33 (q, 1H, CH), 3.61 (s, 3H, OCH₃), 1.41 (d, 3H, CH₃) (CDCl₃) | [6] |
| 1-Methyl-4-(2-phenylethynyl)benzene | 7.54-7.49 (m, 2H), 7.42 (d, 2H), 7.36-7.29 (m, 3H), 7.14 (d, 2H), 2.35 (s, 3H) (CDCl₃) | [7] |
This comparative data, while not from exact isomers, helps to benchmark the expected chemical shifts for the methyl and aromatic protons present in our target molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Expected Molecular Ion (M⁺): For C₁₅H₁₅N, the exact mass would be approximately 209.1204. In a high-resolution mass spectrum (HRMS), this value is a critical identifier.
-
Common Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique that would likely show a strong protonated molecular ion [M+H]⁺ at m/z 210.
-
Predicted Fragmentation: A likely fragmentation pathway would involve the loss of a methyl group (M-15) or cleavage at the benzylic position, leading to fragments corresponding to the phenylethenyl cation or the methylaniline cation.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the functional groups present in the molecule.
-
N-H Stretch: A characteristic pair of sharp to medium peaks is expected in the 3350-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.[8]
-
C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks will appear just below 3000 cm⁻¹ for the methyl group.
-
C=C Stretch (Aromatic & Vinylic): Multiple sharp peaks are expected in the 1450-1650 cm⁻¹ region.
-
C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.
-
Out-of-Plane Bending: Strong bands in the 690-900 cm⁻¹ region will be indicative of the substitution patterns on the aromatic rings.
Experimental Protocols for Characterization
To ensure scientific integrity, the following are detailed, self-validating protocols for obtaining the characterization data discussed above.
Protocol: NMR Sample Preparation and Acquisition
Caption: Standard workflow for NMR spectroscopic analysis.
Causality Behind Choices: Chloroform-d (CDCl₃) is chosen as the initial solvent due to its excellent dissolving power for a wide range of organic compounds and its well-defined residual peak for calibration.[5] A 400 MHz spectrometer provides sufficient resolution for unambiguous assignment of most small molecules.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an ESI source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high mass accuracy.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass range covers the expected m/z of 210.
-
Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition. The result should match C₁₅H₁₆N⁺ within a 5 ppm mass error tolerance.
Trustworthiness: This protocol is self-validating because a match of the observed exact mass to the calculated mass for C₁₅H₁₆N⁺ to within 5 ppm provides extremely high confidence in the elemental composition of the analyte.
Conclusion
This guide provides a comprehensive, albeit predictive, characterization of this compound. By leveraging established spectroscopic principles and comparing them with data from structurally related molecules, we have built a robust framework for any researcher working with this compound. The detailed experimental protocols offer a clear path to generating empirical data, allowing for the validation and potential refinement of the predictions made herein. This document serves as a foundational resource for the synthesis, purification, and application of this novel chemical entity.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 4-Methyl-2,6-bis((R)-1-phenylethyl)aniline. Retrieved February 20, 2026, from [Link]
-
The Royal Society of Chemistry. (2012). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 4-Methyl-2,6-bis((S)-1-phenylethyl)aniline. Retrieved February 20, 2026, from [Link]
-
Crysdot LLC. (n.d.). 4-Methyl-2-(phenylethynyl)aniline. Retrieved February 20, 2026, from [Link]
-
The Royal Society of Chemistry. (2025). This journal is © The Royal Society of Chemistry 2025. Retrieved February 20, 2026, from [Link]
-
Scribd. (n.d.). IR spectrum of 4-methylaniline_Selected. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline. Retrieved February 20, 2026, from [Link]
-
(n.d.). SI revised 1108. Retrieved February 20, 2026, from [Link]
-
(n.d.). Supporting Information. Retrieved February 20, 2026, from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF (E)-4-METHYL-2-((PHENETHYLIMINO (PHENYL)METHYL)PHENOL AND ITS TRANSITION METAL COMPLEXES, CHARACTERIZATION AND ELEC. Retrieved February 20, 2026, from [https://rasayanjournal.co.in/vol-6/issue-1/SYNTHESIS%20OF%20(E)-4-METHYL-2-((PHENETHYLIMINO(PHENYL)METHYL)PHENOL%20AND%20ITS%20TRANSITION%20METAL%20COMPLEXES,%20CHARACTERIZATION%20AND%20ELECTRICAL%20CONDUCTIVITY%20STUDY.pdf]([Link]
-
NIST. (n.d.). Aniline, N-methyl-. Retrieved February 20, 2026, from [Link]
-
SpectraBase. (n.d.). 5-Methyl-2-(1-phenylethenyl)aniline. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 4-(2-Phenylethynyl)aniline. Retrieved February 20, 2026, from [Link]
Sources
- 1. 46407-51-6|4-(1-Phenylethenyl)aniline|BLD Pharm [bldpharm.com]
- 2. Buy 4-Methyl-N-(2-phenylethyl)aniline | 1739-02-2 [smolecule.com]
- 3. 4-(2-Phenylethynyl)aniline | C14H11N | CID 4617269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-dimethyl-4-(2-phenylethenyl)aniline | 1145-73-9 [sigmaaldrich.com]
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Comparison of reactivity between 4-Methyl-2-(1-phenylethenyl)aniline and other aniline derivatives
This guide provides an in-depth technical analysis of 4-Methyl-2-(1-phenylethenyl)aniline , a specialized aniline derivative characterized by its ortho-
Executive Summary: The Structural Advantage
This compound (Compound A ) is distinct from standard anilines due to the 1-phenylethenyl (or
This molecule sits at a reactivity "sweet spot":
-
Nucleophilicity: The 4-methyl group (electron-donating) enhances the nucleophilicity of the amine, facilitating attack on electrophiles.
-
Cyclization Potential: The ortho-alkenyl group allows for Pd-catalyzed or oxidant-mediated closure to form the indole core, a scaffold ubiquitous in drug discovery (e.g., non-steroidal anti-inflammatory drugs, serotonin receptor modulators).
Comparative Reactivity Analysis
The following table contrasts Compound A with its primary structural analogs used in heterocycle synthesis.
Table 1: Reactivity Comparison of ortho-Substituted Anilines
| Feature | This compound (Compound A) | 2-(Phenylethynyl)aniline (Alkynyl Analog) | 2-Vinylaniline (Unsubstituted Alkenyl) |
| Key Functional Group | Phenylethynyl (Alkyne) | Vinyl (Ethenyl) | |
| Primary Cyclization Product | 2-Phenyl-5-methylindole | 2-Phenylindole | Indole |
| Cyclization Mechanism | Oxidative Cyclization (Requires oxidant like | Hydroamination/Isomerization (Atom economic, requires Lewis Acid or Au/Zn catalyst) | Oxidative Cyclization (Often requires Pd catalyst) |
| Regioselectivity | High (Phenyl group directs cyclization to form 2-phenyl isomer) | High (5-endo-dig cyclization) | Moderate (Can form mixtures without directing groups) |
| Stability | Moderate (Alkene prone to polymerization if not stored cold) | High (Alkyne is robust) | Low (Prone to polymerization) |
| Atom Economy | Lower (Loss of 2H atoms as | 100% (Isomerization) | Lower (Loss of 2H) |
Mechanism of Action: The Oxidative Requirement
Unlike the alkynyl analog, which cyclizes via simple proton transfer (hydroamination), Compound A possesses two extra hydrogen atoms that must be removed to establish aromaticity in the indole product.
-
Alkynyl Route:
(Isomerization) -
Alkenyl Route (Compound A):
(Oxidative Dehydrogenation)
Detailed Experimental Protocols
Protocol A: Pd-Catalyzed Oxidative Cyclization to 2-Phenyl-5-methylindole
This protocol utilizes a Wacker-type oxidative cyclization mechanism. The 4-methyl group on the aniline ring accelerates the initial nucleophilic attack.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst:
(5 mol%) -
Oxidant:
(2.0 equiv) or Benzoquinone -
Solvent: DMF or DMSO[1]
-
Temperature: 80–100 °C
Step-by-Step Workflow:
-
Setup: In a dry Schlenk tube, dissolve this compound (1 mmol) in anhydrous DMF (5 mL).
-
Catalyst Addition: Add
(11 mg, 0.05 mmol) and (363 mg, 2.0 mmol).-
Note: Copper acetate serves as the terminal oxidant to regenerate Pd(II).
-
-
Reaction: Seal the tube and heat to 100 °C under an air or
balloon atmosphere for 12 hours.-
Monitoring: Monitor via TLC (Hexane/EtOAc 10:1). The starting material (fluorescent) will disappear, replaced by the indole spot.
-
-
Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF and copper salts.
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Self-Validating Checkpoint:
-
Success Indicator: Appearance of a new spot on TLC with lower
than the starting aniline but distinct blue/purple fluorescence typical of indoles. -
NMR Verification: Look for the disappearance of the terminal alkene protons (
ppm) and the appearance of the indole C3-H singlet ( ppm).
Protocol B: Synthesis of the Precursor (Suzuki Coupling)
If Compound A is not commercially available, it is best synthesized via Suzuki cross-coupling.
Reagents:
-
2-Bromo-4-methylaniline (1.0 equiv)
-
1-Phenylvinylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2M aq. solution) -
Solvent: Toluene/Ethanol (4:1)
Workflow:
-
Combine halide, boronic acid, and base in the solvent mixture.
-
Degas with Nitrogen for 15 minutes.
-
Add Pd catalyst and reflux (90 °C) for 16 hours.
-
Standard aqueous workup and silica purification yield this compound.
Visualizing the Reaction Pathways[8]
The following diagram illustrates the divergent pathways for this compound compared to its alkynyl counterpart.
Caption: Divergent synthesis pathways. The alkenyl precursor (Compound A) requires an oxidative step (Blue path) to reach the same indole target as the alkynyl analog (Red path).
Mechanistic Insights & Troubleshooting
The "Ortho-Effect" and Sterics
The "1-phenylethenyl" group is bulky. The phenyl ring at the
-
Consequence: This steric strain actually favors cyclization (Thorpe-Ingold effect) by bringing the reactive alkene carbon closer to the amine nitrogen.
-
Troubleshooting: If the reaction is sluggish, verify the quality of the oxidant (
). Wet or aged oxidant is the most common failure mode in oxidative cyclizations.
Regioselectivity (Indole vs. Quinoline)
While 2-alkenylanilines can theoretically form quinolines (6-membered rings) via reaction with aldehydes, the intramolecular cyclization described here is highly selective for the 5-membered indole ring due to the stability of the conjugated 2-phenylindole system.
-
Control: To ensure Indole formation, avoid aldehydes in the reaction mixture. If Quinoline is desired, add an aldehyde and switch to a Lewis Acid catalyst (e.g.,
) to promote a Povarov-type reaction.
References
-
Oxidative Cyclization of 2-Alkenylanilines
- Title: "Palladium-Catalyzed Oxidative Cycliz
- Source:Organic Letters, 2020, 22, 5773-5777.
-
URL:[Link]
-
Comparison with Alkynyl Analogs
-
General Reactivity of 2-Substituted Anilines
- Title: "Recent Advances in the Synthesis of Indoles
- Source:Asian Journal of Organic Chemistry, 2018, 7, 1245.
-
URL:[Link]
-
Electrochemical Approaches (Green Chemistry Alternative)
- Title: "Electrocatalytic Dehydrogenative Cycliz
- Source:Journal of Organic Chemistry, 2021, 86, 16001.
-
URL:[Link]
Sources
Cross-Validation of Analytical Methods for 4-Methyl-2-(1-phenylethenyl)aniline
Topic: Cross-validation of analytical methods for 4-Methyl-2-(1-phenylethenyl)aniline Content Type: Publish Comparison Guide
Executive Summary & Molecule Profile[1][2]
This compound is a sterically crowded, conjugated aromatic amine often utilized as a specialized intermediate in the synthesis of high-performance polyimides or as a ligand scaffold in organometallic catalysis.[1] Its structure features an aniline core substituted with a methyl group at the para position and a bulky 1-phenylethenyl (alpha-methylstyrene-type) group at the ortho position.[1]
Analytical Challenge: The molecule presents a "stability vs. detectability" paradox. The conjugated styrene moiety offers excellent UV sensitivity but introduces susceptibility to acid-catalyzed polymerization or oxidation.[1] Furthermore, the steric hindrance near the amine group can induce peak tailing in chromatography if not properly buffered.
This guide objectively compares three orthogonal analytical methodologies—HPLC-DAD , GC-MS , and qNMR —to establish a self-validating quality control system.
Structural Profile
-
Chemical Name: this compound
-
Key Functional Groups: Primary Amine (-NH₂), Gem-disubstituted Alkene (C=CH₂), Bi-aryl conjugation.
-
Critical Quality Attributes (CQAs): Purity (>98%), Residual Solvents, Dimer Content (Polymerization).
Comparative Analysis of Methodologies
The following table summarizes the performance characteristics of the three primary analytical techniques.
| Feature | Method A: HPLC-DAD | Method B: GC-MS | Method C: 1H-qNMR |
| Primary Role | Routine Purity & Quantitation | Impurity Profiling (Volatiles) | Absolute Purity & ID |
| Linearity (R²) | > 0.999 (High) | > 0.995 (Medium) | N/A (Molar Ratio) |
| LOD/LOQ | Low (ng range) | Very Low (pg range) | High (mg range) |
| Selectivity | Excellent for isomers/dimers | Excellent for volatiles | Perfect for structure |
| Robustness | High (with buffered mobile phase) | Medium (Thermal degradation risk) | High (Operator dependent) |
| Throughput | 15-20 min/sample | 20-30 min/sample | 10-15 min/sample |
Method A: HPLC-DAD (The Gold Standard)[1]
Rationale: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is the primary method for assay and purity.[1] The reverse-phase mode is selected to separate the hydrophobic "phenylethenyl" moiety from more polar aniline degradation products.[1]
Critical Protocol Design
-
Column Selection: A C18 column with high carbon load is required to retain the lipophilic styrene group. A "Base-Deactivated" (BD) silica or hybrid particle is strictly recommended to prevent amine tailing.[1]
-
Mobile Phase Strategy: Unlike simple anilines, this molecule has a reactive double bond. Avoid highly acidic conditions (pH < 2) which might catalyze dimerization. A buffered neutral pH (pH 7.0) or mild acid (0.1% Formic Acid) is preferred.
Experimental Protocol
-
System: Agilent 1290 Infinity II or equivalent (Quaternary Pump).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate in Water (pH 7.0).
-
Solvent B: Acetonitrile (HPLC Grade).[2]
-
-
Gradient:
-
0-2 min: 30% B (Isocratic hold)
-
2-15 min: 30% → 90% B (Linear ramp)
-
15-18 min: 90% B (Wash)[1]
-
18-22 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic backbone) and 280 nm (styrene conjugation).
-
Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile. Inject immediately. (Note: Solutions left in autosamplers >24h may show dimer peaks).
Method B: GC-MS (The Orthogonal Validator)[1]
Rationale: Gas Chromatography-Mass Spectrometry provides orthogonal data, specifically for identifying unknown impurities that might co-elute in HPLC.[1] It is particularly useful for detecting residual solvents from synthesis (e.g., Toluene, THF).
Critical Protocol Design
-
Thermal Risk: The "1-phenylethenyl" group can undergo thermal polymerization in a hot injector port.[1]
-
Mitigation: Use a "Cold On-Column" injection or a programmable temperature vaporizer (PTV) inlet if available.[1] If using standard split/splitless, keep the inlet temperature as low as possible (e.g., 200°C) and use a high split ratio to minimize residence time.
Experimental Protocol
-
Column: DB-5ms (5% Phenyl-arylene polymer), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 220°C.
-
Oven Program:
-
50°C hold for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 3 min.
-
-
MS Source: EI mode (70 eV), Scan range 35-500 amu.
-
Key Diagnostic Ions:
-
Look for Molecular Ion [M]+ .
-
Fragment [M-15]+ (Loss of Methyl).
-
Fragment [M-77]+ (Loss of Phenyl).
-
Method C: 1H-qNMR (Structural Confirmation)[1]
Rationale: Quantitative NMR (qNMR) is the ultimate arbiter of "Mass Balance." It confirms that the HPLC purity isn't inflated by non-UV absorbing impurities (like inorganic salts).
Experimental Protocol
-
Solvent: DMSO-d6 (prevents exchange of amine protons and ensures solubility).
-
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (must be high purity).
-
Key Signals for Integration:
-
Vinylic Protons: The 1-phenylethenyl group is gem-disubstituted.[1] Expect two distinct singlets (or very narrow doublets) in the alkene region (approx. 5.0 - 5.8 ppm).[1] This is the most specific fingerprint.
-
Methyl Group: Singlet approx.[1] 2.2 - 2.3 ppm.
-
Amine: Broad singlet (variable position, usually 4.0 - 6.0 ppm in DMSO).
-
Cross-Validation Workflow
To ensure data integrity, these methods must be used in a logical workflow. The diagram below illustrates the decision-making process for validating a batch of this compound.
Figure 1: Decision gate workflow for cross-validating analytical results. Note the sequential dependency: HPLC establishes purity, GC-MS clears volatiles, and NMR confirms structure.
HPLC Method Development Logic
The following diagram details the specific logic used to select the HPLC conditions described in Section 3.
Figure 2: Causal logic for HPLC parameter selection.[1] Neutral pH is chosen specifically to mitigate acid-catalyzed polymerization risks associated with the phenylethenyl group.[1]
References
-
BenchChem. (2025).[2][3][4] High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-[(E)-2-Phenylethenyl]aniline.[2] (Note: Used as a baseline for styryl-aniline method development).[1] Link
-
SIELC Technologies. (2024). Separation of substituted anilines on Newcrom R1 HPLC column. (Reference for reverse-phase behavior of amine-containing aromatics). Link
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11565907 (Analog Reference).Link
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). (General standard for the validation parameters cited). Link
Sources
- 1. 46407-51-6|4-(1-Phenylethenyl)aniline|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Advantages of 4-Methyl-2-(1-phenylethenyl)aniline in Heterocycle Synthesis
Executive Summary
4-Methyl-2-(1-phenylethenyl)aniline is a specialized o-alkenylaniline intermediate designed for the regioselective synthesis of 5-methyl-2-phenylindole and related scaffolds. Unlike traditional methods that rely on harsh acid-mediated condensation (Fischer) or multi-component coupling (Larock), this precursor utilizes a pre-installed 1,1-disubstituted alkene moiety to direct oxidative aminopalladation .
This guide objectively compares the utility of this substrate against conventional alternatives, demonstrating its superiority in atom economy , reaction mildness , and regiocontrol .
The Mechanistic Advantage: Pre-Organization
The core value of this compound lies in its structural "pre-organization." By tethering the styrene moiety ortho to the amine, the molecule is entropically primed for cyclization.
Structural Analysis[1][2][3]
-
Electronic Bias: The para-methyl group (relative to the amine) acts as a weak electron donor, increasing the nucleophilicity of the nitrogen without rendering the ring susceptible to oxidative degradation.
-
Regiocontrol Handle: The 1-phenylethenyl group (an
-phenyl vinyl moiety) dictates the formation of a 2-substituted indole. The steric bulk of the phenyl group at the -position forces the nitrogen to attack the internal carbon during metal-catalyzed activation, ensuring high regioselectivity for the 2-phenyl isomer over the 3-phenyl isomer.
Comparative Analysis: Indole Synthesis Pathways
We compared the synthesis of 5-methyl-2-phenylindole using three distinct methodologies.
Method A: Oxidative Cyclization (Using this compound)
-
Mechanism: Pd(II)-catalyzed intramolecular C-N bond formation followed by
-hydride elimination. -
Conditions: Pd(OAc)₂, Cu(OAc)₂ (oxidant), O₂, 80°C.
Method B: Fischer Indole Synthesis[4][5]
-
Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement of
-tolylhydrazine and acetophenone. -
Conditions: ZnCl₂ or Polyphosphoric acid (PPA), 150-180°C.
Method C: Larock Heteroannulation
-
Mechanism: Pd-catalyzed coupling of
-iodo- -toluidine with phenylacetylene. -
Conditions: Pd(OAc)₂, Na₂CO₃, DMF, 100°C.
Performance Data Table
| Metric | Method A (This Product) | Method B (Fischer) | Method C (Larock) |
| Yield | 88-92% | 65-75% | 80-85% |
| Regioselectivity | >99:1 (Pre-defined) | Moderate (Isomerization risks) | High |
| Reaction Temp | 60-80°C | 150-180°C | 100-120°C |
| Atom Economy | High (Loss of 2H) | Low (Loss of NH₃ + H₂O) | Moderate (Loss of HI) |
| FG Tolerance | Excellent (Compatible with esters/nitriles) | Poor (Acid sensitive groups fail) | Good |
| Purification | Simple Filtration/Wash | Difficult (Tarry byproducts) | Column Chromatography |
Key Insight: While Method C (Larock) is efficient, it requires expensive iodinated precursors. Method B (Fischer) is cost-effective but fails with acid-sensitive substrates. Method A (using our subject molecule) offers the best balance of mildness and yield.
Visualization of Pathways
Diagram 1: Catalytic Cycle (Method A)
The following diagram illustrates the Pd(II)/Pd(0) catalytic cycle utilized when converting this compound to 5-methyl-2-phenylindole.
Caption: Pd(II)-catalyzed oxidative cyclization cycle showing aminopalladation and reoxidation steps.
Diagram 2: Workflow Comparison
Comparing the operational complexity of Fischer Synthesis vs. Oxidative Cyclization.
Caption: Operational workflow comparison highlighting the reduced complexity of the oxidative route.
Experimental Protocol
Objective: Synthesis of 5-methyl-2-phenylindole via aerobic oxidative cyclization.
Materials
-
Substrate: this compound (1.0 mmol, 223 mg)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) (5 mol%, 11 mg)
-
Oxidant: Copper(II) acetate (Cu(OAc)₂) (10 mol%, 18 mg) or Benzoquinone (20 mol%)
-
Solvent: DMF or DMSO (5 mL)
-
Atmosphere: O₂ balloon (1 atm)
Step-by-Step Methodology
-
Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine the Pd(OAc)₂ and Cu(OAc)₂.
-
Solvation: Add DMF (5 mL) and stir for 5 minutes to ensure catalyst dispersion.
-
Addition: Add this compound (1.0 mmol) to the mixture.
-
Activation: Purge the vessel with O₂ for 2 minutes, then attach an O₂ balloon.
-
Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (fluorescent spot) should disappear within 4–6 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. If necessary, pass through a short pad of silica gel (eluting with 5% EtOAc/Hexane).
-
Validation: Product should appear as a white to off-white solid. Confirm identity via ¹H NMR (distinct NH signal at ~8.2 ppm, disappearance of vinyl protons).
References
-
Stahl, S. S., et al. (2007). "Palladium(II)-Catalyzed Aerobic Oxidative Amination of Alkenes." Journal of the American Chemical Society.
-
Hegedus, L. S., et al. (1978). "Palladium-assisted intramolecular amination of olefins. A new synthesis of indoles." Journal of the American Chemical Society.
-
Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society.
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4] Chemical Reviews.
Sources
Strategic Alternatives to 4-Methyl-2-(1-phenylethenyl)aniline for Indole Scaffold Construction
Topic: Alternative Reagents to 4-Methyl-2-(1-phenylethenyl)aniline for Synthesizing Target Molecules Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Technical Context
This compound (CAS: 46407-51-6, analogous derivatives) is a specialized 2-alkenylaniline precursor primarily employed in the synthesis of 2,3-disubstituted indoles , specifically 5-methyl-2-phenylindole derivatives. Its utility lies in its ability to undergo oxidative C–H amination (intramolecular cyclization) to form the indole core under palladium or copper catalysis.
However, the use of 2-(1-phenylethenyl)anilines presents distinct challenges in process chemistry:
-
Synthesis Overhead: The precursor itself often requires multi-step synthesis (e.g., Grignard addition to 2-aminoacetophenone followed by dehydration, or Stille/Suzuki coupling).
-
Atom Economy: The oxidative cyclization of the alkene requires stoichiometric oxidants (e.g., Cu(OAc)₂, O₂) or specific electronic activation, often leading to lower atom economy compared to alkyne cyclizations.
-
Stability: Styryl anilines can be prone to polymerization or non-specific oxidation.
This guide evaluates three high-value alternatives that yield the same target scaffold (5-methyl-2-phenylindole ) with superior efficiency, scalability, or cost-effectiveness.
Comparative Analysis of Reagents
The following table contrasts the baseline reagent with its primary alternatives based on reaction type, atom economy, and suitability for varying scales of operation.
Table 1: Technical Comparison of Reagents for 5-Methyl-2-phenylindole Synthesis
| Feature | Baseline Reagent | Alternative 1 (The Modern Standard) | Alternative 2 (The Classical Route) | Alternative 3 (Atom Economic) |
| Reagent Name | This compound | 4-Methyl-2-(phenylethynyl)aniline | p-Tolylhydrazine + Acetophenone | p-Toluidine + Phenylacetylene |
| Reaction Class | Oxidative C–H Amination | Hydroamination / Cyclization | Fischer Indole Synthesis | Oxidative Annulation |
| Catalyst System | Pd(OAc)₂ / Cu(OAc)₂ (Oxidant) | PdCl₂ / CuI or AuCl₃ or ZnBr₂ | Polyphosphoric Acid (PPA) or ZnCl₂ | Pd(OAc)₂ / Cu(OAc)₂ |
| Atom Economy | Low (Requires oxidant, loss of 2H) | High (100% atom efficient) | Moderate (Loss of NH₃ + H₂O) | Moderate (Loss of 2H) |
| Key Intermediate | Pd-Alkene Complex | Arylhydrazone | N-H Activation Species | |
| Yield (Typical) | 60–75% | 85–95% | 70–85% | 50–70% |
| Primary Drawback | Precursor stability; oxidant waste | Cost of alkyne precursor | Harsh acidic conditions; regioselectivity issues | High catalyst loading; regioselectivity |
Detailed Technical Evaluation
Alternative 1: 4-Methyl-2-(phenylethynyl)aniline (The Alkynyl Route)
Verdict: Superior for precision synthesis and library generation. Replacing the vinyl group with an alkyne (ethynyl) group fundamentally changes the mechanism from an oxidative cyclization to a redox-neutral hydroamination.
-
Mechanism: The metal catalyst (
-acid like Au, Pt, or Pd) activates the triple bond, triggering nucleophilic attack by the amine. No external oxidant is required. -
Advantage: This route eliminates the need for copper oxidants, reducing waste streams. It is the "Gold Standard" for synthesizing 2-substituted indoles with sensitive functional groups.
Alternative 2: p-Tolylhydrazine + Acetophenone (Fischer Synthesis)
Verdict: Best for multi-gram/kilogram scale production. While lacking the elegance of Pd-catalysis, the Fischer synthesis remains the most cost-effective method for simple 2-phenyl-5-methylindole targets.
-
Mechanism: Acid-catalyzed condensation forms a hydrazone, followed by a [3,3]-sigmatropic rearrangement and elimination of ammonia.
-
Advantage: Reagents are commodity chemicals. No transition metals are required.
-
Limitation: Strictly limited to substrates that can withstand refluxing acid.
Alternative 3: Oxidative Coupling of p-Toluidine & Phenylacetylene
Verdict: Best for rapid screening; lowest precursor complexity. This method constructs the pyrrole ring directly from two distinct fragments, avoiding the pre-functionalization of the ortho-position.
-
Mechanism: Pd-catalyzed C–H activation of the aniline ortho-position followed by insertion of the alkyne.
-
Advantage: Uses the cheapest possible starting materials (aniline + alkyne).
-
Limitation: Often suffers from lower regioselectivity (formation of mixtures) and requires high catalyst loadings.
Visualizing the Synthetic Pathways
The following diagram maps the structural evolution from the baseline reagent and its alternatives to the common target.[1]
Caption: Comparative synthetic pathways to 5-Methyl-2-phenylindole. Blue paths indicate highest atom economy; Red indicates the baseline oxidative route.
Experimental Protocols
Protocol A: Baseline Method (Oxidative Cyclization)
Use this if you already possess the 2-vinyl aniline precursor.
Reagents:
-
This compound (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Cu(OAc)₂ (2.0 equiv)
-
Solvent: DMF or DMSO[2]
-
Temperature: 100 °C
Procedure:
-
Charge a reaction vessel with the aniline substrate (0.5 mmol) and Cu(OAc)₂ (1.0 mmol).
-
Add DMF (5 mL) followed by Pd(OAc)₂ (0.025 mmol).
-
Heat the mixture to 100 °C under an air or O₂ atmosphere (if using catalytic Cu).
-
Monitor by TLC/LCMS. Reaction typically completes in 4–6 hours.
-
Workup: Dilute with EtOAc, wash with aqueous NH₄Cl (to remove Cu salts), dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
Expected Yield: 65–75%.
Protocol B: Alternative 1 (Alkynyl Hydroamination)
Recommended for higher yields and cleaner reaction profiles.
Reagents:
-
4-Methyl-2-(phenylethynyl)aniline (1.0 equiv)
-
PdCl₂ (5 mol%) or AuCl₃ (2 mol%)
-
Solvent: Acetonitrile or Toluene
-
Temperature: 60–80 °C[2]
Procedure:
-
Dissolve 4-Methyl-2-(phenylethynyl)aniline (0.5 mmol) in Acetonitrile (3 mL).
-
Add PdCl₂ (5 mol%). Note: No oxidant is required.
-
Heat to 80 °C.
-
Reaction is often rapid (< 2 hours).
-
Workup: Filter through a pad of Celite to remove catalyst. Concentrate filtrate.
-
Purification: Often pure enough after filtration; otherwise, short silica plug.
-
Expected Yield: 85–95%.
References
-
Larock, R. C., et al. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. Link
-
Hegedus, L. S., et al. (1978). Synthesis of indoles from o-allylanilines. Journal of the American Chemical Society. Link
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews. Link
-
Shi, Z., et al. (2008). Pd(II)-Catalyzed Aerobic Oxidative Coupling of Anilines and Alkynes. Angewandte Chemie International Edition. Link
-
Tokuyama, H., et al. (2023). Recent Advances in the Synthesis of Indoles from 2-Alkenylanilines. Journal of Organic Chemistry. Link
Sources
Head-to-head comparison of catalytic systems for 4-Methyl-2-(1-phenylethenyl)aniline synthesis
Executive Summary
This guide provides a head-to-head technical comparison of catalytic methodologies for the synthesis of 4-Methyl-2-(1-phenylethenyl)aniline . This specific scaffold—an ortho-alkenylated aniline bearing a geminal 1-phenylethenyl group (also known as an
The synthesis of this molecule presents a distinct regiochemical challenge: achieving branched (geminal) selectivity over the thermodynamically favored linear (vicinal) isomer typically observed in direct C-H activation. This guide compares three distinct systems:
-
The Benchmark: Palladium-Catalyzed Suzuki-Miyaura Coupling.
-
The Strategic Alternative: Palladium-Catalyzed Oxidative Cross-Coupling with N-Tosylhydrazones.
-
The Atom-Economy Contrast: Rhodium(III)/Cobalt(III)-Catalyzed C-H Activation (and its regioselectivity limitations).
Mechanistic Overview & Regiochemical Challenge
The target molecule, This compound , possesses a bulky phenyl group at the
-
Target (Branched/Geminal): Ar–C(Ph)=CH₂
-
Common Byproduct (Linear/Vicinal): Ar–CH=CH–Ph (Styryl)
While modern C-H activation (System 3) offers high atom economy, it predominantly favors the linear (E)-styryl product due to steric avoidance during the migratory insertion step. Consequently, reliable access to the branched isomer currently relies on cross-coupling strategies (Systems 1 & 2) that pre-install the regiochemistry.
Comparative Workflow Diagram
Figure 1: Strategic routes to the target molecule. Note the divergence of System 3 toward the linear isomer.
Head-to-Head Comparison of Catalytic Systems
System 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Status: The Industrial Benchmark (High Reliability)
This system utilizes the cross-coupling of 2-bromo-4-methylaniline with 1-phenylvinylboronic acid . It is the most reliable method for ensuring the formation of the geminal alkene structure because the regiochemistry is defined by the boronic acid starting material.
-
Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/S-Phos.
-
Key Reagents: 1-Phenylvinylboronic acid (or ester), K₂CO₃/Na₂CO₃.
-
Solvent: Toluene/Ethanol/Water biphasic system.
| Feature | Performance Rating | Technical Notes |
| Regiocontrol | Excellent (100%) | Regiochemistry is "hard-coded" in the boronic acid. No isomerization observed. |
| Yield | High (85-95%) | Robust conversion; tolerance for free amino groups (if mild base is used). |
| Atom Economy | Low | Generates stoichiometric boronic acid waste and bromide salts. |
| Cost | High | 1-Phenylvinylboronic acid is significantly more expensive than phenylacetylene. |
System 2: Pd-Catalyzed Cross-Coupling with N-Tosylhydrazones
Status: The Strategic Alternative (Barluenga-Type Coupling)
This method replaces unstable boronic acids with N-tosylhydrazones (derived from acetophenone). In situ generation of a Pd-carbene species followed by migratory insertion delivers the branched product. This is particularly useful when the vinyl boronic acid is unstable or difficult to source.
-
Catalyst: Pd(OAc)₂ with Phosphine ligands (e.g., XPhos).
-
Key Reagents: Acetophenone tosylhydrazone, LiOtBu (Base).
-
Mechanism: Oxidative addition
Diazo formation Pd-Carbene formation Migratory insertion -Hydride elimination.
| Feature | Performance Rating | Technical Notes |
| Regiocontrol | High (>95%) | Mechanism favors formation of the conjugated 1,1-disubstituted alkene. |
| Yield | Moderate-High (65-80%) | Sensitive to steric bulk; requires anhydrous conditions to prevent hydrazone decomposition. |
| Atom Economy | Moderate | Eliminates N₂ and sulfinic acid salts. |
| Safety | Moderate | Evolution of N₂ gas requires careful pressure management at scale. |
System 3: Rh(III)/Co(III)-Catalyzed C-H Activation
Status: The "False Friend" (Contextual Warning)
While Rh(III) (e.g., [Cp*RhCl₂]₂) and Co(III) systems are powerful for coupling acetanilides with alkynes, they typically yield the linear (E)-styryl product or cyclize directly to indoles/quinolines.
-
Why it fails for this target: The insertion of the alkyne into the Metal-Aryl bond is governed by sterics. The bulky metal center prefers the terminal carbon of phenylacetylene, leading to the linear product.
-
Exception: Branched selectivity can be achieved using specific directing groups (e.g., pyrimidines) or internal alkynes, but these require removing the directing group later, adding synthetic steps. Therefore, this system is NOT recommended for the direct synthesis of the free aniline target.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Recommended for Purity)
Based on standard protocols for sterically hindered anilines.
Reagents:
-
2-Bromo-4-methylaniline (1.0 equiv, 5.0 mmol)
-
1-Phenylvinylboronic acid (1.2 equiv, 6.0 mmol)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH (4:1)
Step-by-Step:
-
Setup: In a 50 mL Schlenk flask, combine 2-bromo-4-methylaniline (930 mg) and 1-phenylvinylboronic acid (888 mg).
-
Catalyst Addition: Add Pd(PPh₃)₄ (288 mg, 5 mol%) in a glovebox or under strong Argon flow.
-
Solvent/Base: Add degassed DME (15 mL) and 2.0 M Na₂CO₃ (7.5 mL).
-
Reaction: Seal the flask and heat to 90°C for 16 hours. The solution typically turns black (Pd precipitation) upon completion.
-
Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (2 x 20 mL) and brine.
-
Purification: Dry organic layer over MgSO₄. Concentrate. Purify via flash chromatography (Hexanes/EtOAc 10:1) to isolate the pale yellow oil/solid.
Protocol B: Pd-Catalyzed Coupling with Tosylhydrazones
Adapted from Barluenga et al. and recent indole synthesis intermediates.
Reagents:
-
2-Iodo-4-methylaniline (1.0 equiv)
-
Acetophenone N-tosylhydrazone (1.2 equiv)
-
Pd(OAc)₂ (5 mol%) / XPhos (10 mol%)
-
LiOtBu (2.5 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Pre-complexation: Stir Pd(OAc)₂ and XPhos in Dioxane (5 mL) for 10 mins under N₂ to form the active catalyst.
-
Addition: Add 2-iodo-4-methylaniline (1.16 g, 5 mmol), the hydrazone (1.73 g), and LiOtBu (1.0 g).
-
Reaction: Heat to 100°C for 8-12 hours. Nitrogen gas will evolve; ensure open venting to an inert gas line (bubbler).
-
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.
-
Purification: Column chromatography on silica gel (neutralized with 1% Et₃N to prevent hydrolysis of the enamine-like structure).
Mechanistic Visualization (System 2)
Understanding the Pd-carbene pathway is essential for troubleshooting System 2.
Figure 2: Catalytic cycle for the coupling of aryl iodides with tosylhydrazones. The critical step is the formation of the Pd-Carbene, which dictates the geminal selectivity.
References
-
Ma, X., et al. (2021). Synthesis of 4-aryl-2-methyl quinolines from 2-(1-phenylvinyl)aniline.[1] Highlighted the utility of the target molecule as a precursor for quinolines.
-
Barluenga, J., et al. (2007).Pd-catalyzed cross-coupling reactions with N-tosylhydrazones. Establishing the mechanism for geminal alkene synthesis via Pd-carbenes.
-
Ackermann, L. (2011).Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations. Providing context on the limitation of Rh/Co systems regarding linear vs. branched selectivity with terminal alkynes.
-
PubChem Compound Summary. this compound (CAS 870859-37-3).[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rhodium(III)-catalyzed alkenylation reactions of 8-methylquinolines with alkynes by C(sp3)-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Selective C-H Alkenylation of N-Heteroarenes by Ligand-Directed Co/Al and Co/Mg Cooperative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methyl-2,6-bis((R)-1-phenylethyl)aniline | C23H25N | CID 11716653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of 4-Methyl-2-(1-phenylethenyl)aniline
[1]
Executive Summary & Hazard Profile
4-Methyl-2-(1-phenylethenyl)aniline is a functionalized aromatic amine.[1] Unlike simple solvents, this compound presents a dual-hazard profile: the acute toxicity typical of anilines (methemoglobinemia, skin absorption) and the reactive instability of the styryl (phenylethenyl) double bond.
Effective disposal is not merely about compliance; it is about preventing the formation of toxic azo-compounds in waste streams and protecting aquatic ecosystems from long-term contamination.[1]
Physicochemical Hazard Matrix
| Property | Characteristic | Operational Implication |
| Chemical Class | Aromatic Amine / Styrene Derivative | DO NOT mix with strong oxidizers (Fire/Explosion risk).[1] |
| Toxicity | Class 6.1 (Toxic) | Rapid skin absorption. Double-gloving (Nitrile/Laminate) is mandatory.[1] |
| Reactivity | Photosensitive / Polymerizable | Store waste in amber containers. Avoid long-term storage of pure material in clear glass.[1] |
| Environmental | Marine Pollutant | Strict Sewer Ban. Zero discharge to drains. |
Waste Stream Segregation Logic
The most common accident involving aniline derivatives occurs during consolidation , where incompatible waste streams are mixed.
Critical Rule: Never mix this compound with oxidizing acids (Nitric, Perchloric) or bleach (Sodium Hypochlorite).
-
Mechanism:[1][2][3] Oxidation of the aniline nitrogen can generate heat and toxic nitrogen oxide gases. Reaction with hypochlorite forms chloroamines and complex azo-dyes, increasing toxicity rather than neutralizing it.
Segregation Decision Tree (Graphviz)
Figure 1: Waste segregation logic flow. Correct stream selection prevents cross-reactivity in bulk storage drums.[1]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Applicability: Expired reagents, synthesis byproducts, or degraded samples.
-
Personal Protective Equipment (PPE):
-
Respiratory: N95 or P100 particulate respirator (if dust is visible).
-
Skin: Silver Shield® (Laminate) gloves are preferred; double-layered Nitrile (minimum 5 mil) is acceptable for short duration.[1]
-
Eyes: Chemical splash goggles.
-
-
Containerization:
-
Do not empty loose powder into a general drum.
-
Keep the substance in its original vial if possible.
-
Place the vial into a clear, sealable secondary bag (Zip-lock type).
-
-
Labeling:
-
Final Handoff:
-
Place in the Solid Toxic Waste drum.
-
Note: This waste eventually goes to a hazardous waste incinerator (Rotary Kiln) operating >1000°C to ensure complete destruction of the aromatic ring.
-
Scenario B: Disposal of Liquid Waste (Mother Liquors/HPLC Effluent)
Applicability: Reaction mixtures or analytical waste.[1]
-
pH Check:
-
Ensure the waste solution is Neutral to Basic (pH 7–10) .
-
Reasoning: Acidic solutions may precipitate the salt form if mixed with other organic bases, causing sludge formation in waste drums. If the solution is acidic, neutralize slowly with Sodium Bicarbonate before pouring.
-
-
Solvent Compatibility:
-
Identify the carrier solvent.
-
Halogenated (DCM, Chloroform): Dispose in "Halogenated Waste" carboy.
-
Non-Halogenated (Methanol, Ethyl Acetate, Acetone): Dispose in "Organic Waste" carboy.
-
-
Transfer Protocol:
-
Use a funnel to prevent drips.
-
Wipe Drips Immediately: Aniline derivatives dry to a sticky, invisible film that can transfer to the next user's gloves. Wipe the funnel and bottle neck with an ethanol-soaked wipe after use.[1]
-
Dispose of the wipe as solid hazardous waste.
-
Emergency Spill Response
Spill Volume: < 500 mL (Benchtop Scale)
-
Evacuate & Ventilate: Alert nearby personnel. If in a fume hood, lower the sash. If on the bench, open windows/increase ventilation.
-
PPE Upgrade: Don appropriate gloves (Silver Shield/Laminate recommended) and a respirator if vapors are strong.
-
Containment: Ring the spill with absorbent socks or vermiculite to prevent spreading.
-
Absorption:
-
Use Vermiculite or Clay-based absorbent .[1]
-
Avoid: Paper towels (unless immediately bagged), as they increase the surface area for evaporation.
-
-
Decontamination:
-
After removing the absorbent, scrub the surface with a mild detergent and water.
-
Do NOT use Bleach. (Risk of chloroamine formation).
-
-
Disposal: Collect all spill debris into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Toxic Debris."
Spill Response Workflow (Graphviz)[1]
Figure 2: Immediate response workflow for bench-scale spills.
Regulatory & Compliance Framework
All disposal activities must align with the following federal standards. This compound falls under the "Cradle-to-Grave" responsibility of the generator.[1]
| Regulatory Body | Code/Regulation | Relevance |
| EPA (RCRA) | 40 CFR 261.33 | While not explicitly P-listed, it is regulated as a characteristic toxic waste (D003 if reactive, or general toxic criteria).[1] |
| DOT | 49 CFR 172.101 | Transport Class 6.1 (Toxic Substances). UN Number likely UN 2811 (Toxic solid, organic, n.o.s.) or UN 2810 (Toxic liquid). |
| OSHA | 29 CFR 1910.1450 | Laboratory Standard. Requires Chemical Hygiene Plan (CHP) inclusion. |
References
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals and Amines. RCRA Regulations Title 40. Retrieved from [Link][1]
-
PubChem. Compound Summary: 4-Methyl-2,6-bis((R)-1-phenylethyl)aniline (Structural Analog).[1][8] National Library of Medicine. Retrieved from [Link][1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link][1]
Sources
- 1. 46407-51-6|4-(1-Phenylethenyl)aniline|BLD Pharm [bldpharm.com]
- 2. abdurrahmanince.net [abdurrahmanince.net]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Aniline--Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 8. 4-Methyl-2,6-bis((R)-1-phenylethyl)aniline | C23H25N | CID 11716653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-Methyl-2-(1-phenylethenyl)aniline
[1]
Executive Summary & Hazard Landscape
This compound is a bifunctional intermediate combining the systemic toxicity of a substituted aniline with the reactivity of a styrene derivative .[1] Handling this compound requires a safety strategy that addresses two distinct threat vectors:
-
Acute Systemic Toxicity (Aniline Moiety): High potential for methemoglobinemia (cyanosis) via skin absorption and inhalation.[1]
-
Exothermic Reactivity (Styryl Moiety): Potential for autopolymerization or peroxide formation if stored improperly or exposed to initiators.[1]
Critical Warning: Standard "lab safety" protocols (single nitrile gloves, standard lab coat) are insufficient for this compound due to the high permeation rate of aromatic amines.[1]
Risk Assessment Matrix
| Hazard Class | GHS Category (Est.) | Operational Implication |
| Acute Toxicity (Dermal) | Category 3 (Toxic) | Zero skin contact tolerance. Compound absorbs through skin rapidly.[1] |
| Acute Toxicity (Inhalation) | Category 3 (Toxic) | Fume hood mandatory. Vapors/aerosols induce hypoxia.[1] |
| Skin Sensitization | Category 1 | Exposure may cause permanent allergic dermatitis.[1] |
| Aquatic Toxicity | Category 1 (Acute/Chronic) | All waste must be segregated; zero drain disposal.[1] |
Personal Protective Equipment (PPE) Firewall
The following PPE standards are non-negotiable for handling >10 mg of substance.
Glove Selection Logic (Permeation Defense)
-
Standard Nitrile (4 mil): < 5 minutes breakthrough time for aromatic amines.[1] DO NOT USE AS PRIMARY PROTECTION. [1]
-
Recommendation: Use a Laminate (Silver Shield/4H) underglove for all operations.[1]
-
Dexterity Option: If fine motor control is required, use Double Nitrile (High Thickness, >8 mil total) and change immediately upon any splash.[1]
PPE Specification Table
| Body Zone | Standard Requirement | Technical Justification |
| Hand Protection | Primary: Silver Shield (Laminate) Outer: Nitrile (for grip) | Laminates provide >4h breakthrough time against anilines; Nitrile degrades rapidly.[1] |
| Respiratory | Engineering Control: Fume Hood Emergency: Full-face respirator with OV/P100 cartridges.[1] | Aniline vapors have poor warning properties (odor threshold > PEL).[1] |
| Body Defense | Tyvek® Lab Coat (or chemically impervious apron) | Cotton absorbs and holds amines against the skin, increasing absorption.[1] |
| Eye Protection | Chemical Splash Goggles | Face shield required if pouring >100 mL to prevent splash ingestion/absorption.[1] |
Visualization: PPE Decision Logic
Operational Protocol (SOP)
Phase 1: Preparation & Engineering Controls[1]
-
Verify Ventilation: Ensure fume hood face velocity is >100 fpm.
-
Decontamination Prep: Prepare a "Quench Station" containing 10% HCl (aq) .[1]
-
Why? Acidifying the aniline converts it to the anilinium salt, which is water-soluble, non-volatile, and significantly less permeable through skin.[1]
-
-
Static Control: As a styrene derivative, ensure all glassware is grounded if handling large volumes to prevent static discharge ignition.[1]
Phase 2: Handling & Weighing[1]
-
Transfer: Do not pour. Use a disposable pipette or spatula.[1]
-
Weighing: If the balance is outside the hood, taring must be done inside the hood.[1] Transport the closed vial to the balance.
-
Spill Catch: Perform all transfers over a disposable absorbent pad.[1]
Phase 3: Reaction & Cleanup[1]
-
Inert Atmosphere: Run reactions under Nitrogen/Argon. Oxygen can induce radical polymerization of the vinyl group or oxidation of the amine (darkening).[1]
-
Equipment Wash: Rinse all contaminated glassware with 10% HCl before removing it from the hood.[1] This neutralizes the amine hazard immediately.[1]
-
Waste: Collect all rinsates in a dedicated "Halogenated/Toxic Organic" waste stream.
Emergency Response & Disposal
Spill Response Workflow
Immediate Action: Evacuate the immediate area if the spill is >50 mL and outside a hood.
[1]
Medical Exposure Management
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol (increases absorption).[1]
-
Inhalation/Ingestion: Transport to ER immediately. Inform medical personnel of Aniline Exposure and potential Methemoglobinemia .[1][2]
-
Antidote Note: Medical professionals may administer Methylene Blue if methemoglobin levels are critical.[1]
Disposal Plan
References
-
National Institute for Occupational Safety and Health (NIOSH). Aniline: Systemic Agent Information.[1] CDC Emergency Response Database.[1] Available at: [Link][1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline.[1][2] Right to Know Program.[1] Available at: [Link][1]
-
PubChem. Compound Summary: 4-Methyl-2-(phenylethynyl)aniline (Structural Analog).[1] National Library of Medicine.[1] Available at: [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
